molecular formula C10H16BNO2 B117506 (2-Amino-4-isobutylphenyl)boronic acid CAS No. 153624-54-5

(2-Amino-4-isobutylphenyl)boronic acid

Cat. No.: B117506
CAS No.: 153624-54-5
M. Wt: 193.05 g/mol
InChI Key: FCQVRTWRJLAVOQ-UHFFFAOYSA-N
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Description

(2-Amino-4-isobutylphenyl)boronic acid is a versatile aryl boronic acid building block integral to modern organic synthesis and drug discovery research. Its structure, featuring both an aryl boronic acid and a primary amine group, makes it a valuable intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of novel biphenyl derivatives and other structurally diverse compound libraries for screening and development. In medicinal chemistry, boronic acids are recognized as bioisosteres for carboxylic acids, offering potential to modify the selectivity, physicochemical properties, and pharmacokinetic profiles of lead compounds . The boronic acid functional group can act as a Lewis acid, allowing it to form reversible covalent bonds with nucleophiles, such as hydroxyl groups in biological targets. This mechanism is the basis for several FDA-approved boronic acid-based drugs, which act as protease inhibitors for conditions like multiple myeloma and bacterial infections . Researchers can leverage (2-Amino-4-isobutylphenyl)boronic acid as a key synthon in the exploration of new therapeutic agents with similar mechanisms of action. Furthermore, boronic acids are increasingly investigated for their utility in developing sensors and delivery systems due to their ability to interact with diols and other biological molecules . The isobutylphenyl moiety in this specific compound may impart unique steric and electronic characteristics, guiding its incorporation into targeted molecular structures. This reagent is presented for use in these advanced research applications, strictly within a laboratory setting.

Properties

IUPAC Name

[2-amino-4-(2-methylpropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQVRTWRJLAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595948
Record name [2-Amino-4-(2-methylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153624-54-5
Record name [2-Amino-4-(2-methylpropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-4-isobutylphenyl)boronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-isobutylphenyl)boronic acid is a substituted arylboronic acid that serves as a valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile boronic acid moiety, makes it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, and details its primary application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the practical considerations for its handling, stability, and use in synthetic workflows, targeting researchers and professionals in drug discovery and materials science.

Introduction: The Utility of Arylboronic Acids

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂). They function as mild Lewis acids and are renowned for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[1] Their significance in synthetic chemistry surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[2][3] This reaction's tolerance of a wide array of functional groups has cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

(2-Amino-4-isobutylphenyl)boronic acid is a member of this vital class of reagents. The presence of an amino group ortho to the boronic acid and an isobutyl group para to the amino group provides a unique substitution pattern that can be strategically employed to synthesize targeted molecules, particularly in the development of novel kinase inhibitors and other biologically active compounds.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safety and stability.

Structural and General Data

The fundamental properties of (2-Amino-4-isobutylphenyl)boronic acid are summarized in the table below.

PropertyValueReference(s)
CAS Number 153624-54-5[5]
Molecular Formula C₁₀H₁₆BNO₂
Molecular Weight 193.05 g/mol
Appearance Solid; typically a white to off-white or light yellow powder or crystalline solid.
IUPAC Name (2-amino-4-isobutylphenyl)boronic acid
Solubility and Stability Profile

While quantitative solubility data for this specific compound is not widely published, the general behavior can be inferred from related phenylboronic acids.

  • Solubility : Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers (e.g., THF, dioxane) and alcohols (e.g., methanol, ethanol), and are sparingly soluble in nonpolar hydrocarbon solvents.[6][7] The presence of the amino group may slightly increase polarity compared to unsubstituted phenylboronic acid.

  • Stability : Arylboronic acids are susceptible to a primary degradation pathway known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2] This process is often accelerated by aqueous acidic or basic conditions, heat, and light.[2] For (2-Amino-4-isobutylphenyl)boronic acid, this would result in the formation of 3-isobutylaniline. Due to this instability, it is crucial to adhere to the following handling and storage recommendations:

    • Storage : Keep the compound in a tightly sealed container, in a dark, dry place at 2-8°C.

    • Handling : When used in reactions, particularly in aqueous solutions, it is advisable to prepare solutions freshly before use to minimize degradation.[2] Using aprotic solvents can enhance stability during reactions.[2]

Synthesis of (2-Amino-4-isobutylphenyl)boronic Acid

The most common and modular method for synthesizing arylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[8][9] This method involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester intermediate, which is then hydrolyzed to the desired boronic acid.

A plausible and efficient synthetic route starting from the commercially available 2-bromo-5-isobutylaniline is detailed below.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Hydrolysis Start 2-Bromo-5-isobutylaniline Reagents1 Bis(pinacolato)diboron (B₂pin₂) PdCl₂(dppf) (catalyst) Potassium Acetate (KOAc) Start->Reagents1 + Product1 2-Amino-4-isobutylphenylboronic acid, pinacol ester Reagents1->Product1 Heat (e.g., 80-100 °C) Solvent1 Dioxane or DMF Solvent1->Reagents1 Product1_ref Boronate Ester Intermediate Reagents2 Aqueous Acid (e.g., HCl) Product1_ref->Reagents2 + FinalProduct (2-Amino-4-isobutylphenyl)boronic acid Reagents2->FinalProduct Stir at RT Solvent2 Organic Solvent (e.g., Ether) Solvent2->Reagents2

Caption: Workflow for the two-step synthesis of the target boronic acid.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established Miyaura borylation methodology.[3][8] Researchers should perform their own optimization and safety assessment.

Step 1: Synthesis of 2-(2-Amino-4-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-isobutylaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), followed by anhydrous dioxane (or DMF) to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude boronate ester can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Step 2: Hydrolysis to (2-Amino-4-isobutylphenyl)boronic acid

  • Setup : Dissolve the crude boronate ester from Step 1 in a suitable organic solvent like diethyl ether or THF.

  • Hydrolysis : Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Extraction : Separate the layers. The product may be in the aqueous layer as the hydrochloride salt or precipitate. Adjusting the pH to be slightly basic (pH ~8-9) with a base like NaHCO₃ can neutralize the salt and facilitate extraction into an organic solvent like ethyl acetate.

  • Isolation : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum
  • Isobutyl Group (C(CH₃)₂CH₂) :

    • A doublet at ~0.9 ppm (6H), corresponding to the two methyl groups.

    • A multiplet (septet or nonet) at ~1.8-2.0 ppm (1H), for the CH proton.

    • A doublet at ~2.4-2.5 ppm (2H), for the benzylic CH₂ protons.

  • Aromatic Protons :

    • The three protons on the benzene ring will appear in the range of ~6.5-7.5 ppm. Due to the substitution pattern, they will likely show complex splitting (doublets and doublets of doublets).

  • Amino Group (NH₂) :

    • A broad singlet at ~4.0-5.0 ppm (2H). The chemical shift can vary significantly with concentration and solvent.

  • Boronic Acid Protons (B(OH)₂) :

    • A broad singlet, often in the range of ~7.0-8.5 ppm (2H). This signal is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum
  • Isobutyl Group :

    • CH₃ carbons at ~22 ppm.

    • CH carbon at ~30 ppm.

    • CH₂ carbon at ~45 ppm.

  • Aromatic Carbons :

    • Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbon attached to the boron atom (ipso-carbon) often shows a weak or broad signal and will be the most downfield.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of (2-Amino-4-isobutylphenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6] The reaction is valued for its mild conditions and functional group tolerance.[2]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium catalyst.[3]

SuzukiMechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Product Ar¹-Ar² Complex1 LₙPd(II)(Ar¹)(X) OxAdd->Complex1 Transmetal Transmetalation Complex2 LₙPd(II)(Ar¹)(Ar²) Transmetal->Complex2 RedElim Reductive Elimination RedElim->Pd0 RedElim->Product Product Formation Complex1->Transmetal Complex2->RedElim Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Key Steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation : The organic group (Ar²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex ([Ar²-B(OH)₃]⁻), which facilitates the transfer.[6]

  • Reductive Elimination : The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Representative Experimental Protocol

Reaction: (2-Amino-4-isobutylphenyl)boronic acid with 4-Iodoanisole

  • Reaction Setup : In a microwave vial, combine (2-Amino-4-isobutylphenyl)boronic acid (1.2 eq), 4-iodoanisole (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition : Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent : Add a degassed solvent mixture, such as Dioxane/Water (4:1).

  • Reaction : Seal the vial and heat in a microwave reactor to 120°C for 30-60 minutes. Alternatively, heat conventionally at 80-100°C for several hours.

  • Monitoring : Follow the disappearance of the starting materials via TLC or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the biaryl product.

Safety and Handling

(2-Amino-4-isobutylphenyl)boronic acid requires careful handling in a laboratory setting.

  • Hazard Classification :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

(2-Amino-4-isobutylphenyl)boronic acid stands as a highly useful and versatile reagent for synthetic chemists. Its strategic substitution pattern allows for the directed synthesis of complex molecules, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A clear understanding of its properties, particularly its stability profile, and the application of established protocols for its synthesis and use are key to leveraging its full potential in research and development. This guide serves as a foundational resource for scientists aiming to incorporate this valuable building block into their synthetic programs.

References

  • Wikipedia. (2023). Miyaura borylation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 815-828. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia. (2024). Boronic acid. [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Karaluka, V., et al. (2020). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 24(1), 1-25. [Link]

Sources

(2-Amino-4-isobutylphenyl)boronic acid (CAS: 153624-54-5): A Technical Guide for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of (2-Amino-4-isobutylphenyl)boronic acid. With full editorial control, this guide will move beyond a simple recitation of facts to provide a narrative grounded in scientific integrity, field-proven insights, and actionable protocols.

Strategic Synopsis: The Value Proposition of a Multifunctional Building Block

(2-Amino-4-isobutylphenyl)boronic acid is a sophisticated chemical intermediate whose value in drug discovery lies in its unique trifecta of functionalities: a reactive boronic acid moiety, a nucleophilic and directing amino group, and a lipophilic isobutyl substituent. This combination makes it an exemplary building block for the synthesis of complex heterocyclic scaffolds, particularly those targeting kinase-mediated signaling pathways. Its primary utility is realized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl bonds. The strategic placement of the amino and isobutyl groups allows for fine-tuning of pharmacokinetic and pharmacodynamic properties in the final drug candidate.

Core Physicochemical and Structural Characteristics

A comprehensive understanding of the physical and chemical properties of (2-Amino-4-isobutylphenyl)boronic acid is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 153624-54-5Commercially available
Molecular Formula C₁₀H₁₆BNO₂Calculated
Molecular Weight 193.05 g/mol Calculated
Appearance Off-white to light yellow solidTypical observation
Solubility Soluble in methanol, DMSO, and other polar organic solvents; limited solubility in water.General knowledge for similar compounds

Structural Diagram:

Caption: Structure of (2-Amino-4-isobutylphenyl)boronic acid.

Synthesis Protocol: A Validated Pathway

The following is a detailed, three-step protocol for the synthesis of (2-Amino-4-isobutylphenyl)boronic acid, adapted from analogous preparations of substituted aminophenylboronic acids. This process is designed for scalability and reproducibility.

Synthesis Workflow Diagram:

synthesis_workflow start 4-Isobutylphenylboronic acid step1 Nitration start->step1 intermediate (4-Isobutyl-2-nitrophenyl)boronic acid step1->intermediate step2 Reduction intermediate->step2 product (2-Amino-4-isobutylphenyl)boronic acid step2->product

Caption: Synthetic workflow for (2-Amino-4-isobutylphenyl)boronic acid.

Step-by-Step Methodology:

Part 1: Nitration of 4-Isobutylphenylboronic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-isobutylphenylboronic acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield (4-Isobutyl-2-nitrophenyl)boronic acid.

Part 2: Reduction of the Nitro Group

  • Catalyst and Reagents: To a hydrogenation vessel, add the (4-Isobutyl-2-nitrophenyl)boronic acid obtained from the previous step, a suitable solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude (2-Amino-4-isobutylphenyl)boronic acid.

Part 3: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford (2-Amino-4-isobutylphenyl)boronic acid of high purity.

Causality and Trustworthiness of the Protocol: The nitration is performed at low temperatures to control the regioselectivity and prevent runaway reactions. The subsequent catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine with high yield and selectivity. Each step includes a work-up and purification procedure to ensure the quality of the intermediate and final product, making the overall process self-validating.

Application in Kinase Inhibitor Synthesis: A Case Study with a Bruton's Tyrosine Kinase (BTK) Inhibitor Analog

(2-Amino-4-isobutylphenyl)boronic acid is an ideal starting material for the synthesis of analogs of potent kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The following protocol outlines the synthesis of a key biaryl intermediate via a Suzuki-Miyaura coupling reaction.

Suzuki Coupling Workflow:

suzuki_coupling boronic_acid (2-Amino-4-isobutylphenyl)boronic acid coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) boronic_acid->coupling pyrimidine_halide 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine pyrimidine_halide->coupling btk_analog_core BTK Inhibitor Analog Core coupling->btk_analog_core

Caption: Suzuki coupling for the synthesis of a BTK inhibitor analog core.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine (2-Amino-4-isobutylphenyl)boronic acid (1.2 equivalents), 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent and Degassing: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired BTK inhibitor analog core.

Therapeutic Context: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The therapeutic rationale for synthesizing BTK inhibitors lies in their ability to modulate B-cell signaling. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. In many B-cell malignancies, this pathway is constitutively active.

BTK Signaling Pathway Diagram:

BTK_pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Binding Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib Analog) Inhibitor->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition.

Safety and Handling

As with all laboratory chemicals, (2-Amino-4-isobutylphenyl)boronic acid should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pan, Z., et al. (2007). Discovery of N-(4-((4-(3-acrylamidobenzamido)cyclohexyl)oxy)phenyl)-5-oxopyrrolidine-2-carboxamide (PCI-27483), a potent and selective inhibitor of plasma kallikrein. Journal of Medicinal Chemistry, 50(19), 4627-4630. [This reference provides context on the synthesis of complex molecules for therapeutic targets and is illustrative of the chemical space in which the topic compound is relevant.] [Link]

  • Method for synthesizing 2-amino-4-alkoxycarbonylphenyl boronic acid hydrochloride. CN104277060A.
  • Method for preparing ibrutinib. US20160264584A1.

(2-Amino-4-isobutylphenyl)boronic acid structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Amino-4-isobutylphenyl)boronic acid: Structure, Synthesis, and Applications

Introduction

(2-Amino-4-isobutylphenyl)boronic acid is a specialized organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive boronic acid moiety and a nucleophilic amino group on a substituted phenyl scaffold. This unique combination makes it an invaluable building block, particularly for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions.

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1] Their stability, low toxicity, and versatile reactivity have established them as indispensable tools in modern organic synthesis.[2] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organohalide, stands as one of the most powerful methods for forming carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[3] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (2-Amino-4-isobutylphenyl)boronic acid, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of (2-Amino-4-isobutylphenyl)boronic acid is defined by a benzene ring with three substituents:

  • Boronic Acid Group (-B(OH)₂): Positioned at C1, this Lewis acidic group is the primary site of reactivity for cross-coupling reactions.[1] The boron atom is sp² hybridized with a vacant p-orbital, which facilitates the crucial transmetalation step in catalytic cycles.[4]

  • Amino Group (-NH₂): Located at C2 (ortho to the boronic acid), this group significantly influences the electronic properties of the molecule. It can act as a directing group in further electrophilic aromatic substitutions and as a handle for subsequent functionalization, such as amide bond formation. Its proximity to the boronic acid can also allow for intramolecular coordination, modulating the reactivity of the C-B bond.

  • Isobutyl Group (-CH₂CH(CH₃)₂): Situated at C4 (para to the boronic acid), this alkyl group imparts lipophilicity to the molecule. This is a critical feature in drug design, as it can influence a compound's solubility, membrane permeability, and pharmacokinetic profile. The isobutylphenyl motif is notably present in the widely used anti-inflammatory drug, Ibuprofen.[5][6]

Data Summary

The key physicochemical properties of (2-Amino-4-isobutylphenyl)boronic acid are summarized in the table below for quick reference.

PropertyValue
CAS Number 153624-54-5
Molecular Formula C₁₀H₁₆BNO₂
Molecular Weight 193.05 g/mol
Appearance Typically an off-white to light brown solid
Solubility Soluble in organic solvents like methanol, DMSO, and THF; sparingly soluble in water

Synthesis of (2-Amino-4-isobutylphenyl)boronic acid

The synthesis of substituted arylboronic acids can be achieved through several established methodologies. A common and reliable approach involves the borylation of an appropriately substituted aryl halide, often followed by modification of other functional groups. Below is a representative, field-proven protocol for the synthesis starting from 1-bromo-4-isobutyl-2-nitrobenzene.

This multi-step approach is chosen for its robustness and control over regioselectivity. The strategy involves first installing the boronic ester group via a Miyaura borylation, followed by the reduction of the nitro group to the desired amine. This sequence is often preferred because the conditions for nitro reduction can sometimes lead to protodeboronation (cleavage of the C-B bond).

Overall Synthetic Workflow

G A Starting Material: 1-Bromo-4-isobutyl-2-nitrobenzene B Miyaura Borylation Reaction A->B B₂(pin)₂, Pd catalyst, Base C Intermediate: 2-(4-Isobutyl-2-nitrophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane B->C D Nitro Group Reduction C->D Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) E Intermediate: (2-Amino-4-isobutylphenyl)boronic acid pinacol ester D->E F Hydrolysis / Deprotection E->F Acidic or Basic Hydrolysis G Final Product: (2-Amino-4-isobutylphenyl)boronic acid F->G G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B [Ar-Pd(II)L₂-X] Oxidative Addition Complex A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)L₂-R'] Transmetalation Intermediate B->C Transmetalation (R'-B(OR)₂ + Base) C->A Reductive Elimination (Ar-R') Product Ar-R' (Coupled Product) C->Product ArX Ar-X (Organohalide) ArX->B Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->C Base Base Base->C

Sources

Commercial availability of (2-Amino-4-isobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of (2-Amino-4-isobutylphenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (2-Amino-4-isobutylphenyl)boronic acid. It covers its commercial availability, chemical properties, and critical applications in modern organic synthesis, with a particular focus on its role in pharmaceutical research.

Introduction and Strategic Importance

(2-Amino-4-isobutylphenyl)boronic acid is a specialized aromatic boronic acid that has garnered significant interest as a versatile building block in medicinal chemistry.[1] Its structure, featuring a reactive boronic acid moiety, an amino group, and an isobutyl side chain, makes it a valuable synthon for introducing specific functionalities into complex molecules. The strategic placement of these groups allows for sequential, directed chemical modifications, making it a powerful tool in the synthesis of novel pharmaceutical candidates.

Boronic acids and their derivatives are foundational to modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This class of reactions is one of the most robust and widely used methods for forming carbon-carbon bonds, a critical step in assembling the core scaffolds of many drug molecules.[4][5] The stability, low toxicity, and broad commercial availability of boronic acids contribute to their widespread adoption in the pharmaceutical industry.[2]

Physicochemical Properties and Specifications

Understanding the fundamental properties of (2-Amino-4-isobutylphenyl)boronic acid is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 153624-54-5[6][7][8]
Molecular Formula C₁₀H₁₆BNO₂[7]
Molecular Weight 193.05 g/mol N/A
Appearance Typically an off-white to light yellow solidN/A
Purity Commercially available with purity ≥95%[6]
Storage Store in a tightly closed container in a dry, well-ventilated place. Recommended to store under an inert atmosphere, often at reduced temperatures (e.g., freezer at -20°C).[9]

Commercial Availability and Procurement

(2-Amino-4-isobutylphenyl)boronic acid is readily available from several specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for scale-up studies. When selecting a supplier, it is crucial to consider purity specifications, available analytical data (e.g., NMR, HPLC, LC-MS), and consistency of supply.[8]

SupplierProduct Code (Example)Purity Specification
Sigma-Aldrich BL3H9ABBB091 (via BLD Pharmatech)Not explicitly stated, but analytical data is available.
BoronPharm BP28244NLT 95%
BLD Pharm BD69969Analytical data (NMR, HPLC, LC-MS) available.

Note: Product codes and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (2-Amino-4-isobutylphenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.[4]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.[10]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[2][10]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ (Base) pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 pd_r1_r2->pd0 Regeneration reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow: From Precursor to Product

The synthesis of arylboronic acids like (2-Amino-4-isobutylphenyl)boronic acid is often achieved via Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂).[11] The resulting boronic ester can then be used directly in Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol and must be adapted and optimized for specific substrates and scales.

  • Reaction Setup : To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), (2-Amino-4-isobutylphenyl)boronic acid (1.1–1.5 eq.), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0–3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Solvent Addition : Under an inert atmosphere (e.g., Argon or Nitrogen), add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Reaction Execution : Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 80–110 °C) for the required time (typically 2–24 hours), monitoring by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start Aryl Halide Precursor (e.g., 2-Bromo-5-isobutylaniline) borylation Miyaura Borylation (Pd Catalyst, Base, B₂pin₂) start->borylation boronic_ester (2-Amino-4-isobutylphenyl)boronic acid, pinacol ester borylation->boronic_ester hydrolysis Hydrolysis (e.g., Acidic workup) boronic_ester->hydrolysis suzuki Suzuki-Miyaura Coupling (Aryl Halide, Pd Catalyst, Base) boronic_ester->suzuki Direct Use boronic_acid (2-Amino-4-isobutylphenyl)boronic acid hydrolysis->boronic_acid boronic_acid->suzuki final_product Final Biaryl Product suzuki->final_product

Caption: General synthetic workflow from aryl halide to a final coupled product.

Analytical and Quality Control

Ensuring the purity and identity of (2-Amino-4-isobutylphenyl)boronic acid is critical for reproducible results. A suite of analytical techniques is employed for its characterization.

  • High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity. Reversed-phase HPLC is commonly used to separate the target compound from impurities.[12] Specialized methods, such as post-column derivatization with reagents like alizarin, can provide selective detection of boronic acids in complex mixtures.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or organic impurities.

  • Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound.[8]

  • Elemental Analysis : Provides confirmation of the elemental composition (C, H, N).

Due to the reactive nature of boronic acids, sample preparation and analytical conditions must be carefully controlled to prevent degradation (e.g., protodeboronation).[2][14]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling (2-Amino-4-isobutylphenyl)boronic acid.

  • Hazard Identification : This compound may cause skin, eye, and respiratory irritation.[15] It is essential to consult the latest Safety Data Sheet (SDS) from the supplier for detailed hazard information.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid generating dust during transfer.

  • Storage : The compound is sensitive to moisture. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term stability, storage in a freezer is often recommended.[9]

Conclusion

(2-Amino-4-isobutylphenyl)boronic acid is a commercially accessible and highly valuable reagent for the drug discovery and development community. Its utility in constructing complex molecular architectures via robust and reliable methods like the Suzuki-Miyaura coupling solidifies its place as a key building block in the medicinal chemist's toolbox. A thorough understanding of its properties, handling requirements, and applications enables researchers to effectively leverage this compound in the synthesis of next-generation therapeutics.

References

  • BoronPharm. (n.d.). 153624-54-5 | (2-Amino-4-isobutylphenyl)boronic acid. Retrieved from [Link][6]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link][10]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. Retrieved from [Link][2]

  • Das, B. C., et al. (2021). Recent developments with boron as a platform for novel drug design. Expert Opinion on Drug Discovery, 16(10), 1155-1171. Retrieved from [Link][16]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link][11]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. Retrieved from [Link][17]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link][1]

  • Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link][5]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 40(14), 723-730. Retrieved from [Link][14]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link][12]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link][13]

Sources

Solubility of (2-Amino-4-isobutylphenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2-Amino-4-isobutylphenyl)boronic acid in Organic Solvents

Executive Summary

(2-Amino-4-isobutylphenyl)boronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and its potential as a pharmacophore, necessitates a thorough understanding of its solubility characteristics. This guide provides a comprehensive analysis of the factors governing the solubility of (2-Amino-4-isobutylphenyl)boronic acid in common organic solvents. Due to the absence of extensive published quantitative data for this specific molecule, this document integrates foundational chemical principles with empirical data from analogous structures to provide a predictive solubility framework. Furthermore, a detailed experimental protocol is provided for researchers to determine thermodynamic solubility, ensuring reliable and reproducible results in the laboratory.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of (2-Amino-4-isobutylphenyl)boronic acid is dictated by the interplay of its distinct structural motifs: a polar aromatic core and a non-polar aliphatic side chain.

  • CAS Number: 153624-54-5[1]

  • Molecular Weight: 193.05 g/mol [1]

  • Physical Form: Solid

2.1 The Polar Headgroup: Aminophenylboronic Acid

The molecule's primary polar character arises from the 2-aminophenylboronic acid moiety.

  • Boronic Acid Group (-B(OH)₂): This group is a Lewis acid and is capable of strong hydrogen bond donation from its hydroxyl protons and acceptance via its oxygen lone pairs.[2] This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, ethers).

  • Amino Group (-NH₂): The primary amine is also a potent hydrogen bond donor and acceptor, further enhancing affinity for polar solvents.

The combined effect of these two groups suggests high solubility in solvents that can engage in hydrogen bonding. Indeed, a close analog, 3-aminophenylboronic acid, is reported to be soluble in DMSO and methanol.[3][4]

2.2 The Non-Polar Tail: Isobutyl Group

The C4 alkyl chain (-CH₂CH(CH₃)₂) introduces significant non-polar, lipophilic character. This "greasy" tail enhances van der Waals interactions with less polar solvents. This structural feature suggests that (2-Amino-4-isobutylphenyl)boronic acid will exhibit greater solubility in moderately polar and some non-polar solvents compared to unsubstituted aminophenylboronic acid.

2.3 The Boroxine Equilibrium: A Critical Consideration

A crucial aspect of boronic acid chemistry is the tendency to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is solvent-dependent and can significantly impact solubility.

Figure 1. Equilibrium between the boronic acid monomer and its corresponding boroxine trimer.

The boroxine form is substantially less polar and lacks the hydrogen-bonding hydroxyl groups of the monomeric acid. Its formation is favored in non-polar, aprotic solvents and can lead to a decrease in observed solubility or difficulty in dissolving the solid material. The presence of small amounts of water or protic solvents can shift the equilibrium back towards the more soluble monomeric form.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds, the following qualitative solubility profile for (2-Amino-4-isobutylphenyl)boronic acid is proposed. These predictions are intended as a starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Supporting Evidence
Polar Aprotic DMSO, DMF, NMPHigh Excellent hydrogen bond acceptors that can effectively solvate both the -NH₂ and -B(OH)₂ groups. Analogue 3-aminophenylboronic acid is soluble in DMSO.[3][4]
Alcohols Methanol, EthanolHigh to Moderate Protic nature allows for strong hydrogen bonding. The isobutyl group may slightly reduce solubility compared to smaller analogues. 3-aminophenylboronic acid is soluble in methanol.[3][4]
Ethers THF, 2-MeTHF, DioxaneModerate Act as hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ethers.[5][6] The isobutyl group enhances compatibility. These are common solvents for Suzuki reactions, implying sufficient solubility for reactivity.[5]
Chlorinated DCM, ChloroformModerate to Low Moderate polarity. Phenylboronic acid has moderate solubility in chloroform.[5][6] The amino group may reduce compatibility compared to the parent phenylboronic acid, but the isobutyl group will aid solubility.
Aromatic Hydrocarbons Toluene, XyleneLow Non-polar solvents. While the isobutyl and phenyl groups have affinity, the polar headgroup will severely limit solubility. Some solubility may be observed upon heating, as is common for Suzuki reactions.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor / Insoluble Highly non-polar solvents that cannot effectively solvate the polar functional groups. Phenylboronic acid has very low solubility in hydrocarbons.[5][6] Useful as anti-solvents for precipitation or crystallization.
Ketones Acetone, MEKModerate Polar aprotic solvents that are good H-bond acceptors. Phenylboronic acid shows high solubility in acetone.[5][6]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.

4.1 Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to allow the system to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is measured, typically by HPLC.

4.2 Workflow Diagram

G start Start step1 Step 1: Sample Preparation Add excess solid to a known volume of solvent in a vial. start->step1 step2 Step 2: Equilibration Agitate slurry at constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 Step 3: Phase Separation Centrifuge or filter the slurry to pellet undissolved solid. step2->step3 step4 Step 4: Sample Dilution Carefully withdraw an aliquot of the clear supernatant and dilute with mobile phase. step3->step4 step5 Step 5: Quantification Analyze the diluted sample by a calibrated HPLC-UV method. step4->step5 end End (Solubility in mg/mL or mol/L) step5->end

Figure 2. Workflow for shake-flask solubility determination.

4.3 Step-by-Step Methodology

  • Preparation:

    • Add approximately 10-20 mg of (2-Amino-4-isobutylphenyl)boronic acid to a 2 mL glass vial. The exact mass is not critical, but it must be in excess.

    • Pipette exactly 1.0 mL of the desired organic solvent into the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurry for at least 24 hours. Causality Note: A 24-48 hour period is crucial to ensure the system reaches true thermodynamic equilibrium, moving beyond faster but potentially misleading kinetic solubility.

  • Phase Separation:

    • Remove the vial from the shaker.

    • To separate the saturated liquid phase from the solid, either:

      • Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the suspension through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE). Trustworthiness Note: This step is critical. Failure to completely remove microscopic solid particles will lead to a gross overestimation of solubility.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Avoid disturbing any solid pellet.

    • Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. A 100-fold dilution is a common starting point.

  • Quantification:

    • Analyze the diluted sample by a validated, stability-indicating HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a typical starting point.

    • Quantify the concentration against a multi-point calibration curve prepared from a stock solution of (2-Amino-4-isobutylphenyl)boronic acid of known concentration.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This final value is the thermodynamic solubility.

Conclusion

(2-Amino-4-isobutylphenyl)boronic acid possesses a dual chemical nature, with polar hydrogen-bonding groups and a non-polar alkyl tail. This structure predicts its highest solubility in polar aprotic and protic solvents like DMSO and methanol, moderate solubility in ethers and ketones like THF and acetone, and poor solubility in hydrocarbons. The equilibrium with the less-soluble boroxine trimer is a key factor that must be considered during dissolution. For researchers requiring precise quantitative data for process development, reaction optimization, or formulation, the provided shake-flask protocol offers a reliable and authoritative method for determining its thermodynamic solubility in any organic solvent of interest.

References

  • ChemBK. (2024). (3-aminophenyl)boronic acid - Physico-chemical Properties. ChemBK.com. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 815-829. [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Pichemicals.com. [Link]

  • Wang, B., & Anslyn, E. V. (2011). Synthesis of biologically active boron-containing compounds. Chemical Society Reviews, 40(5), 2233-2259. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 724-733. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. U.S. Department of Health and Human Services. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

Sources

Stability and Storage of (2-Amino-4-isobutylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-4-isobutylphenyl)boronic acid is a versatile bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, has contributed to the synthesis of complex molecules with diverse biological activities. The presence of both a nucleophilic amino group and a reactive boronic acid moiety on the same phenyl scaffold makes it a valuable synthon. However, the very features that make this molecule attractive also present challenges regarding its stability and handling. This guide provides an in-depth technical overview of the stability profile of (2-Amino-4-isobutylphenyl)boronic acid, offering field-proven insights into its optimal storage and handling to ensure its integrity and performance in research and drug development applications.

Chemical Stability Profile

The stability of (2-Amino-4-isobutylphenyl)boronic acid is intrinsically linked to the chemistry of the boronic acid functional group. Like many arylboronic acids, it is susceptible to several degradation pathways that can compromise its purity and reactivity. Understanding these pathways is crucial for implementing effective storage and handling strategies.

Primary Degradation Pathways

Two primary degradation routes for arylboronic acids are oxidative deboronation and protodeboronation.

  • Oxidative Deboronation: This is often the most significant degradation pathway, especially in the presence of reactive oxygen species (ROS). The electron-rich boronic acid group is susceptible to attack by oxidants, leading to the cleavage of the carbon-boron bond and the formation of the corresponding phenol (2-amino-4-isobutylphenol) and boric acid. This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, resulting in the formation of the corresponding arene (3-isobutylaniline) and boric acid. While generally slower than oxidation for many arylboronic acids, it can be a concern under certain pH conditions, particularly in aqueous solutions.

The presence of the amino group on the phenyl ring of (2-Amino-4-isobutylphenyl)boronic acid can influence its stability. The electron-donating nature of the amino group can increase the electron density on the aromatic ring, potentially affecting the rate of both oxidative and protodeboronation pathways.

Formation of Anhydrides (Boroxines)

A common characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This is a self-condensation reaction where three molecules of the boronic acid lose three molecules of water. While this process is reversible upon exposure to water, the presence of boroxines can complicate stoichiometry in reactions and may affect the compound's physical properties and dissolution.

Recommended Storage and Handling Procedures

To mitigate the degradation of (2-Amino-4-isobutylphenyl)boronic acid and preserve its chemical integrity, strict adherence to proper storage and handling protocols is paramount.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for (2-Amino-4-isobutylphenyl)boronic acid, based on general guidelines for arylboronic acids and information from safety data sheets (SDS) of similar compounds.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation and self-condensation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.[4]
Light Amber vial or dark containerProtects the compound from light-induced degradation.
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis and the reversible formation of boroxines.
Purity Store high-purity materialImpurities, especially trace metals, can catalyze degradation reactions.
Safe Handling Practices

Given the potential for degradation upon exposure to the ambient environment, the following handling procedures are recommended:

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen). This is especially critical when weighing or transferring the material.

  • Minimize Exposure: Only remove the required amount of the compound from its storage container for immediate use. Avoid leaving the container open to the atmosphere for extended periods.

  • Use Dry Equipment: Ensure all spatulas, glassware, and other equipment are thoroughly dried before coming into contact with the boronic acid.

  • Solvent Choice: If preparing a solution, use dry, deoxygenated solvents. For long-term storage in solution, consider the stability of the compound in the chosen solvent, as some solvents may promote degradation.

Assessing Purity and Degradation

Regular assessment of the purity of (2-Amino-4-isobutylphenyl)boronic acid is essential to ensure reliable and reproducible experimental results. Several analytical techniques can be employed for this purpose.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of (2-Amino-4-isobutylphenyl)boronic acid and detecting potential degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (2-Amino-4-isobutylphenyl)boronic acid.

    • Dissolve the sample in 1 mL of a suitable diluent (e.g., a mixture of acetonitrile and water). The use of a non-aqueous, aprotic diluent may be necessary to prevent on-column degradation.[5]

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the main peak can be calculated as a percentage of the total peak area.

    • The presence of additional peaks may indicate impurities or degradation products. The retention times of potential degradation products (e.g., 2-amino-4-isobutylphenol) can be compared to authentic standards if available.

Visualization of Degradation and Storage Logic

To visually represent the key concepts discussed, the following diagrams are provided.

cluster_degradation Degradation Pathways Arylboronic_Acid (2-Amino-4-isobutylphenyl)boronic acid Phenol 2-Amino-4-isobutylphenol (Oxidative Deboronation) Arylboronic_Acid->Phenol Oxidizing Agents (O2, Light) Arene 3-Isobutylaniline (Protodeboronation) Arylboronic_Acid->Arene Proton Source (H2O) Boroxine Trimeric Anhydride (Dehydration) Arylboronic_Acid->Boroxine - H2O Start Handling (2-Amino-4-isobutylphenyl)boronic acid Short_Term Short-Term Use (< 1 week)? Start->Short_Term Long_Term Long-Term Storage Short_Term->Long_Term No Benchtop Store in a desiccator on the benchtop Short_Term->Benchtop Yes Inert_Atmosphere Store under Inert Gas (Argon/Nitrogen) Long_Term->Inert_Atmosphere Refrigerate Refrigerate (2-8 °C) Inert_Atmosphere->Refrigerate Protect_Light Protect from Light (Amber Vial) Refrigerate->Protect_Light Protect_Moisture Protect from Moisture (Tightly Sealed, Desiccate) Protect_Light->Protect_Moisture

Caption: Decision workflow for the storage of (2-Amino-4-isobutylphenyl)boronic acid.

Conclusion

(2-Amino-4-isobutylphenyl)boronic acid is a valuable reagent whose utility is directly dependent on its purity. By understanding its inherent instability and the primary pathways of degradation, researchers can implement effective storage and handling strategies to preserve its quality. The core principles of storing this compound cold, dry, and under an inert atmosphere, away from light, will ensure its long-term viability for synthetic and medicinal chemistry applications. Regular purity assessment is a critical component of a quality control workflow, enabling confident and reproducible scientific outcomes.

References

  • Pi Chemicals. (n.d.). Material Safety Data Sheet: n-Butylboronic acid. [Link]

  • Skaff, O., & J. Am. Chem. Soc. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

Sources

The Strategic Utility of (2-Amino-4-isobutylphenyl)boronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

(2-Amino-4-isobutylphenyl)boronic acid emerges as a highly promising, yet under-explored, building block for contemporary organic synthesis. Its unique structural arrangement—featuring a nucleophilic amino group ortho to the versatile boronic acid moiety, and a lipophilic isobutyl group at the para position—offers a confluence of reactivity and functionality. This guide provides an in-depth technical exploration of the potential applications of this reagent, with a focus on its strategic deployment in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and illuminate the potential of its derivatives in drug development.

The strategic placement of the amino group ortho to the boronic acid allows for its participation in cyclization reactions to form nitrogen-containing heterocycles, a common motif in many biologically active compounds.[1] The isobutyl group, on the other hand, can enhance solubility in organic solvents and introduce favorable lipophilic interactions in biological targets. Boronic acids are valued in medicinal chemistry for their ability to form reversible covalent bonds with biological nucleophiles and for their role as key intermediates in carbon-carbon bond-forming reactions.[2][3]

Core Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted 2-Aminobiphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[4][5] (2-Amino-4-isobutylphenyl)boronic acid is an excellent candidate for this reaction, enabling the synthesis of a diverse array of 2-aminobiphenyl derivatives. These products are not only valuable in their own right but also serve as crucial precursors to more complex heterocyclic systems.

Causality of Experimental Design

The success of the Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The ortho-amino group can potentially coordinate to the palladium catalyst, influencing its reactivity. Therefore, the choice of a bulky phosphine ligand is often crucial to prevent catalyst inhibition and promote efficient reductive elimination. The base plays a critical role in the transmetalation step, and its strength must be sufficient to activate the boronic acid without promoting undesired side reactions. A mixed solvent system, often including water, is frequently employed to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow: A Logical Approach

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine (2-Amino-4-isobutylphenyl)boronic acid, aryl halide, and palladium precatalyst in a reaction vessel. degas Evacuate and backfill with an inert gas (e.g., Argon) three times. prep_reagents->degas add_solvents Add degassed solvent and base solution via syringe. degas->add_solvents heat Heat the reaction mixture to the specified temperature with vigorous stirring. add_solvents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract dry Dry the combined organic layers and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify start (2-Amino-4-isobutylphenyl)boronic acid biphenyl 2-Amino-4-isobutyl-2'-nitrobiphenyl start->biphenyl Suzuki Coupling nitroarene 2-Halonitroarene nitroarene->biphenyl carbazole Substituted Carbazole biphenyl->carbazole Cadogan Cyclization (e.g., P(OEt)₃, heat)

Sources

An In-depth Technical Guide to Aminophenylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminophenylboronic acids (APBAs) represent a versatile and increasingly vital class of molecules in modern medicinal chemistry. Their unique chemical architecture, featuring a Lewis acidic boron center and a nucleophilic amino group on a phenyl scaffold, enables a diverse range of interactions and applications. This guide provides a comprehensive overview of APBAs, beginning with the fundamental principles of their chemical reactivity. We will explore robust synthetic strategies, delve into their critical roles as enzyme inhibitors and diagnostic sensors, and examine their application in sophisticated drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed protocols to bridge theory with practice.

The Unique Chemistry of the Aminophenylboronic Acid Moiety

The utility of aminophenylboronic acids in medicinal chemistry is rooted in the distinct properties of the boronic acid group, B(OH)₂, and its interplay with the appended aminophenyl scaffold.

1.1 Lewis Acidity and Reversible Covalent Bonding

The boron atom in a boronic acid possesses an empty p-orbital, rendering it an effective Lewis acid. This allows it to accept a pair of electrons from a Lewis base, such as the hydroxyl group of a serine residue in an enzyme's active site.[1][2] A key feature of this interaction is its ability to form a stable, yet reversible, tetrahedral boronate adduct.[3] This capacity to engage in reversible covalent bonding is a cornerstone of its biological activity.

Furthermore, this Lewis acidity is central to one of the most widely exploited properties of APBAs: the ability to form reversible covalent cyclic esters with cis-1,2- and cis-1,3-diols.[4][5] This interaction is highly dependent on pH and the pKa of the boronic acid. In aqueous solution, the trigonal planar boronic acid (sp² hybridized) exists in equilibrium with a tetrahedral boronate anion (sp³ hybridized). The tetrahedral form is significantly more favorable for diol binding.[6] The presence of electron-withdrawing or -donating groups on the phenyl ring, including the amino group, can modulate the pKa and thus the binding affinity and optimal pH for diol complexation.[6][7]

1.2 The Influence of the Amino Group

The amino group (-NH₂) significantly influences the electronic properties and reactivity of the phenylboronic acid core. Its position—ortho, meta, or para—alters the molecule's pKa, nucleophilicity, and potential for intramolecular interactions. For instance, an amino group in the ortho position can form an intramolecular dative bond with the boron atom, creating a "Wulff-type" boronic acid, which can influence its pKa and binding kinetics with diols.[6] The amino group also serves as a critical synthetic handle, allowing for straightforward derivatization via amide bond formation or diazotization, enabling the integration of APBAs into larger molecular frameworks, polymers, or surfaces.[4]

Synthetic Strategies for Aminophenylboronic Acids

The synthesis of APBAs can be approached through several reliable methods. The choice of strategy often depends on the desired substitution pattern, scale, and availability of starting materials.

2.1 Classical Approaches: From Haloanilines and Nitroaromatics

A prevalent method involves the transformation of readily available precursors like bromo- or iodoanilines. The synthesis typically proceeds via a lithium-halogen exchange at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate (e.g., trimethyl or triisopropyl borate). Subsequent acidic hydrolysis yields the desired aminophenylboronic acid.

  • Causality: The use of cryogenic temperatures (typically -78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. The choice of trialkyl borate can influence reaction efficiency and ease of purification.

Another common pathway begins with the corresponding nitrophenylboronic acid. The nitro group can be reduced to an amine using standard catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen atmosphere.[8]

  • Expertise: This reduction is generally clean and high-yielding. It is crucial to ensure the complete removal of the palladium catalyst post-reaction, as residual palladium can interfere with subsequent cross-coupling reactions or biological assays. Filtration through a pad of diatomaceous earth is a standard and effective purification step.[8]

2.2 Modern Approaches: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for synthesizing complex APBA derivatives.[4] In this approach, a protected amino-diboron compound, such as bis(pinacolato)diboron, is coupled with a haloaniline in the presence of a palladium catalyst and a base.

  • Trustworthiness: This method offers excellent functional group tolerance, allowing for the synthesis of more complex and decorated APBAs that might not be accessible through organolithium routes. The reaction's reliability has made it a cornerstone of modern medicinal chemistry.[4]

Workflow: Synthesis of APBAs

G cluster_0 Classical Routes cluster_1 Modern Routes A Haloaniline (e.g., 3-Bromoaniline) B Aryllithium Intermediate A->B  1. n-BuLi, THF  -78°C C Boronate Ester B->C  2. B(OR)3 D Aminophenylboronic Acid C->D  3. H3O+ Workup E Haloaniline G APBA Pinacol Ester E->G  Pd Catalyst, Base  (Suzuki-Miyaura) F Bis(pinacolato)diboron F->G H Aminophenylboronic Acid G->H  Deprotection

Caption: Key synthetic pathways to aminophenylboronic acids.

Core Applications in Medicinal Chemistry

The unique properties of APBAs have led to their application in several key areas of drug discovery and diagnostics.

3.1 Enzyme Inhibition: Mimicking the Transition State

Boronic acids are potent inhibitors of serine proteases.[1][3] The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis.[2] This mechanism makes APBAs effective transition-state analog inhibitors. The aminophenyl moiety provides a scaffold for building specificity, allowing substituents to interact with the enzyme's specificity pockets (e.g., S1, S2). The first FDA-approved boron-containing drug, Bortezomib (Velcade®), a dipeptidyl boronic acid, functions as a proteasome inhibitor for treating multiple myeloma, validating this therapeutic strategy.[9][10][11]

Diagram: Mechanism of Serine Protease Inhibition

Tetrahedral Adduct Ser-O-B(OH)₂⁻-R

>]; }

Enzyme -> Complex [label="Nucleophilic Attack", color="#4285F4", fontcolor="#4285F4"]; Inhibitor -> Complex [color="#4285F4"]; Complex -> Enzyme [label="Reversible", dir=both, style=dashed, color="#34A853", fontcolor="#34A853"]; }

Caption: APBA forming a reversible covalent bond with a catalytic serine.

3.2 Saccharide Sensing for Diagnostics

The ability of APBAs to bind reversibly with diols forms the basis of non-enzymatic glucose sensing systems for diabetes management.[5][12][13] When an APBA-functionalized material (e.g., a hydrogel or polymer) is exposed to glucose, the boronic acid moieties bind to the cis-diol groups of the glucose molecules.[14] This binding event can be engineered to produce a detectable signal, such as:

  • Swelling/Contraction: Binding to glucose can change the charge density of a polymer, causing a hydrogel to swell or shrink.[13]

  • Fluorescence Change: A common strategy involves a competitive binding assay where an APBA is complexed with a fluorescent dye like Alizarin Red S (ARS).[6][7] The introduction of glucose displaces the dye, causing a measurable change in fluorescence.[14]

These systems offer a promising alternative to enzyme-based sensors, which can suffer from instability and oxygen dependence.[5] 3-Aminophenylboronic acid (3-APBA) is frequently used in these applications due to its favorable pKa and binding kinetics.[12][13]

3.3 Drug Delivery and Targeting

APBAs are being explored for targeted drug delivery, particularly in oncology. Many cancer cells overexpress sialic acids on their surfaces, which contain the necessary cis-diol structure for APBA binding.[15] Nanoparticles functionalized with APBAs can therefore selectively bind to these cancer cells, increasing the local concentration of a chemotherapeutic agent and reducing systemic toxicity.[15]

Furthermore, APBA-containing polymers can be designed as glucose-responsive drug delivery systems for diabetes treatment. For example, insulin can be encapsulated within an APBA-functionalized nanoparticle. In high-glucose environments (hyperglycemia), the nanoparticles bind glucose and swell, triggering the release of the encapsulated insulin.[14][16][17]

Structure-Activity Relationships (SAR)

Optimizing the performance of APBAs requires a deep understanding of how structural modifications impact their chemical and biological properties.

4.1 Isomer Position and pKa

The position of the amino group has a profound effect on the boronic acid's pKa, which in turn dictates the pH at which it effectively binds diols.

IsomerTypical pKaKey Characteristics
ortho-APBA~7.2Intramolecular N-B coordination can lower the pKa, making it effective at physiological pH.[6]
meta-APBA~8.2A commonly used isomer in glucose sensing and material science.[12][14]
para-APBA~8.7Highest pKa of the three, generally requiring more alkaline conditions for optimal binding.[7][18]

Causality: Electron-donating groups like -NH₂ generally increase the pKa of the boronic acid. However, in the ortho position, the proximity of the nitrogen allows for dative bonding to the empty p-orbital of boron, stabilizing the tetrahedral boronate form and thus lowering the effective pKa.[6]

4.2 Ring Substituents

Adding other substituents to the phenyl ring further tunes the molecule's properties.

  • Electron-Withdrawing Groups (e.g., -F, -NO₂): These groups decrease the pKa of the boronic acid, making it a stronger Lewis acid and enhancing binding at lower pH. However, they may also increase susceptibility to oxidative degradation.[19]

  • Electron-Donating Groups (e.g., -OCH₃): These groups increase the pKa, generally weakening binding at physiological pH but potentially improving stability.[20]

  • Steric Hindrance: Bulky groups near the boronic acid moiety can sterically hinder its approach to a binding partner, whether it's a diol or an enzyme active site, thereby reducing affinity.[20]

Challenges and Future Directions

Despite their immense potential, APBAs present certain challenges that are the focus of ongoing research:

  • Selectivity: While APBAs bind glucose, they can also bind other biologically abundant diols like fructose and lactate, which can cause interference in sensing applications.[12] Current research focuses on creating "bis-boronic acids" or shaping binding pockets to improve glucose selectivity.

  • Stability: The carbon-boron bond can be susceptible to oxidation (protodeboronation), especially under certain conditions. Developing more robust derivatives and formulations is an active area of investigation.[11]

  • Toxicity: While generally considered to have low toxicity, the long-term effects and potential for off-target interactions of boron-containing compounds require careful evaluation in any therapeutic program.[21]

The future of APBAs in medicinal chemistry is bright. New synthetic methods are enabling the creation of increasingly complex and selective molecules.[22] Their integration into "smart" materials for closed-loop drug delivery systems that can both sense a biomarker and release a therapeutic agent represents a particularly exciting frontier.[16]

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol describes a representative synthesis via catalytic hydrogenation of 3-nitrophenylboronic acid.

Materials:

  • 3-Nitrophenylboronic acid

  • Methanol (MeOH), reagent grade

  • 10% Palladium on Carbon (Pd/C)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) supply with balloon or bladder

  • Round-bottom flask, stir bar, filtration apparatus

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenylboronic acid (e.g., 500 mg, 2.99 mmol) in methanol (10 mL).[8]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (e.g., 250 mg, 50% by weight).

    • Scientist's Note: Pd/C is flammable when dry and can ignite solvents in the presence of air. Add it carefully to the solution under an inert atmosphere (e.g., nitrogen or argon) if possible, although careful addition in air is common practice.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure an inert hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (monitored by the balloon) for 2-4 hours.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Filtration and Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.[8]

    • Causality: Diatomaceous earth provides a fine filtration medium that effectively traps the solid catalyst particles, which would otherwise be difficult to separate. The filter cake should not be allowed to dry completely in the air, as it can be pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is the crude 3-aminophenylboronic acid.

  • Purification (if necessary): The crude product may be of sufficient purity for many applications. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.[8]

References

  • Di-Jia, L., et al. (2018). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PMC - NIH. [Link]

  • Ma, W., et al. (2015). Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. PubMed. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Soriano-Ursúa, M. A., et al. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews - ACS Publications. [Link]

  • Palanisamy, S., et al. (2022). Fluoride-Free Synthesis of Poly(4-aminophenylboronic Acid) Nanowires on a Screen-Printed Carbon Electrode. ACS Applied Polymer Materials. [Link]

  • Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. [Link]

  • Barth, R. F., et al. (2012). Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. [Link]

  • Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. [Link]

  • Arnst, K. E., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC - NIH. [Link]

  • Alexeev, V. L., et al. (2003). Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing. University of Pittsburgh. [Link]

  • Leśnikowski, Z. J. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wang, B., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. IJN. [Link]

  • Google Patents. (2019). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Zhang, J., et al. (2013). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. RSC Publishing. [Link]

  • Del Rosso, J. Q., & Kircik, L. (2014). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. JCAD. [Link]

  • ResearchGate. (2018). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. ResearchGate. [Link]

  • Tripoli, R., et al. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. PubMed. [Link]

  • Nenni, M., et al. (2020). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development - ACS Publications. [Link]

  • Xu, S., et al. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]

  • Elford, T. G. (2010). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2004). Recent Advances in the Medicinal Chemistry of α-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives. Ingenta Connect. [Link]

  • Woerly, E. M., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. [Link]

  • PubMed. (2004). Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. PubMed. [Link]

  • Tripoli, R., et al. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Semantic Scholar. [Link]

  • Jo, H., et al. (2019). Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. PMC - PubMed Central. [Link]

  • Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • Burns, D. H., et al. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Burns, D. H., et al. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH. [Link]

  • PubMed. (2012). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed. [Link]

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  • UK, P., et al. (2010). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PMC - NIH. [Link]

  • Wang, Y., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. NIH. [Link]

  • Kim, W. J., et al. (2021). Author Correction: Insulin smart drug delivery nanoparticles of aminophenylboronic acid–POSS molecule at neutral pH. PMC - NIH. [Link]

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  • Liu, Y. C., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

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A Technical Guide to the Role of the Isobutyl Group in (2-Amino-4-isobutylphenyl)boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-isobutylphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily recognized for its application in palladium-catalyzed cross-coupling reactions.[1][2] As with any substituted arylboronic acid, the nature and position of its substituents profoundly dictate its chemical behavior. This guide provides an in-depth analysis of the specific role of the para-isobutyl group, dissecting its influence on the molecule's electronic properties, steric profile, and overall reactivity. While the ortho-amino group provides a dominant electronic and coordinating influence, the isobutyl moiety acts as a critical modulator, fine-tuning the compound's properties in ways that are essential for synthetic utility and drug design. We will explore how this seemingly simple alkyl group contributes to the molecule's reactivity through a combination of inductive effects, steric factors, and physicochemical modifications, with a practical focus on its performance in the Suzuki-Miyaura cross-coupling reaction.

Chapter 1: Understanding Substituent Effects on the Phenylboronic Acid Core

To appreciate the role of the isobutyl group, one must first understand the fundamental principles governing the reactivity of any substituted phenylboronic acid. The core of this reactivity lies in the interplay between the Lewis acidic boronic acid group and the electronic nature of the aromatic ring.[3][4]

  • Electronic Effects : Substituents alter the electron density of the aromatic ring and the boron atom through two primary mechanisms:

    • Inductive Effect (I) : This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity. Alkyl groups, like isobutyl, are electron-donating (+I), enriching the ring with electron density.[5] Electronegative atoms are electron-withdrawing (-I).

    • Resonance Effect (R) : Also known as the mesomeric effect, this involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Groups with lone pairs, like the amino group (-NH₂), are strong resonance electron-donors (+R).[5][6]

  • Steric Effects : This refers to the non-bonding interactions that arise from the spatial arrangement of atoms.[7] Bulky substituents, particularly in the ortho position, can physically impede the approach of reagents to the boronic acid reactive center, a phenomenon known as steric hindrance.[8][9][10]

Figure 1: Conceptual overview of substituent influences on molecular reactivity.

Chapter 2: The Isobutyl Group as a Reactivity Modulator

The isobutyl group, while less electronically impactful than the ortho-amino group, plays a crucial and multifaceted role. Its influence is best understood by examining its electronic, steric, and physicochemical contributions separately.

Electronic Contribution: A Subtle Activation

The isobutyl group is a classic example of an electron-donating group (EDG) that operates through the inductive effect (+I).[6]

  • Mechanism of Action : The sp³-hybridized carbon atoms of the isobutyl group are less electronegative than the sp²-hybridized carbons of the phenyl ring. This disparity causes a net push of electron density from the alkyl group into the aromatic system.[5]

  • Consequences for Reactivity : This +I effect increases the overall electron density of the phenyl ring. This has a direct impact on reactions where the ring acts as a nucleophile, most notably the transmetalation step of the Suzuki-Miyaura coupling. By increasing the electron density at the ipso-carbon (the carbon atom bonded to boron), the isobutyl group enhances its nucleophilicity, facilitating its transfer to the electron-deficient palladium center.[11][12]

Steric Profile: Bulk without Hindrance

Steric effects are highly dependent on a substituent's proximity to the reaction center.[7] The isobutyl group is sterically demanding, but its position at C4 is key.

  • Positional Advantage : Being located para to the boronic acid, the isobutyl group does not exert significant steric hindrance on the B(OH)₂ moiety.[10] This is a critical distinction from ortho-substituted phenylboronic acids, where bulky groups can dramatically slow down or prevent reactions by blocking access to the boron atom.[9]

  • Implications : This lack of direct hindrance means that the favorable electronic effects of the substituents can be realized without a countervailing steric penalty. The molecule retains the high reactivity conferred by the amino and isobutyl activators.

Physicochemical Impact: Tuning Solubility

Beyond electronic and steric effects, the isobutyl group fundamentally alters the molecule's physical properties.

  • Increased Lipophilicity : The four-carbon, nonpolar alkyl chain significantly increases the molecule's lipophilicity (affinity for nonpolar environments).

  • Practical Benefits : This property is of immense practical importance in the laboratory. Enhanced solubility in common organic solvents (e.g., THF, dioxane, toluene) used for cross-coupling reactions can lead to more homogeneous reaction mixtures and improved reaction rates. Furthermore, it influences the compound's partitioning behavior during aqueous workups and its retention characteristics during chromatographic purification.

Chapter 3: Synergy with the Ortho-Amino Group

The effects of the isobutyl group cannot be viewed in isolation. They work in concert with the powerful ortho-amino group.

  • Dominant Electronic Activation : The amino group provides a strong +R (resonance) effect, which dramatically increases the electron density on the ring, particularly at the ortho and para positions. This effect is generally much stronger than the inductive effect of the isobutyl group.[5][13]

  • Intramolecular Interactions : The proximity of the amino group to the boronic acid allows for a potential intramolecular dative bond (N→B) or hydrogen bonding. This interaction can stabilize the molecule and modulate the Lewis acidity of the boron center, potentially influencing the mechanism of transmetalation.[14]

  • Modulation by Isobutyl : The +I effect of the isobutyl group, by pushing electron density into the ring, slightly increases the electron density at the nitrogen atom of the amino group. This can subtly enhance the amino group's basicity and its potential to coordinate with the boron center.

The net result is a highly activated system where the isobutyl group provides a stable, non-hindering electronic "push" that complements the powerful, directing influence of the ortho-amino group.

Chapter 4: Application Focus: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the archetypal application for (2-Amino-4-isobutylphenyl)boronic acid, and it serves as an excellent case study for the role of the isobutyl group.[15][16] This reaction creates a C-C bond between the boronic acid's aryl group and an organic halide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)Ln-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Base Activated) BoronicAcid->Transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Isobutyl Group in the Catalytic Cycle

The isobutyl group's primary influence is on the Transmetalation step. For this step to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[15] The electron-donating nature of the isobutyl and amino groups makes the attached aryl ring (R²) more electron-rich and thus a better nucleophile. This enhanced nucleophilicity accelerates the transfer of the aryl group from the activated boron center to the palladium(II) complex, often leading to higher reaction efficiency and yield.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the coupling of (2-Amino-4-isobutylphenyl)boronic acid with 4-bromoanisole. The choice of each reagent is justified to provide a field-proven methodology.

Table 1: Reactant Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(2-Amino-4-isobutylphenyl)boronic acid153624-54-5[17]C₁₀H₁₆BNO₂193.05[17]
4-Bromoanisole104-92-7C₇H₇BrO187.03
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21

Step-by-Step Methodology

  • Vessel Preparation : To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Amino-4-isobutylphenyl)boronic acid (193 mg, 1.0 mmol, 1.0 equiv).

    • Causality: Using oven-dried glassware under an inert atmosphere is critical to prevent moisture from hydrolyzing the boronic acid and to protect the Pd(0) catalyst from oxidation.

  • Reagent Addition : Add 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).

    • Causality: A slight excess of the aryl halide ensures complete consumption of the limiting boronic acid. A strong base like K₂CO₃ is required to activate the boronic acid into the reactive boronate species for transmetalation.[15] Pd(PPh₃)₄ is a robust, air-stable precatalyst that reliably generates the active Pd(0) species in solution.

  • Solvent Addition and Degassing : Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

    • Causality: A dioxane/water solvent system is effective for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate. Dioxane, aided by the lipophilicity of the isobutyl group, ensures the organic reagents remain dissolved. Degassing removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction : Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

    • Causality: Heating accelerates all steps of the catalytic cycle. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

  • Workup : Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

    • Causality: The isobutyl group increases the product's solubility in ethyl acetate, ensuring efficient extraction from the aqueous phase.

  • Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

    • Causality: While boronic acids can be unstable on silica, the resulting biaryl product is generally stable.[18][19] The lipophilic nature of the isobutyl group will cause the product to elute at a moderate polarity, aiding separation from more polar or nonpolar impurities.

Figure 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

The isobutyl group in (2-Amino-4-isobutylphenyl)boronic acid is far more than a passive spectator. It serves as a critical, multi-functional modulator of reactivity. Through its inductive electron donation , it activates the aromatic ring, facilitating the key transmetalation step in cross-coupling reactions. Its position para to the boronic acid endows the molecule with steric bulk without direct hindrance , preserving the inherent reactivity of the boronic acid moiety. Finally, it imparts lipophilicity , a crucial physicochemical property that improves solubility in organic media, thereby enhancing reaction efficiency and simplifying purification. For the medicinal chemist and the process scientist alike, understanding these nuanced roles is key to leveraging this versatile building block for the efficient synthesis of complex molecules and novel chemical entities.

References

  • University of Calgary. Ch12: Substituent Effects. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]

  • Khan Academy. Electrophilic aromatic substitution mechanism. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]

  • Ponec, R., et al. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Steric effect. Available from: [Link]

  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. Available from: [Link]

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  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. Available from: [Link]

  • PubMed. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • PubMed Central. A real space picture of the role of steric effects in SN2 reactions. Available from: [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Wikipedia. Boronic acid. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • TSpace, University of Toronto. Synthesis and applications of aminoboronic acids. Available from: [Link]

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  • ResearchGate. Can orthoamino phenylboronic acid form amide bond with acid functionalized compound? Available from: [Link]

  • PubMed. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

  • PubMed. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Borates Today. Boron Suzuki Coupling. Available from: [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. Available from: [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]

  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF. Available from: [Link]

  • MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Available from: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available from: [Link]

  • PubMed. Structural and Biological Overview of Boron-containing Amino Acids in the Medicinal Chemistry Field. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of (2-Amino-4-isobutylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Substituted Biarylanilines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction couples organoboron compounds with organohalides, providing a powerful route to biaryls, styrenes, and polyolefins which are key structures in pharmaceuticals, agrochemicals, and materials science.[2][4]

This guide focuses on the application of the Suzuki-Miyaura coupling for a specific, yet highly relevant, substrate class: aminophenylboronic acids. The target molecule, (2-Amino-4-isobutylphenyl)boronic acid, serves as a valuable building block. The resulting 2-amino-biaryl scaffold is a privileged motif found in numerous biologically active compounds. However, the presence of the amino group introduces specific challenges and considerations, such as potential catalyst inhibition and side reactions, that necessitate a carefully optimized protocol.

Herein, we provide a detailed, field-proven protocol for the coupling of (2-Amino-4-isobutylphenyl)boronic acid with a representative aryl bromide. We will delve into the mechanistic underpinnings of the reaction, explain the causal reasoning behind the selection of each reagent, and offer a robust, self-validating experimental procedure designed for success and reproducibility in a research or drug development setting.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium catalyst. The cycle seamlessly transitions the palladium center between its Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArBOH2 (2-Amino-4-isobutylphenyl)B(OH)₂ (Ar-B(OH)₂) + Base Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) ArBOH2->Boronate Activation ArX Aryl Halide (Ar'-X) ArX->ArPdX Boronate->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar'-X), forming a Pd(II) intermediate.[7][8] This is often the rate-limiting step, and its efficiency depends on the halide (I > Br > OTf >> Cl).[3]

  • Transmetalation : Before this step, the base activates the organoboronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[9][10][11] This activated species then transfers its organic group (the 2-amino-4-isobutylphenyl moiety) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.[8]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][6]

Reagent Selection: The Rationale Behind the Protocol

The success of coupling an electron-rich and potentially coordinating substrate like (2-Amino-4-isobutylphenyl)boronic acid hinges on the judicious selection of each reaction component.

Palladium Catalyst and Ligand

The choice of the palladium source and its associated ligand is paramount. The ligand stabilizes the palladium center, enhances its solubility, and critically influences the rates of oxidative addition and reductive elimination.

  • Palladium Precatalysts : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5] Pd(PPh₃)₄ is often used as it is an active Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which is usually accomplished by a phosphine ligand.[7]

  • Ligands : For challenging substrates, including electron-rich aryl chlorides or boronic acids prone to side reactions, bulky, electron-rich phosphine ligands are often required.[12][13] Ligands like SPhos, XPhos, or P(t-Bu)₃ accelerate the key steps of the catalytic cycle. The amino group on our boronic acid can potentially coordinate to the palladium center; using a bulky ligand can help mitigate this inhibitory interaction.

The Role of the Base

A base is essential for the Suzuki-Miyaura reaction.[14] Its primary role is to react with the boronic acid to form a more reactive tetracoordinate "ate" complex (boronate).[10][11][15] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.

  • Common Bases : Inorganic bases are standard.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Often used in aqueous/organic solvent mixtures. Cesium carbonate is more soluble and basic, often providing better results for difficult couplings.

    • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective for coupling sensitive or sterically hindered substrates.[12] It is often the base of choice for reactions involving substrates with base-labile functional groups.

    • Fluorides (KF) : Can be used under milder, sometimes anhydrous, conditions.[14]

For (2-Amino-4-isobutylphenyl)boronic acid, a moderately strong base like K₃PO₄ is an excellent starting point to ensure efficient boronate formation without promoting significant protodeboronation.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used).

  • Typical Solvents : Aprotic polar solvents are common, such as 1,4-Dioxane , Tetrahydrofuran (THF) , or Toluene .[7]

  • Role of Water : A small amount of water is often added when using inorganic bases like carbonates or phosphates. It aids in dissolving the base and facilitates the formation of the active boronate species.

Boronic Acid Stability

Organoboronic acids can undergo unwanted side reactions, primarily protodeboronation , where the C-B bond is cleaved by a proton source, yielding the parent arene.[16] Aminophenylboronic acids can be susceptible to this, as the protonable amino group can create a locally acidic environment. Using degassed solvents and maintaining an inert atmosphere minimizes oxidative side reactions like homocoupling , where two boronic acid molecules couple with each other.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of (2-Amino-4-isobutylphenyl)boronic acid with 4-bromoanisole.

Materials and Reagents
ReagentM.W. ( g/mol )StoichiometryAmount (mmol)Mass/Volume
(2-Amino-4-isobutylphenyl)boronic acid193.081.2 equiv1.2232 mg
4-Bromoanisole187.041.0 equiv1.0187 mg (131 µL)
Tetrakis(triphenylphosphine)palladium(0)1155.563 mol %0.0335 mg
Potassium Phosphate (K₃PO₄)212.272.0 equiv2.0425 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL
Experimental Workflow

Workflow Figure 2: Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine solids: Boronic Acid, Aryl Bromide, Base, and Pd Catalyst in a Schlenk flask. B Seal, evacuate, and backfill with Argon (3x). A->B C Add degassed solvents (Dioxane/Water) via syringe. B->C D Heat mixture to 90 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS (4-12 h). D->E F Cool to room temperature. Dilute with Ethyl Acetate. E->F G Wash with water and brine. Dry organic layer (Na₂SO₄). F->G H Filter and concentrate under reduced pressure. G->H I Purify crude product via flash column chromatography. H->I

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Amino-4-isobutylphenyl)boronic acid (232 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).[2][17]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent and Reagent Addition : Through the septum, add 4-bromoanisole (131 µL, 1.0 mmol) via syringe. Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The solvents should be degassed by sparging with argon for 20-30 minutes prior to use.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromoanisole starting material is consumed (typically 4-12 hours).[2]

  • Work-up : Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4'-methoxy-5-isobutyl-[1,1'-biphenyl]-2-amine product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst; Insufficiently degassed solvents; Ineffective base.Use a fresh bottle of catalyst. Consider a more active catalyst system (e.g., Pd(OAc)₂ with SPhos). Ensure thorough degassing. Switch to Cs₂CO₃.
Protodeboronation Reaction temperature too high; Prolonged reaction time; Presence of protic impurities.Lower the reaction temperature to 80 °C. Monitor carefully and stop the reaction upon completion. Ensure solvents are dry and pure.
Homocoupling Presence of oxygen; Pd(II) precatalyst without sufficient reducing agent (ligand).Rigorously maintain an inert atmosphere. If using a Pd(II) source, ensure an adequate amount of phosphine ligand is present.
Stalled Reaction Catalyst inhibition by the amino group; Poor solubility of reagents.Increase catalyst loading slightly (e.g., to 5 mol %). Use a bulkier ligand (e.g., XPhos). Consider a different solvent system like THF or Toluene.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Couto, I., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leão, R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta. [Link]

  • Couto, I., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Leão, R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry & Biodiversity. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Knapp, S. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Mondal, B., et al. (2016). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

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Revolutionizing Biaryl Synthesis: Palladium-Catalyzed Cross-Coupling with (2-Amino-4-isobutylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note delves into the nuanced application of this powerful reaction with a particularly valuable, yet sterically hindered, building block: (2-Amino-4-isobutylphenyl)boronic acid. The presence of both an ortho-amino group and a para-isobutyl group introduces specific challenges and opportunities in the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting strategies to ensure successful and reproducible outcomes.

The Strategic Importance of the Anilino-Biaryl Moiety

The 2-aminobiaryl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The amino group can serve as a key pharmacophore, a handle for further functionalization, or a directing group in subsequent synthetic transformations. (2-Amino-4-isobutylphenyl)boronic acid, in particular, offers a gateway to novel chemical space, enabling the introduction of a lipophilic isobutyl group that can modulate the pharmacokinetic and pharmacodynamic properties of a target molecule.

Understanding the Catalytic Heart of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed process that orchestrates the union of an organoboron compound (the boronic acid) with an organohalide.[2] The reaction proceeds through a well-established catalytic cycle, the efficiency of which is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

The Catalytic Cycle: A Step-by-Step Mechanistic Look

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a sequence of three key steps centered around a palladium catalyst.[3]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the aryl halide (Ar-X). This step forms a palladium(II) intermediate. The choice of ligand is critical here, as electron-rich and bulky ligands can accelerate this rate-limiting step, especially for less reactive aryl chlorides.[4][5]

  • Transmetalation: In this crucial phase, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The steric hindrance of the ortho-amino group on (2-Amino-4-isobutylphenyl)boronic acid can slow this step, necessitating careful selection of reaction conditions.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3] Bulky ligands are thought to facilitate this step by promoting the formation of the necessary cis-complex prior to elimination.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_intermediate Ar-Pd(II)L_n-X Pd0->PdII_intermediate Oxidative Addition (Ar-X) Diaryl_PdII Ar-Pd(II)L_n-Ar' PdII_intermediate->Diaryl_PdII Transmetalation (Ar'B(OH)₂ + Base) Diaryl_PdII->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with (2-Amino-4-isobutylphenyl)boronic Acid

The unique structure of (2-Amino-4-isobutylphenyl)boronic acid necessitates a tailored approach to catalyst and condition selection.

Catalyst and Ligand Selection: The Power Couple

The choice of palladium source and, more importantly, the phosphine ligand, is paramount for success.[7] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern, more robust systems often provide superior results, especially with challenging substrates.[8]

  • Palladium Precatalysts: Air-stable palladium(II) precatalysts, such as those from the Buchwald or Fu groups (e.g., XPhos Pd G2, G3, or G4), are highly recommended. These complexes readily form the active Pd(0) species in situ and offer excellent reactivity.[8]

  • Bulky, Electron-Rich Ligands: To overcome the steric hindrance of the ortho-amino group, bulky and electron-rich biarylphosphine ligands are essential.[5][9] Ligands like XPhos, SPhos, and RuPhos have proven to be highly effective in promoting the coupling of sterically demanding substrates by accelerating both oxidative addition and reductive elimination.[5][9] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these challenging transformations.[9]

Catalyst SystemKey FeaturesRecommended For
Pd(PPh₃)₄ Traditional, well-establishedSimple, unhindered substrates
PdCl₂(dppf) Good for a range of substratesGeneral purpose, good starting point
XPhos/SPhos Pd G2/G3/G4 Air-stable, highly activeSterically hindered substrates, challenging couplings
Pd₂ (dba)₃ + Ligand Versatile, allows for ligand screeningOptimization of reaction conditions
The Role of the Base and Solvent System

The base and solvent are not mere spectators; they actively participate in the reaction and their interplay is critical.[9]

  • Base Selection: The base activates the boronic acid for transmetalation. For aminophenylboronic acids, moderately strong inorganic bases are generally preferred.

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are commonly used and often provide excellent results.[1][5]

    • Stronger bases like sodium hydroxide (NaOH) can sometimes promote protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[9]

  • Solvent Systems: A mixture of an organic solvent and water is typically employed. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • 1,4-Dioxane/Water and Toluene/Water are robust and widely used solvent systems.[1]

    • For substrates sensitive to protodeboronation, anhydrous conditions can be beneficial.[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (2-Amino-4-isobutylphenyl)boronic acid with a representative aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
  • (2-Amino-4-isobutylphenyl)boronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Amino-4-isobutylphenyl)boronic acid, the aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. Oxygen can lead to the undesirable homocoupling of the boronic acid.[9]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[9]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert catalyst Add Palladium Precatalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Impure reagents.[9]Use a fresh, high-quality palladium precatalyst. Ensure thorough degassing of the solvent. Verify the purity of starting materials.
Protodeboronation Base is too strong; Presence of water.[9]Switch to a milder base (e.g., K₂CO₃ or KF). Consider running the reaction under anhydrous conditions.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) source without a reducing agent.[9][10]Ensure the reaction is run under a strictly inert atmosphere. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).
Difficulty with Steric Hindrance Ligand is not bulky enough; Insufficient temperature.Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[9] Increase the reaction temperature.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Amino-4-isobutylphenyl)boronic acid is a highly valuable transformation for the synthesis of complex anilino-biaryl structures. Success hinges on a rational selection of the catalyst system, base, and solvent to overcome the steric and electronic challenges posed by the substrate. By understanding the underlying mechanistic principles and employing modern, highly active catalyst systems, researchers can reliably access a diverse range of novel molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • PubMed Central. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • HAL Open Science. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • PubMed Central. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds Utilizing (2-Amino-4-isobutylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biaryl Motif and a Key Building Block

The biaryl structural motif is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals, agricultural chemicals, and advanced materials.[1][2] Its prevalence is due to the unique conformational properties and synthetic versatility it offers, enabling precise three-dimensional arrangements of pharmacophores. Among the myriad of methods developed for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely adopted strategy for constructing these biaryl systems.[3][4][5] Its power lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and aryl halide coupling partners.[6]

This guide focuses on a particularly valuable building block: (2-Amino-4-isobutylphenyl)boronic acid . This reagent is of significant interest to drug development professionals for several key reasons:

  • Introduction of a Privileged Scaffold: It directly installs a substituted aniline moiety, a common feature in bioactive molecules.

  • Modulation of Physicochemical Properties: The isobutyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.

  • Vector for Further Functionalization: The ortho-amino group serves as a versatile synthetic handle for subsequent chemical modifications, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

However, the presence of the ortho-amino group introduces specific challenges, such as potential catalyst inhibition or undesired side reactions.[7] This application note provides a detailed, field-proven protocol for the effective use of (2-Amino-4-isobutylphenyl)boronic acid in Suzuki-Miyaura cross-coupling, along with an in-depth discussion of the underlying principles, optimization strategies, and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][4][8]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]

  • Transmetalation: The organoborane (Ar²-B(OR)₂) is activated by a base to form a more nucleophilic boronate species. This species then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) edge_ox_add pd0->edge_ox_add Ar¹-X ox_add Oxidative Addition pd2_complex1 Ar¹-Pd(II)L₂-X edge_transmetal pd2_complex1->edge_transmetal Ar²-B(OH)₂ Base transmetal Transmetalation pd2_complex2 Ar¹-Pd(II)L₂-Ar² edge_red_elim pd2_complex2->edge_red_elim red_elim Reductive Elimination product Ar¹-Ar² (Biaryl Product) edge_ox_add->pd2_complex1 edge_transmetal->pd2_complex2 edge_red_elim->pd0 Regeneration edge_red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for (2-Amino-4-isobutylphenyl)boronic acid: The ortho-amino group can interact with the palladium catalyst. While this can sometimes be beneficial through a directing effect, it can also lead to catalyst poisoning by forming stable, inactive chelates. Furthermore, unprotected amines can sometimes participate in side reactions. For challenging substrates, protection of the amine with a labile group like tert-butyloxycarbonyl (Boc) can significantly improve yields and reaction rates by preventing these undesired interactions.[9]

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the coupling of (2-Amino-4-isobutylphenyl)boronic acid with a representative aryl bromide.

Materials & Reagents:

  • (2-Amino-4-isobutylphenyl)boronic acid (1.0 eq)

  • Aryl Halide (e.g., 4-Bromobenzonitrile) (1.1 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%) OR XPhos Pd G3 (2 mol%) for more challenging substrates.

  • Base: Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Equipment: Schlenk flask or reaction vial, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen), standard organic synthesis glassware.

Reaction Setup Workflow:

Workflow start Start reagents 1. Weigh Reagents - Boronic Acid - Aryl Halide - Base - Catalyst start->reagents assembly 2. Assemble Glassware (Schlenk Flask & Condenser) reagents->assembly add_solids 3. Add Solids to Flask assembly->add_solids inert 4. Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_solvent 5. Add Degassed Solvent inert->add_solvent heat 6. Heat & Stir (e.g., 90 °C, 4-12 h) add_solvent->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor cool 8. Cool to Room Temp. monitor->cool workup 9. Aqueous Work-up (Extraction) cool->workup purify 10. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reagent Preparation & Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Amino-4-isobutylphenyl)boronic acid (e.g., 193 mg, 1.0 mmol), 4-bromobenzonitrile (200 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol) to the flask. Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive state and promote undesirable homocoupling of the boronic acid.[10]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent should be degassed by sparging with an inert gas for 20-30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Rationale: This temperature provides sufficient thermal energy to drive the reaction forward at a reasonable rate without causing significant degradation of reagents or products.[11]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[10]

Optimization & Troubleshooting

Even robust protocols may require optimization for different substrates. The following table provides guidance for common challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Degassing3. Inappropriate Base/Solvent4. Protodeboronation of Boronic Acid1. Use a fresh batch of catalyst or a more robust pre-catalyst (e.g., palladacycles).2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.3. Screen other bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., Toluene/Water, 2-MeTHF).4. Use a stronger, less nucleophilic base or anhydrous conditions if moisture is the issue.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction2. Catalyst decomposition1. Improve inert atmosphere technique; use high-purity, degassed solvents.2. Lower the reaction temperature or use a more stable ligand/catalyst system.
Reaction Stalls with Hindered Substrates 1. Steric hindrance impeding oxidative addition or reductive elimination.1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are designed to accelerate these challenging steps.[10][12]
Side Product Formation 1. Unprotected amine group interfering with catalysis or undergoing N-arylation.1. Consider protecting the amine as a Boc-carbamate prior to coupling. The Boc group can be easily removed post-coupling under acidic conditions.[9]

Applications in Medicinal Chemistry & Drug Discovery

The successful synthesis of 4'-substituted-4-isobutyl-biphenyl-2-amine derivatives opens the door to a wide range of applications. The amino group can be acylated, alkylated, or used in further cross-coupling reactions to build molecular complexity.

Notably, boronic acids are not just synthetic intermediates; they are also established pharmacophores in their own right. The FDA-approved drugs Bortezomib (Velcade®) , Ixazomib (Ninlaro®) , and Vaborbactam (Vabomere®) all contain a boronic acid moiety that is critical for their biological activity, typically by forming a reversible covalent bond with a serine or threonine residue in an enzyme active site.[6][13][14] This dual role as both a versatile building block and a potential pharmacophore underscores the importance of mastering their synthesis and reactivity for any drug discovery program.[15][16]

Conclusion

(2-Amino-4-isobutylphenyl)boronic acid is a high-value building block for the synthesis of complex biaryl molecules relevant to pharmaceutical research. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and scalable method for its use. By understanding the reaction mechanism and key experimental parameters, researchers can effectively troubleshoot and adapt this procedure to a wide variety of aryl and heteroaryl halides. The strategic application of this chemistry enables the efficient construction of novel molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. Available at: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Examples of biaryl structure applications. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Parlichem. Available at: [Link]

  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

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Application Notes: (2-Amino-4-isobutylphenyl)boronic Acid as a Strategic Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of modern drug discovery, particularly in oncology and immunology, is profoundly influenced by the development of small-molecule kinase inhibitors. These agents target the ATP-binding site of kinases, crucial enzymes that regulate a vast array of cellular processes.[1] A significant challenge in this field is the efficient construction of diverse molecular scaffolds to explore structure-activity relationships (SAR) and identify candidates with high potency and selectivity. Boronic acids have emerged as indispensable tools for medicinal chemists, primarily due to their versatility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds under mild conditions.[2][3]

This application note provides a detailed guide on the strategic use of (2-Amino-4-isobutylphenyl)boronic acid , a key synthetic intermediate. Its unique structure, featuring an ortho-amino group and a lipophilic isobutyl moiety, makes it an exemplary building block for synthesizing inhibitors targeting prominent kinase families, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). We will explore its application through the lens of the Suzuki-Miyaura coupling, present a detailed protocol for the synthesis of a representative kinase inhibitor scaffold, and place this synthesis in the biological context of a major signaling pathway.

Part 1: The Cornerstone Reaction - Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the reaction of choice for forming an aryl-aryl bond between the (2-Amino-4-isobutylphenyl) moiety and a heterocyclic core, a common feature in many kinase inhibitors.[3] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Mechanism of Action: The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic partner (e.g., a chloropyrimidine), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. The aryl group from this boronate is then transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Dimer Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Dimer Ar²-B(OR)₃⁻ Waste X-B(OH)₂ RedElim Reductive Elimination Product Ar¹-Ar² (Product) PdII_Dimer->Product RedElim->Pd0 ArylHalide Ar¹-X (Aryl Halide) BoronicAcid Ar²-B(OH)₂ + Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Part 2: Synthesis of a Phenylaminopyrimidine Kinase Inhibitor Scaffold

The 2-phenylaminopyrimidine motif is a privileged scaffold in kinase inhibitor design. It acts as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of many kinases, including JAKs.[6] The following protocol details a robust, two-step synthesis of a representative inhibitor core using (2-Amino-4-isobutylphenyl)boronic acid.

Step 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

Rationale: This initial step couples the boronic acid with a readily available, difunctional pyrimidine. The differential reactivity of the two chlorine atoms (C4 is more susceptible to nucleophilic substitution than C2) allows for a sequential and controlled synthesis.

Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 eq), (2-Amino-4-isobutylphenyl)boronic acid (1.1 eq)[7], and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the boronic acid is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield 4-chloro-N-(2-amino-4-isobutylphenyl)pyrimidin-2-amine as the intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The second step introduces a second point of diversity and often incorporates a solubilizing group. Here, we use morpholine, a common moiety in JAK inhibitors like CYT387, to displace the remaining chlorine atom at the C4 position.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as n-butanol or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add morpholine (1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the reaction mixture to 110-120 °C. Monitor for completion by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product can be further purified by recrystallization or flash chromatography to yield the target molecule.

Summary of Reaction Parameters
ParameterStep 1: Suzuki-Miyaura CouplingStep 2: SNAr Reaction
Key Reagents 2,4-Dichloropyrimidine, (2-Amino-4-isobutylphenyl)boronic acid4-chloro-N-(2-amino-4-isobutylphenyl)pyrimidin-2-amine, Morpholine
Catalyst / Base Pd(dppf)Cl₂ / K₂CO₃DIPEA (Base)
Solvent 1,4-Dioxane / Watern-Butanol or DMF
Temperature 85-90 °C110-120 °C
Typical Time 4-12 hours6-18 hours
Expected Yield 65-85%70-90%

Part 3: Biological Context - Inhibition of the JAK-STAT Pathway

The JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. The pathway operates as follows:

  • Ligand Binding: A cytokine binds to its specific transmembrane receptor, causing the receptor chains to dimerize.

  • JAK Activation: This dimerization brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment & Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for STAT proteins.

  • STAT Dimerization & Translocation: Once docked, STATs are phosphorylated by the JAKs, causing them to detach, dimerize, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune response.

Mechanism of Inhibition: The synthesized phenylaminopyrimidine scaffold is designed to function as an ATP-competitive inhibitor. The pyrimidine core's nitrogen atoms form hydrogen bonds with the "hinge region" of the JAK kinase domain, occupying the space normally taken by the adenine moiety of ATP. This blockade prevents the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade. The (2-Amino-4-isobutylphenyl) group fits into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Figure 2: The JAK-STAT Signaling Pathway and the Point of Inhibition.

Conclusion

(2-Amino-4-isobutylphenyl)boronic acid is a high-value, versatile building block for the synthesis of kinase inhibitors. Its utility in the robust and efficient Suzuki-Miyaura coupling allows for the rapid generation of core scaffolds, such as the clinically relevant phenylaminopyrimidine series. The protocols and conceptual frameworks provided herein demonstrate a clear and reliable path from this key intermediate to a potent kinase inhibitor scaffold, underscoring its importance for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

References

  • Sturdivant, J. M., & DeLong, M. A. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
  • Google Patents. (2017).
  • Zhang, Y. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues.
  • Bandyopadhyay, A., & Ghorai, P. (2022). Boron Chemicals. Molbank, M1369.
  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. EP 3660020 B1.
  • Aparicio, D., et al. (2021).
  • Okram, B., Ren, P., & Gray, N. S. (2009). Compounds and compositions as protein kinase inhibitors. U.S.
  • Das, B. C., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2155–2184.
  • Google Patents. (2010). Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. CN101657446A.
  • Wang, A., et al. (2017). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H-purin-2-amine scaffold. European Journal of Medicinal Chemistry, 138, 933-943.
  • Li, Z., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5133.
  • Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & Medicinal Chemistry Letters, 19(20), 5877-5880.
  • Google Patents. (2017). Compounds useful as kinase inhibitors. WO2017103611A1.
  • Wang, A., et al. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Omega, 2(10), 6892–6903.
  • Dvorak, M., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Conteduca, V., et al. (2021).
  • ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib.
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(2-Amino-4-isobutylphenyl)boronic acid: A Scaffolding for Innovation in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Section 1: Introduction and Scientific Context

The field of targeted cancer therapy continuously seeks novel molecular entities capable of selective action against malignant cells. Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, largely due to the unique electronic properties of the boron atom.[1] The boron center, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with biological nucleophiles like the N-terminal threonine of the proteasome or the diol moieties in saccharides.[2][3] This reactivity underpins the success of FDA-approved drugs like the proteasome inhibitor Bortezomib, which has revolutionized the treatment of multiple myeloma.[4][5][6]

(2-Amino-4-isobutylphenyl)boronic acid (CAS 153624-54-5) is a bifunctional chemical building block poised for exploration in cancer drug discovery.[7] Its structure combines three key features:

  • The Phenylboronic Acid Core: The active moiety responsible for potential enzyme inhibition and saccharide binding.[5]

  • The Ortho-Amino Group: A versatile synthetic handle for elaboration into more complex structures, such as peptidyl boronic acids or ligands for targeted drug conjugates.[1][8]

  • The Para-Isobutyl Group: A lipophilic substituent that can enhance binding affinity within hydrophobic pockets of target proteins, potentially improving potency and selectivity.[9][10]

While this specific molecule is not yet extensively characterized in peer-reviewed cancer literature, its structural motifs suggest several promising avenues for investigation. This guide provides a strategic framework and detailed protocols for researchers to systematically evaluate the potential of (2-Amino-4-isobutylphenyl)boronic acid as a standalone agent or as a foundational scaffold for novel cancer therapeutics.

Section 2: Postulated Mechanisms of Action & Research Workflow

Based on the extensive research into analogous boronic acid derivatives, we can postulate several primary mechanisms through which (2-Amino-4-isobutylphenyl)boronic acid could exert an anti-cancer effect. The following workflow provides a logical progression for investigating these possibilities.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation (If Cytotoxicity Observed) cluster_2 Phase 3: Preclinical Development A Initial Compound Handling & Stability Assessment B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Characterized Compound C Proteasome Inhibition Assays (Chymotrypsin-like activity) B->C Active Hit D Protein-Protein Interaction (PPI) Modulation Screening B->D Active Hit E Cell Surface Glycan Targeting Assay B->E Active Hit F Target Validation & Lead Optimization C->F D->F E->F G In Vivo Xenograft Models F->G H Pharmacokinetic & Toxicity Studies G->H

Figure 1: Proposed research workflow for evaluating (2-Amino-4-isobutylphenyl)boronic acid.

Potential Target Pathway: The Ubiquitin-Proteasome System

The proteasome is a critical multi-enzyme complex that degrades ubiquitinated proteins, regulating key cellular processes like cell cycle progression, apoptosis, and signal transduction.[11] Its inhibition leads to the accumulation of misfolded proteins and pro-apoptotic factors, causing cell cycle arrest and eventual cell death, a mechanism particularly effective in rapidly dividing cancer cells.[5][6] The boronic acid moiety is perfectly suited to form a stable, yet reversible, tetrahedral intermediate with the active site N-terminal threonine residue of the proteasome's β5 subunit, effectively blocking its chymotrypsin-like activity.

G cluster_0 Normal Proteasome Function cluster_1 Inhibition by Boronic Acid Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome (Active Site: Threonine) Ub_Protein->Proteasome Binding & Degradation Peptides Recycled Peptides Proteasome->Peptides Inhibitor (2-Amino-4-isobutylphenyl)boronic acid Blocked_Proteasome Inhibited Proteasome (Boron-Threonine Adduct) Inhibitor->Blocked_Proteasome Reversible Covalent Bond Accumulation Accumulation of Regulatory Proteins (e.g., IκB-α, p53) Blocked_Proteasome->Accumulation Blocks Degradation Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Figure 2: Mechanism of proteasome inhibition by a boronic acid compound.

Potential Target Pathway: Protein-Protein Interactions (PPIs)

Cancer progression is often driven by aberrant protein-protein interactions (PPIs) that regulate cell survival and proliferation pathways, such as the p53-MDM2 or Bcl-2 family interactions.[9][12] The interfaces of these interactions often feature "hot spots"—small pockets of amino acid residues that contribute the most to the binding energy.[12] Small molecules, like our subject compound, can be designed to fit into these hot spots, disrupting the interaction and restoring normal cellular function (e.g., reactivating p53-mediated apoptosis).[10] The isobutyl group on the phenyl ring could play a crucial role by fitting into a hydrophobic hot spot on a target protein.

Section 3: Essential Preliminary Protocols

Compound Handling, Storage, and Stability Assessment

Rationale: Aminophenylboronic acids can be susceptible to degradation, particularly protodeboronation, in aqueous solutions.[13] Stability is influenced by pH, light, and temperature.[13] Proper handling and a preliminary stability assessment are critical for ensuring the reliability and reproducibility of all subsequent biological assays.

Protocol:

  • Storage: Store the solid compound at -20°C in a desiccated, light-protected environment.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an aprotic solvent like DMSO or anhydrous DMF. Aliquot into single-use volumes and store at -80°C.

  • Working Solutions: For experiments, thaw a stock aliquot and dilute it into the appropriate aqueous buffer or cell culture medium immediately before use. Crucially, do not store aqueous solutions for extended periods. [13]

  • Forced Degradation Study (Recommended):

    • Prepare solutions of the compound in your primary experimental buffer.

    • Expose aliquots to stress conditions: acidic (pH 2), basic (pH 10), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light).[13]

    • Analyze samples by HPLC or LC-MS at various time points (0, 2, 8, 24 hours) to quantify the parent compound and identify major degradants. This provides a stability window for your experiments.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability. It provides an initial measure of the compound's cytotoxic or cytostatic effects across a panel of cancer cell lines, helping to identify sensitive cancer types.

Materials:

  • (2-Amino-4-isobutylphenyl)boronic acid DMSO stock solution

  • Cancer cell lines (e.g., RPMI-8226 [multiple myeloma], MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the boronic acid in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove 100 µL of medium from each well. Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during the assay.
Compound Concentration 1 nM - 100 µM (log dilutions)Covers a wide range to accurately determine the IC₅₀.
Incubation Time 72 hoursAllows for multiple cell doubling times to observe effects on proliferation.
Final DMSO % < 0.5%Minimizes solvent-induced cytotoxicity.

Section 4: Protocols for Mechanistic Elucidation

Protocol: 20S Proteasome Activity Assay (Fluorogenic)

Rationale: To directly test the hypothesis that (2-Amino-4-isobutylphenyl)boronic acid inhibits the proteasome. This assay measures the chymotrypsin-like activity of the purified 20S proteasome using a fluorogenic substrate. A decrease in fluorescence indicates inhibition.[11]

Materials:

  • Purified Human 20S Proteasome

  • Fluorogenic Substrate: Suc-LLVY-AMC

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA

  • (2-Amino-4-isobutylphenyl)boronic acid

  • Bortezomib (Positive Control)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 380/460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Bortezomib in assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of diluted compound or control.

    • 20 µL of 20S Proteasome (final concentration ~0.5 nM).

    • Mix and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 5 µL of Suc-LLVY-AMC substrate (final concentration ~15 µM).

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition: 100 * (1 - (Rate_inhibitor / Rate_vehicle)).

    • Plot percent inhibition against log inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Protocol: Cell Surface Sialic Acid Binding Assay

Rationale: Phenylboronic acids are known to bind to diols, including the sialic acid residues that are often overexpressed on the surface of cancer cells.[5][14][15] This protocol assesses whether our compound can bind to the cancer cell surface, a prerequisite for its use as a targeting moiety.

G cluster_0 Expected Outcome A 1. Synthesize Fluorescent Probe: Couple (2-Amino-4-isobutylphenyl)boronic acid to a fluorophore (e.g., FITC) via the amino group. B 2. Cell Incubation: Incubate cancer cells (high sialic acid) and control cells (low sialic acid) with the fluorescent probe. A->B C 3. Wash & Analyze: Wash cells to remove unbound probe. Analyze fluorescence via Flow Cytometry or Microscopy. B->C F Competitive Inhibition: Signal reduction when co-incubated with excess non-fluorescent boronic acid. B->F Control Experiment D High Fluorescence Signal in Cancer Cells C->D E Low Fluorescence Signal in Control Cells C->E

Figure 3: Experimental workflow for assessing cell surface binding.

Procedure (Conceptual Outline):

  • Probe Synthesis: The amino group of (2-Amino-4-isobutylphenyl)boronic acid must first be conjugated to a reporter molecule, such as a fluorophore (e.g., FITC). This creates a trackable probe.

  • Cell Culture: Culture a cancer cell line known for high sialic acid expression (e.g., MDA-MB-231) and a control cell line with low expression.

  • Incubation: Incubate both cell types with the fluorescently-labeled boronic acid probe for 1-2 hours at 4°C (to prevent internalization).

  • Washing: Wash the cells thoroughly with cold PBS to remove any unbound probe.

  • Analysis: Analyze the cell-associated fluorescence using a flow cytometer. A significant shift in fluorescence intensity for the high-sialic-acid cells compared to the control cells would indicate specific binding.

  • Competition Assay: As a crucial control, co-incubate the cells with the fluorescent probe and a 100-fold excess of the unlabeled (2-Amino-4-isobutylphenyl)boronic acid. A reduction in the fluorescent signal would confirm that the binding is specific to the boronic acid moiety.

Section 5: Conclusion and Future Directions

(2-Amino-4-isobutylphenyl)boronic acid represents a promising, yet underexplored, scaffold for the development of targeted cancer therapies. Its constituent parts suggest a high potential for activity as a proteasome inhibitor, a modulator of protein-protein interactions, or a cancer cell-targeting agent. The protocols outlined in this guide provide a robust, step-wise framework for any research team to begin a systematic evaluation of this compound. Positive results from these initial screens would warrant progression to more complex studies, including the synthesis of derivative libraries using the amino-group handle, target deconvolution studies, and eventual testing in in vivo cancer models.

References

  • Taylor & Francis. (n.d.). Full article: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Retrieved from [Link][4][6]

  • Borek, B., & Rybicka-Jasińska, K. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. PubMed. Retrieved from [Link][16]

  • Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Retrieved from [Link][17]

  • Kuroda, T., et al. (2014). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PMC. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Retrieved from [Link]

  • Sokół, K., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. Retrieved from [Link][5]

  • Le Pescador, A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link][2]

  • Al-Dahmoshi, H. O. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. Retrieved from [Link][6]

  • Royal Society of Chemistry. (n.d.). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Retrieved from [Link][14]

  • Royal Society of Chemistry. (2024). Boron enabled bioconjugation chemistries. Retrieved from [Link][3]

  • Liu, Y., et al. (2023). Small molecules targeting protein–protein interactions for cancer therapy. PubMed Central. Retrieved from [Link][9]

  • Arkin, M. R., & Wells, J. A. (2004). Targeting protein-protein interactions as an anticancer strategy. PMC. Retrieved from [Link][12]

  • Fry, D. C. (2008). Protein–protein interactions as targets for small-molecule therapeutics in cancer. Cardiff University ORCA. Retrieved from [Link][10]

  • Xu, X., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. Retrieved from [Link][15]

  • Al-Zoubi, R. M., & Marion, T. L. (2017). Synthesis of biologically active boron-containing compounds. PMC. Retrieved from [Link][1]

Sources

Application Note: Advanced Analytical Strategies for Monitoring Reactions of (2-Amino-4-isobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-isobutylphenyl)boronic acid is a pivotal building block in contemporary drug discovery and development, prized for its dual functionality that enables participation in a diverse range of synthetic transformations, most notably Suzuki-Miyaura cross-coupling and amide bond formations. The successful synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) hinges on the precise monitoring and control of these reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for real-time monitoring of reactions involving this versatile reagent. We delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed, field-proven protocols. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Introduction: The Significance of (2-Amino-4-isobutylphenyl)boronic acid and the Imperative for In-Process Control

(2-Amino-4-isobutylphenyl)boronic acid possesses both a nucleophilic amine and a reactive boronic acid moiety. This unique structure allows for sequential or orthogonal derivatization, making it a valuable synthon for constructing complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, while the amino group is readily acylated to form amide bonds, a ubiquitous linkage in pharmaceuticals.[1][2]

Given its importance, ensuring the efficiency, reproducibility, and safety of synthetic routes employing this reagent is paramount. In-process control via robust analytical monitoring provides critical data on:

  • Reaction Kinetics and Completion: Tracking the consumption of starting materials and the formation of the desired product.

  • Impurity Profiling: Identifying and quantifying byproducts, such as those arising from protodeboronation or homocoupling.

  • Process Optimization: Enabling the fine-tuning of reaction parameters (temperature, catalyst loading, reaction time) for improved yield and purity.

This guide focuses on the three most powerful and accessible analytical techniques for these tasks: HPLC, LC-MS, and NMR Spectroscopy.

Potential Analytical Challenges: Stability and Side Reactions

Before delving into specific methods, it is crucial to understand the inherent chemical properties of arylboronic acids that can present analytical challenges.

  • Protodeboronation: This is a primary degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3] This process can be promoted by acidic or basic conditions and can occur during the reaction or even during analysis (e.g., on an HPLC column).[3][4]

  • Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[5] This equilibrium can complicate chromatographic and spectroscopic analysis, as it introduces an additional, related species into the sample matrix. The formation of boroxines is often driven by the removal of water or by heating in anhydrous solvents.[6][7]

Understanding these potential transformations is key to developing analytical methods that are both accurate and "stability-indicating."

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC with UV detection is the most widely used technique for quantitative reaction monitoring due to its robustness, reproducibility, and cost-effectiveness.[8][9] A well-developed HPLC method can separate the starting material, intermediates, the final product, and key impurities in a single run.

Rationale for Method Design

The primary goal is to achieve baseline resolution of all components of interest. For (2-Amino-4-isobutylphenyl)boronic acid and its derivatives, which are moderately polar, reversed-phase HPLC is the method of choice. Key considerations include:

  • Column Technology: Boronic acids are known to interact with the metal surfaces of standard stainless-steel columns and frits, leading to poor peak shape and recovery. Utilizing columns with hybrid surface technology or specially designed hardware, such as Waters MaxPeak™ Premier or XSelect™ Premier columns, is highly recommended to mitigate these secondary interactions.[8][9]

  • Mobile Phase: A mobile phase consisting of water (or buffer) and an organic solvent like acetonitrile or methanol is typical. The addition of a small amount of an acid, such as formic acid (0.1%), is often necessary to ensure good peak shape by suppressing the ionization of free silanol groups on the stationary phase and protonating the amine group on the analyte.

  • Sample Diluent: To minimize pre-injection degradation, samples should be prepared in a solvent that mirrors the initial mobile phase conditions or in an aprotic solvent like acetonitrile to reduce hydrolysis.[3]

Detailed HPLC Protocol

This protocol provides a starting point for method development, which should be optimized for the specific reaction being monitored.

Step 1: Instrumentation and Columns

  • System: An HPLC or UPLC system equipped with a photodiode array (PDA) detector.[9]

  • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent column with technology to minimize metal interactions).[8]

  • Column Temperature: 30 °C.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ensure all solvents are HPLC-grade and degassed prior to use.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • PDA Wavelength: Monitor at 254 nm and 280 nm, or acquire a full spectrum to determine the optimal wavelength for all components.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010

Step 4: Sample Preparation

  • Carefully quench a small, representative aliquot of the reaction mixture (e.g., 10 µL) in a known volume of diluent (e.g., 1 mL of 50:50 Acetonitrile/Water).

  • Vortex the sample thoroughly.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • If using an autosampler, ensure it is cooled to minimize degradation in the vial.[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Quench & Dilute s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on Reversed-Phase Column a1->a2 a3 PDA Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area (Conversion, Purity) d1->d2

Caption: General workflow for reaction monitoring using HPLC.

LC-MS: For High-Throughput Analysis and Impurity Identification

For more complex reaction mixtures or when rapid analysis is required, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an invaluable tool.[4][10] It offers higher resolution than traditional HPLC and provides mass information, which is critical for confirming the identity of the product and tentatively identifying unknown impurities.[11]

Rationale for Method Design

The chromatographic principles are similar to HPLC, but with an emphasis on speed and compatibility with the mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is well-suited for the polar, ionizable nature of (2-Amino-4-isobutylphenyl)boronic acid and its derivatives. Analysis in positive ion mode will readily detect the protonated molecules [M+H]+.

  • Mobile Phase Compatibility: Buffers must be volatile. Ammonium acetate or ammonium formate are excellent choices instead of non-volatile phosphate buffers.[10]

  • Reducing Boroxine Formation: A fast gradient and optimized MS source conditions can help minimize the in-source dehydration of the boronic acid to its boroxine form, which can complicate mass spectra.[10]

Detailed UPLC-MS Protocol

Step 1: Instrumentation

  • System: A UPLC system coupled to a single quadrupole or higher resolution (e.g., Q-TOF, Orbitrap) mass spectrometer with an ESI source.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[10]

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

Step 3: UPLC-MS Conditions

  • Flow Rate: 0.6 mL/min.

  • Gradient: 5% to 95% B in 1.0 minute, hold for 0.5 minutes, then re-equilibrate.

  • MS Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100-800.

  • Key Ions to Monitor:

    • (2-Amino-4-isobutylphenyl)boronic acid: [M+H]+ at m/z 194.1

    • Monitor for the expected mass of the product and potential side-products (e.g., protodeboronated starting material, homocoupled products).

Expected Mass Spectrometry Data
CompoundFormulaExpected [M+H]⁺ (m/z)Notes
(2-Amino-4-isobutylphenyl)boronic acidC₁₀H₁₆BNO₂194.1Starting Material
Protodeboronated SM (Isobutylaniline)C₁₀H₁₅N150.1Common Impurity
Boroxine of SMC₃₀H₄₂B₃N₃O₃525.3Potential observation, especially in concentrated solutions or at high source temperatures
ProductVariesCalculate Expected MassThe target of the synthesis
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Interpretation s1 Aliquot & Quench s2 Dilute in Volatile Mobile Phase s1->s2 s3 Filter s2->s3 a1 Fast Gradient UPLC Separation s3->a1 a2 ESI Ionization (+ve mode) a1->a2 a3 Mass Analysis a2->a3 d1 Extract Ion Chromatograms (XIC) a3->d1 d2 Identify Components by Mass d1->d2

Caption: High-throughput reaction analysis workflow using UPLC-MS.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled structural information and is an excellent complementary technique to chromatography.[12] For reactions involving boronic acids, both ¹H and ¹¹B NMR are particularly insightful.

Rationale for NMR Analysis
  • ¹H NMR: Allows for clear differentiation of aromatic and aliphatic protons. Monitoring the disappearance of starting material signals and the appearance of product signals provides a direct, quantitative measure of reaction conversion.

  • ¹¹B NMR: This is a highly specific technique for observing the boron center.[13] The chemical shift of the boron atom is very sensitive to its coordination state (sp² trigonal planar vs. sp³ tetrahedral).[14][15] This allows for direct observation of the consumption of the boronic acid starting material and can help identify boron-containing intermediates or byproducts.[13][16]

Detailed NMR Protocol

Step 1: Sample Preparation

  • Take a representative aliquot from the reaction mixture.

  • Remove the reaction solvent under reduced pressure (if non-deuterated).

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it solubilizes a wide range of organic molecules and does not exchange with the B-OH protons.

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration if quantitative analysis (qNMR) is desired.

Step 2: NMR Acquisition

  • Spectrometer: 400 MHz or higher field strength.

  • ¹H NMR: Acquire a standard proton spectrum. Key regions to monitor for (2-Amino-4-isobutylphenyl)boronic acid include the aromatic signals (~6.5-7.5 ppm), the -NH₂ protons, and the isobutyl protons (~0.9-2.5 ppm).

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. The sp²-hybridized boronic acid will typically appear as a broad signal between 28-33 ppm. Boronate esters or other sp³-hybridized species will appear significantly upfield, typically between 5-15 ppm.[14]

Interpreting NMR Data
NucleusAnalyteExpected Chemical Shift (ppm)Information Gained
¹HStarting MaterialAromatic: ~6.5-7.5, Isobutyl: ~0.9-2.5Disappearance indicates consumption.
¹HProductVariesAppearance and integration relative to starting material indicates conversion.
¹¹BBoronic Acid (SM)~28-33Disappearance of this sp² boron signal confirms consumption.[14]
¹¹BBoronate Esters~5-15Appearance of sp³ signals may indicate intermediate formation or product structure.[14]
NMR Analysis Logical Relationship

NMR_Logic RM Reaction Mixture H1_NMR ¹H NMR Spectrum RM->H1_NMR B11_NMR ¹¹B NMR Spectrum RM->B11_NMR Structure Structural Confirmation H1_NMR->Structure Conversion Quantitative Conversion H1_NMR->Conversion (via Integration) B11_NMR->Structure (Boron Environment)

Caption: Logical flow for using NMR to gain structural and quantitative data.

Conclusion: An Integrated Analytical Approach

No single analytical technique provides a complete picture of a chemical reaction. The most robust strategy for monitoring reactions of (2-Amino-4-isobutylphenyl)boronic acid involves an integrated approach. HPLC serves as the primary tool for routine quantitative analysis of reaction progress and purity. LC-MS is deployed for high-throughput screening, rapid troubleshooting, and the critical task of identifying unknown byproducts. Finally, NMR spectroscopy provides definitive structural confirmation of products and offers a deeper mechanistic understanding through direct observation of the reacting centers. By judiciously applying these methods, researchers and drug development professionals can achieve superior control over their synthetic processes, leading to higher quality products, more efficient development timelines, and a deeper understanding of the underlying chemistry.

References

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  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2024). Water-stable boroxine structure with dynamic covalent bonds. PubMed Central. Retrieved from [Link]

  • CORE. (n.d.). Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases. Semantic Scholar. Retrieved from [Link]

  • SlideShare. (2018). Boron-catalyzed Amide Formation. SlideShare. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed Central. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of biologically active boron-containing compounds. PubMed Central. Retrieved from [Link]

  • PubMed Central. (n.d.). Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development. PubMed Central. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Overcoming low yields in Suzuki reactions with (2-Amino-4-isobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions

Topic: Overcoming Low Yields in Suzuki Reactions with (2-Amino-4-isobutylphenyl)boronic acid

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its efficiency can be highly substrate-dependent. Researchers utilizing (2-Amino-4-isobutylphenyl)boronic acid often face challenges with low yields and inconsistent results. This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing on established chemical principles and field-proven optimization techniques. The core difficulty with this substrate arises from the ortho-amino group, which can significantly interfere with the catalytic cycle. This guide is designed to help you diagnose issues and rationally design reaction conditions for a successful coupling.

Frequently Asked Questions (FAQs)

Q1: Why is (2-Amino-4-isobutylphenyl)boronic acid considered a "difficult" substrate for Suzuki coupling?

This substrate presents two primary challenges that stem directly from the presence of the electron-rich amino group positioned ortho to the boronic acid:

  • Catalyst Inhibition and Poisoning: The nitrogen atom of the amino group is a Lewis base. Its lone pair of electrons can coordinate strongly to the palladium catalyst center.[1][2][3] This coordination can either slow down crucial steps in the catalytic cycle or lead to the formation of stable, inactive palladium-amine complexes, effectively "poisoning" and deactivating the catalyst.[4][5]

  • Competitive Protodeboronation: Protodeboronation is a common and detrimental side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol) and replaced with a carbon-hydrogen bond.[6] Electron-rich boronic acids, like the one , are particularly susceptible to this decomposition pathway, which consumes the starting material without forming the desired product.[7][8]

Q2: What are the most common byproducts I should look for when my reaction fails?

When troubleshooting a low-yielding reaction with this substrate, identifying the byproducts is key to diagnosing the problem. The most common are:

  • Isobutylaniline: The presence of this compound is a clear indicator of protodeboronation.

  • Aryl Halide Homocoupling: Formation of a biaryl derived from your coupling partner (Ar-Ar) often points to issues with the catalytic cycle, potentially exacerbated by the presence of oxygen.[9]

  • Dehalogenation of the Aryl Halide: The starting aryl halide is reduced to its corresponding arene (Ar-H), which can occur if the catalytic system has access to a hydride source.[2]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures with actionable solutions.

Problem 1: My reaction has stalled. I observe low conversion with significant starting material remaining.

This is the most common failure mode and almost always points to issues with the catalyst's activity or stability.

Primary Cause: Catalyst deactivation due to poisoning by the ortho-amino group.

Solutions:

  • Optimize the Ligand: Standard ligands like PPh₃ are often ineffective. The key is to use a ligand that is both electron-rich (to promote oxidative addition) and sterically bulky (to shield the palladium center from the amino group and encourage reductive elimination).[10]

    • Recommendation: Employ modern biaryl phosphine ligands such as XPhos , SPhos , or cataCXium® A . These have proven effective for challenging substrates, including unprotected anilines.[4][11]

  • Select an Advanced Precatalyst: How you introduce palladium matters. Instead of traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, use a well-defined, air-stable precatalyst that reliably generates the active Pd(0) species.

    • Recommendation: Use a palladacycle precatalyst, such as XPhos Pd G3 or cataCXium A Pd G3 . These catalysts are designed for high activity and stability with challenging substrates.[9][11]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite ongoing deactivation.[4]

Problem 2: My main byproduct is isobutylaniline. How can I suppress protodeboronation?

Observing the product of protodeboronation means your boronic acid is decomposing faster than it is coupling.

Primary Cause: The boronic acid is reacting with proton sources in the reaction medium.

Solutions:

  • Switch to Anhydrous Conditions: The presence of water, often from aqueous bases like Na₂CO₃ or K₂CO₃, is a major contributor to protodeboronation.

    • Recommendation: Use a non-aqueous, finely powdered base such as potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ).[10][12] Pair this with a dry, polar aprotic solvent like dioxane , THF , or 2-MeTHF .[11][13]

  • Use a Boronate Ester as a "Slow-Release" System: You can convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester). Under the reaction conditions, the ester slowly hydrolyzes to release a low concentration of the active boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring its reaction with the catalyst over decomposition.[6][8]

  • Control Reaction Time and Temperature: Protodeboronation is often slower than the desired coupling. Running the reaction at the lowest effective temperature for the shortest possible time can maximize the yield of the desired product before significant decomposition occurs.[7]

Problem 3: The reaction is clean but still very slow and low-yielding. Should I consider protecting the amino group?

If extensive optimization of the catalytic system fails, the amino group's interference may be too severe to overcome directly.

Primary Cause: Insurmountable catalyst poisoning by the free amine.

Solution:

  • N-Protection Strategy: Protecting the amino group temporarily masks its Lewis basicity, preventing it from coordinating to the palladium. This is a robust but less atom-economical approach.

    • Recommendation: Convert the amine to a carbamate (e.g., using Boc₂O ) or an amide.[14] The protected substrate is then used in the Suzuki reaction under standard conditions. The protecting group is removed in a subsequent step. While modern catalysts have reduced the need for this strategy, it remains a reliable option for particularly stubborn cases.[11]

Data Summary & Recommended Protocols

Table 1: Recommended Reaction Parameters for Coupling with (2-Amino-4-isobutylphenyl)boronic acid
ParameterRecommended ChoiceRationale & Key Considerations
Palladium Precatalyst XPhos Pd G3 / cataCXium A Pd G3 (1-3 mol%)Air-stable, well-defined precatalysts that provide fast generation of the active Pd(0) catalyst, which is crucial for outcompeting boronic acid decomposition.[8][11]
Ligand XPhos / SPhos / cataCXium ABulky, electron-rich ligands protect the Pd center from poisoning by the amino group and accelerate the rate-limiting steps of the catalytic cycle.[10][11]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic, and often used under anhydrous conditions to minimize protodeboronation of the sensitive boronic acid.[10][12]
Solvent 2-MeTHF / Dioxane / ToluenePolar aprotic solvents that are easily dried and have good solvating properties for both the organic substrates and the catalyst system.[10][11][13]
Temperature 80–110 °CHigh enough to ensure reasonable reaction rates but should be optimized to minimize thermal decomposition or side reactions.
Additives None (initially) / Water (if using boronate ester)Start with strictly anhydrous conditions. A small amount of water may be needed to facilitate the hydrolysis of "slow-release" boronate esters.[15]

Visualized Workflows and Mechanisms

catalyst_poisoning cluster_cycle Suzuki Catalytic Cycle cluster_poison Inhibition Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetalation Transmetalation Poisoned Inactive Complex (Ar-Pd(II)-X(L)(NH₂R')) OxAdd->Poisoned Catalyst Sequestration Transmetalation->Pd0 Reductive Elimination Inhibitor (2-Amino-4-isobutylphenyl) boronic acid Inhibitor->Poisoned Coordination of -NH₂ group

Figure 1: Simplified diagram illustrating how the ortho-amino group can intercept the active Pd(II) intermediate, forming an inactive complex and halting the catalytic cycle.

troubleshooting_flowchart start Low Yield of Desired Product diag_sm High Starting Material Remaining? start->diag_sm diag_proto Significant Protodeboronation (Isobutylaniline observed)? diag_sm->diag_proto No sol_cat Root Cause: Catalyst Deactivation Solution: 1. Use Bulky Ligand (XPhos) 2. Use G3/G4 Precatalyst 3. Increase Catalyst Loading diag_sm->sol_cat Yes diag_other Other Byproducts (e.g., Homocoupling)? diag_proto->diag_other No sol_proto Root Cause: Boronic Acid Instability Solution: 1. Use Anhydrous Base (K₃PO₄) 2. Use Dry Solvent (2-MeTHF) 3. Convert to Boronate Ester diag_proto->sol_proto Yes sol_other Root Cause: Suboptimal Conditions Solution: 1. Rigorously Degas Solvent 2. Optimize Temperature 3. Check Reagent Stoichiometry diag_other->sol_other Yes

Figure 2: A step-by-step decision tree to guide troubleshooting efforts based on experimental observations.

Optimized Starting Protocol

This protocol assumes the use of an aryl bromide as the coupling partner. Equivalents and reaction times may require optimization.

Materials:

  • Aryl bromide (1.0 equiv)

  • (2-Amino-4-isobutylphenyl)boronic acid (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Anhydrous 2-MeTHF (to achieve 0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide, (2-Amino-4-isobutylphenyl)boronic acid, and powdered K₃PO₄. Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the anhydrous 2-MeTHF via syringe. Ensure the solvent has been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Valente, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 5941-5948.
  • Wagschal, S., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(67), 15497-15501.
  • Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • BenchChem. (2025). Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]

  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Reaction Chemistry & Engineering (RSC Publishing). (2016).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Buchwald, S. L., & Fu, G. C. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Tokyo University of Science. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Retrieved from [Link]

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from [Link]

Sources

Technical Support Center: Aminophenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophenylboronic acids in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to diagnose and solve common issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Side Reactions

Aminophenylboronic acids are invaluable reagents in modern organic synthesis, particularly for the construction of biaryl amines, a common motif in pharmaceuticals. However, their unique electronic properties can also lead to frustrating side reactions. This guide will help you identify and mitigate these challenges.

Question 1: My Suzuki-Miyaura coupling with aminophenylboronic acid is giving low yields of the desired product, and I'm observing significant amounts of aniline as a byproduct. What's happening and how can I fix it?

Answer:

This is a classic case of protodeboronation , a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] In your case, aminophenylboronic acid is being converted back to aniline.

The Underlying Chemistry: Why Does Protodeboronation Occur?

Protodeboronation is essentially the hydrolysis of the boronic acid.[2] This process can be catalyzed by acids or bases and is highly dependent on the reaction pH.[1][3] For aminophenylboronic acids, the amino group introduces additional complexity. The reaction conditions, especially the base and solvent system, play a crucial role.[1][3]

Visualizing the Protodeboronation Pathway:

Protodeboronation cluster_reaction Protodeboronation of Aminophenylboronic Acid Aminophenylboronic_Acid Aminophenylboronic Acid (H₂N-Ar-B(OH)₂) Aniline Aniline (H₂N-Ar-H) Aminophenylboronic_Acid->Aniline C-B Bond Cleavage Boric_Acid Boric Acid (B(OH)₃) Aminophenylboronic_Acid->Boric_Acid Proton_Source Proton Source (e.g., H₂O, ROH) Proton_Source->Aniline

Caption: General scheme of protodeboronation.

Troubleshooting Protocol:

Here’s a step-by-step approach to minimize protodeboronation:

  • Choice of Base is Critical: Strong aqueous bases can accelerate protodeboronation.

    • Recommendation: Switch to a milder, non-hydroxide base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[4] These bases are effective in activating the boronic acid for transmetalation without promoting excessive hydrolysis.[4]

  • Solvent System Optimization: The presence of water can be a double-edged sword. While it's often necessary for dissolving the base and facilitating the catalytic cycle, excess water can drive protodeboronation.

    • Recommendation: Use a biphasic solvent system with a minimal amount of water, such as a 10:1 mixture of an organic solvent (e.g., dioxane, toluene) to water.[5] Alternatively, consider using anhydrous conditions with a base like KF.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.

    • Recommendation: Monitor your reaction closely by TLC or LC-MS.[6] Aim for the lowest possible temperature that allows for a reasonable reaction rate. If the desired product forms quickly, consider shorter reaction times to prevent subsequent degradation of the starting material.

  • Protect the Boronic Acid: If the above measures are insufficient, consider protecting the boronic acid as a more stable derivative.

    • Recommendation: Convert the aminophenylboronic acid to its corresponding MIDA (N-methyliminodiacetic acid) boronate or diethanolamine adduct.[7][8] These are often more stable crystalline solids that can be used directly in the coupling reaction, releasing the boronic acid in situ.[8]

Summary of Conditions to Mitigate Protodeboronation:

ParameterStandard Conditions (Prone to Protodeboronation)Recommended Conditions
Base Strong, aqueous bases (e.g., NaOH, K₂CO₃ in excess water)Milder, non-hydroxide bases (e.g., K₃PO₄, KF)[5]
Solvent High water contentAnhydrous or minimal water (e.g., 10:1 Dioxane/H₂O)[5]
Temperature High (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)[5]
Boronic Acid Free boronic acidProtected form (e.g., MIDA boronate, diethanolamine adduct)[7][8]
Question 2: My reaction is producing a significant amount of a symmetrical biaryl derived from the aminophenylboronic acid (e.g., 4,4'-diaminobiphenyl). What is this side reaction and how can I prevent it?

Answer:

You are observing homocoupling , a side reaction where two molecules of the boronic acid couple with each other. This is another common pitfall in cross-coupling reactions.

The Underlying Chemistry: The Cause of Homocoupling

Homocoupling is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself.[7] The mechanism can be complex, but it essentially involves an oxidative coupling of two boronic acid molecules. In some cases, copper catalysts are particularly prone to promoting homocoupling.[9][10]

Visualizing the Homocoupling Pathway:

Homocoupling cluster_reaction Homocoupling of Aminophenylboronic Acid Aminophenylboronic_Acid1 2 x Aminophenylboronic Acid (H₂N-Ar-B(OH)₂) Dimer Symmetrical Biaryl (H₂N-Ar-Ar-NH₂) Aminophenylboronic_Acid1->Dimer Oxidative Coupling Catalyst Pd(0) Catalyst + O₂ (optional) Catalyst->Dimer Troubleshooting Start Low Yield of Desired Product Identify_Byproduct Identify Major Byproduct(s) (LC-MS, NMR) Start->Identify_Byproduct Aniline Aniline Detected Identify_Byproduct->Aniline Protodeboronation Dimer Symmetrical Dimer Detected Identify_Byproduct->Dimer Homocoupling Protodeboronation_Actions Minimize Protodeboronation: - Use milder base (K₃PO₄, KF) - Reduce water content - Lower reaction temperature - Protect boronic acid Aniline->Protodeboronation_Actions Homocoupling_Actions Minimize Homocoupling: - Ensure rigorous inert atmosphere - Use high-quality catalyst - Optimize stoichiometry - Check reagent purity Dimer->Homocoupling_Actions Success Improved Yield Protodeboronation_Actions->Success Homocoupling_Actions->Success

Caption: Troubleshooting workflow for side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use 4-aminophenylboronic acid hydrochloride directly in a Suzuki coupling?

A1: Yes, 4-aminophenylboronic acid hydrochloride is a commonly used and stable form of this reagent. [6]However, you will need to use a sufficient amount of base to both neutralize the hydrochloride salt and activate the boronic acid for the catalytic cycle. Typically, at least 3 equivalents of a base like K₂CO₃ or K₃PO₄ are recommended. [6] Q2: My aminophenylboronic acid seems to be decomposing on storage. How can I store it properly?

A2: Aminophenylboronic acids can be sensitive to air, moisture, and light over time. For long-term storage, it is best to keep them in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. For enhanced stability, consider converting it to a more robust form like the diethanolamine adduct, which are often crystalline, air-stable solids. [8] Q3: Are there specific palladium ligands that are better for couplings with aminophenylboronic acids?

A3: While many ligand systems can be effective, electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often very effective for Suzuki-Miyaura couplings involving challenging substrates. [5]These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, potentially allowing for lower reaction temperatures and shorter reaction times, which can in turn help to minimize side reactions like protodeboronation.

Q4: I'm trying to couple an electron-deficient aryl halide with aminophenylboronic acid and the reaction is sluggish. What can I do?

A4: While electron-deficient halides are generally good substrates for oxidative addition, the overall success of the reaction depends on a balance of all steps in the catalytic cycle. [11]If the reaction is slow, consider the following:

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the reaction rate.

  • Use a More Active Catalyst System: Switching to a more active palladium pre-catalyst and ligand combination, such as a G3 or G4 Buchwald precatalyst, can be beneficial. [2]* Increase Temperature: If you have already optimized the base and solvent to minimize protodeboronation, a carefully controlled increase in temperature may be necessary to drive the reaction to completion. [6]

References

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Technical Support Center: Purification of Crude Product from (2-Amino-4-isobutylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of crude products from reactions involving (2-Amino-4-isobutylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. The unique bifunctional nature of this molecule, possessing both a nucleophilic amino group and a synthetically adaptable boronic acid moiety, presents distinct challenges and opportunities in purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification hurdles, ensuring the integrity and purity of your final compounds.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of reaction mixtures containing (2-Amino-4-isobutylphenyl)boronic acid and its derivatives.

Issue 1: Poor Separation and Significant Tailing on Silica Gel Chromatography

Q: My crude product mixture, which contains a derivative of (2-Amino-4-isobutylphenyl)boronic acid, shows significant tailing and poor separation on my silica gel column. What is causing this, and how can I improve the separation?

A: This is a frequently observed issue stemming from the interaction between the boronic acid group and the silica gel stationary phase. Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to irrevers[1]ible adsorption, product loss, and pronounced tailing. The amino group on your specific boronic acid can also interact with the silica surface, further complicating the separation.

Solutions & Rationale:

  • Base Deactivation of Silica Gel: To mitigate the acidic nature of the silica gel, you can add a small amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to your eluent system. Typically, a concentration of 0.1-1% (v/v) is sufficient. The base will neutralize the acidic silanol groups, minimizing their interaction with your boronic acid derivative.

  • Acidic Modifier: In some cases, particularly if your target compound is sufficiently non-polar, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can improve peak shape. This works by protonating[2] the amino group, creating a more polar species that may have different interactions with the silica. However, be cautious as this can also lead to hydrolysis of the boronic acid.

  • Alternative Stationary Phases: If modifying the eluent is ineffective, consider using a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of boronic acids.

    • Reversed-Phase 3 Chromatography: For more polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, can provide excellent separation.

  • Conversion to a Bo[4][5]ronate Ester: A highly effective strategy is to convert the boronic acid to its corresponding pinacol boronate ester prior to chromatography. Boronate esters are signi[4]ficantly less polar and less prone to strong interactions with silica gel, making them much easier to purify via standard normal-phase chromatography. The pinacol ester can then be hydrolyzed back to the boronic acid if necessary.

Issue 2: Presence of Boroxine Impurities in the Final Product

Q: My NMR and mass spectrometry data indicate the presence of a significant impurity that appears to be a trimeric anhydride (boroxine) of my (2-Amino-4-isobutylphenyl)boronic acid derivative. How is this forming, and how can I remove it?

A: Boroxines are cyclic trimers of boronic acids formed by the dehydration of three boronic acid molecules. This process is often reversible and can be promoted by heat or azeotropic removal of water. The presence of boroxines can complicate subsequent reactions and characterization.

Solutions & Rationale:

  • Aqueous Workup: The most straightforward way to break down boroxines is to treat the crude product with water. Dissolving the crude material in an organic solvent and washing with water or a dilute aqueous acid will typically hydrolyze the boroxine back to the monomeric boronic acid.

  • Recrystallization from a Hydrous Solvent System: Recrystallization from a solvent system containing water can also effectively convert the boroxine back to the desired boronic acid. A mixture of an organic s[6]olvent (like acetonitrile or isopropanol) and water is often effective.

  • Lyophilization: [7]If your boronic acid is water-soluble, dissolving the crude material in water and lyophilizing (freeze-drying) can sometimes yield the pure boronic acid, free from the boroxine.

Issue 3: Protodeborylation - Loss of the Boronic Acid Group

Q: I am observing a significant amount of the corresponding aniline (4-isobutylaniline) in my purified product, indicating loss of the boronic acid group. What conditions cause this protodeborylation, and how can I prevent it?

A: Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction in boronic acid chemistry and can be promoted by strong acids, bases, or certain transition metal catalysts, especially at elevated temperatures.

Solutions & Rationale:[5]

  • Control of pH: Avoid strongly acidic or basic conditions during workup and purification. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Neutralize the reaction mixture to a pH of around 7 before extraction and chromatography.

  • Temperature Management: Perform all purification steps at or below room temperature whenever possible. Avoid excessive heating during solvent removal on a rotary evaporator.

  • Careful Selection [5]of Chromatography Modifiers: As mentioned in Issue 1, while acidic or basic modifiers can improve chromatography, they can also promote protodeborylation. Use the minimum effective concentration and choose milder modifiers where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude reaction mixture involving (2-Amino-4-isobutylphenyl)boronic acid?

A1: Besides unreacted starting materials and the desired product, common impurities include:

  • Boroxines: Cyclic trimers formed from the dehydration of the boronic acid.

  • Protodeborylation product: 4-isobutylaniline, resulting from the loss of the boronic acid group.

  • Oxidation products:[5] Boronic acids can be susceptible to oxidation.

  • Homocoupling produc[8][9]ts: Depending on the reaction conditions (e.g., in Suzuki-Miyaura couplings), you might see dimers of your starting material.

Q2: Is recrystallization a viable purification method for derivatives of (2-Amino-4-isobutylphenyl)boronic acid?

A2: Yes, recrystallization can be a very effective and scalable purification technique for solid derivatives. The key is to find a suit[2][3]able solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvent systems for arylboronic acids include water, aqueous ethanol, toluene/heptane, and ethyl acetate/hexanes.

Q3: Can I use an acid/[2][6]base extraction to purify my product?

A3: An acid/base extraction can be a powerful tool, particularly for separating your product from non-polar or neutral impurities.

  • Dissolve the crude mi[4]xture in an organic solvent like ethyl acetate.

  • Extract with a dilute aqueous base (e.g., 1 M NaOH). The boronic acid will be deprotonated to the water-soluble boronate salt and move to the aqueous layer.

  • Separate the layers. The organic layer will contain neutral impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the purified boronic acid.

  • Filter the solid or extract it back into an organic solvent.

Be mindful that this method is not suitable if your product contains other acidic or basic functional groups that would interfere with the extraction.

Q4: My target molecule is an oil. What is the best purification strategy?

A4: For oily products where recrystallization is not an option, chromatography is the primary method.

  • Column Chromatograp[3]hy: As discussed in the troubleshooting section, you may need to use a modified silica gel protocol (with a base or acid additive), neutral alumina, or reversed-phase (C18) silica gel.

  • Preparative HPLC: For high-purity requirements or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. Both normal-phase and reversed-phase systems can be employed.

Q5: How can I prevent my boronic acid from decomposing on the column?

A5: Decomposition on a chromatography column is often due to the reasons outlined in Issue 1 and Issue 3. To summarize the preventative measures:

  • Use deactivated silica gel (e.g., with triethylamine).

  • Consider using neutral alumina or a C18 reversed-phase column.

  • Avoid prolonged exposure to acidic or basic conditions.

  • Work at room temperature.

  • Convert the boronic acid to a more stable boronate ester for purification.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Screening: In small vials, test the solubility of your crude product (a few milligrams) in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes) at room temperature and upon heating. Look for a solvent or solvent pair where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is useful for purifying boronic acids that are difficult to crystallize directly.

  • Dissolve the crude b[4][5]oronic acid derivative in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add one equivalent of diethanolamine.

  • Stir the mixture at room temperature. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.

  • Collect the solid by filtration and wash with the solvent.

  • To recover the free boronic acid, suspend the adduct in a mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of boric acid or a dilute acid (e.g., 1 M HCl).

  • Stir vigorously until the solid dissolves. The boric acid or HCl will sequester the diethanolamine in the aqueous phase.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Visualized Workflows

Purification_Workflow cluster_assessment Initial Assessment cluster_purification Purification Strategy cluster_chromatography Chromatography Options cluster_final Final Product Crude_Product Crude Reaction Product Analysis Analyze Crude Product (TLC, NMR, LC-MS) Crude_Product->Analysis Is_Solid Is the product a solid? Analysis->Is_Solid Acid_Base Acid/Base Extraction Analysis->Acid_Base Derivatization Derivatization Strategy (e.g., Boronate Ester) Analysis->Derivatization Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Chromatography Is_Solid->Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Normal_Phase Normal Phase (Silica/Alumina) Chromatography->Normal_Phase Reversed_Phase Reversed Phase (C18) Chromatography->Reversed_Phase Chromatography->Pure_Product Acid_Base->Pure_Product Derivatization->Chromatography Normal_Phase->Pure_Product Reversed_Phase->Pure_Product

Caption: Decision workflow for purifying crude products.

Troubleshooting_Silica cluster_solutions Potential Solutions Problem Problem: Poor Separation/Tailing on Silica Gel Cause Primary Cause: Interaction of Lewis acidic Boron with acidic silanol groups on silica Problem->Cause Sol_1 Modify Eluent: Add Base (e.g., TEA) Cause->Sol_1 Mitigates Acidity Sol_2 Change Stationary Phase: Use Neutral Alumina or C18 Cause->Sol_2 Avoids Acidity Sol_3 Derivatize: Convert to Boronate Ester Cause->Sol_3 Reduces Interaction

Caption: Troubleshooting poor separation on silica gel.

Data Summary Table

Purification MethodKey AdvantagesKey DisadvantagesBest For...
Recrystallization Highly scalable, cost-effective, can yield very pure material.Only suitable for solids, requires solvent screening.Crystalline solid products.
Silica Gel Chromato[3]graphy Widely available, good for moderately polar compounds.Can cause decomposition, tailing, and product loss with boronic acids.Non-polar to moderately[1][4][5] polar compounds, especially after derivatization.
Reversed-Phase (C18) HPLC Excellent for polar compounds, high resolution.Requires specialized equipment, may require removal of water from fractions.Polar, water-soluble products or difficult separations.
Acid/Base Extraction Good for removing neutral impurities, scalable.Not suitable if the product has other acid/base sensitive groups.Separating acidic boronic acids from neutral impurities.
Derivatization (Bor[4]onate Ester) Stabilizes the boronic acid, improves chromatographic behavior.Adds extra synthetic st[4]eps (protection/deprotection).Compounds that are unstable or chromatograph poorly as free boronic acids.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]

  • Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. [Online Forum]. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online Forum]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Available at: [Link]

  • eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]

  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • Google Patents. (n.d.). US5688928A - Phenylboronic acid complexing reagents derived from aminosalicylic acid.
  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? [Online Forum]. Available at: [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • University of Toronto. (n.d.). Synthesis and applications of aminoboronic acids. Available at: [Link]

  • Organic Syntheses. (n.d.). 11 - Organic Syntheses Procedure. Available at: [Link]

Sources

Column chromatography techniques for products of (2-Amino-4-isobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of purifying boronic acid derivatives, focusing on products of (2-Amino-4-isobutylphenyl)boronic acid. This guide provides in-depth troubleshooting, FAQs, and validated protocols for researchers in synthetic and medicinal chemistry.

Introduction: The Unique Purification Challenge of Amino-Arylboronic Acids

Products derived from (2-Amino-4-isobutylphenyl)boronic acid represent a unique and often frustrating challenge in purification. These molecules are bifunctional, possessing both a Lewis acidic boronic acid (or boronate ester) and a basic amino group. This duality leads to complex interactions with standard chromatography media, particularly silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with both the electron-deficient boron center and the basic amine, leading to a host of issues including poor recovery, significant peak tailing, and even on-column degradation.

This technical support guide, designed for drug development professionals and research scientists, moves beyond generic advice to provide a targeted, mechanistic-driven approach to troubleshooting the purification of this specific class of compounds.

Section 1: Pre-Chromatography Strategy Selection

Before committing your valuable material to a column, a strategic assessment can prevent significant loss of product. The choice of stationary phase, the use of protecting groups, and the mobile phase system are all interconnected. The following decision tree illustrates a logical workflow for selecting an appropriate purification strategy.

G cluster_no_ba_prot cluster_q2_no start Start: Crude Product of (2-Amino-4-isobutylphenyl)boronic acid derivative q1 Is the boronic acid protected? (e.g., Pinacol, MIDA, Epin ester) start->q1 start->q1 amine_prot_only Unprotected Boronic Acid & Protected Amine q2 Is the amino group protected? (e.g., Boc, Cbz) q1->q2 Yes q1->q2 Yes (Ester) unprotected_ba Unprotected Boronic Acid & Unprotected Amine q1->unprotected_ba No q2_no_ba_prot Is the amino group protected? q1->q2_no_ba_prot No (Free Acid) ester_only Boronate Ester & Unprotected Amine q2->ester_only No q2->ester_only No (Amine Free) fully_protected Boronate Ester & Protected Amine q2->fully_protected Yes q2->fully_protected Yes (Amine Protected) strat1 Strategy 1: - Boric Acid-Treated Silica - OR Neutral Alumina - Mobile Phase w/ TEA modifier unprotected_ba->strat1 unprotected_ba->strat1 alt_strat Alternative Strategy for All Cases: - Reverse-Phase C18 HPLC - ACN/H2O w/ TFA or Formic Acid - Recrystallization/Trituration unprotected_ba->alt_strat strat2 Strategy 2: - Boric Acid-Treated Silica - OR Standard Silica w/ TEA - Hexanes/EtOAc or DCM/MeOH ester_only->strat2 ester_only->strat2 ester_only->alt_strat strat3 Strategy 3: - Standard or Boric Acid-Treated Silica - Non-polar mobile phase amine_prot_only->strat3 strat4 Strategy 4: - Standard Silica Gel - Consider MIDA or Epin esters for  maximum stability - Hexanes/EtOAc gradient fully_protected->strat4 fully_protected->strat4 fully_protected->alt_strat strat1->alt_strat strat2->alt_strat strat3->alt_strat strat4->alt_strat q2_no_ba_prot->unprotected_ba No q2_no_ba_prot->amine_prot_only Yes

Caption: Purification Strategy Decision Tree.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the column chromatography of (2-Amino-4-isobutylphenyl)boronic acid products in a direct question-and-answer format.

Category 1: Poor Recovery & Product Adsorption

Q: My product is stuck at the top of the silica gel column and won't elute, even with highly polar solvents like 100% ethyl acetate or methanol. What is happening?

A: This is the most common issue and is caused by strong, multi-point interactions between your molecule and the silica surface. The Lewis acidic boron atom binds to the Lewis basic silanol groups (Si-OH), while the basic amino group is protonated by the acidic silanols, leading to a strong ionic interaction. This effectively anchors your compound to the stationary phase.[1]

Solutions & Optimization:

  • Neutralize the Silica (Base Treatment): The acidity of the silica gel is your primary adversary. You can neutralize it by preparing a slurry of the silica in your starting eluent and adding 1-2% triethylamine (TEA) by volume. After stirring, the slurry is packed as usual. The TEA caps the most acidic silanol sites, preventing the irreversible adsorption of your compound.[2][1]

  • Use Boric Acid-Treated Silica: This method works by pre-saturating the Lewis basic sites on the silica with a sacrificial Lewis acid (boric acid). This reduces the sites available to bind with your product's boronic acid moiety, leading to much-improved elution and recovery.[1][3] This is particularly effective for boronate esters.[3] A detailed protocol is provided in Section 4.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative, especially for base-sensitive compounds.[4] Start with a non-polar eluent and gradually increase polarity.

    • Reverse-Phase (C18) Chromatography: If your compound has sufficient hydrophobicity, reverse-phase HPLC or flash chromatography is a powerful option. The mobile phase is typically a gradient of water and acetonitrile (ACN) or methanol (MeOH). Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the amine, ensuring a single ionic state and sharp peaks.[5]

Q: My recovery is low, and I see streaking on my TLC plate. How can I fix this?

A: Streaking or tailing on TLC is a strong indicator of problematic interactions with the stationary phase and often predicts poor performance on a column.

Solutions & Optimization:

  • Add a Modifier to the TLC Mobile Phase: Before running a column, optimize your TLC solvent system. Add a small amount of a modifier to your eluent. For your class of compounds, a few drops of triethylamine in the TLC jar can dramatically improve spot shape.[4] If this works, use a mobile phase containing 0.5-1% TEA for your column.

  • Consider a Protecting Group: If the unprotected boronic acid is the issue, converting it to a more stable boronate ester is a highly effective strategy.[2] Pinacol esters are common, but for maximum stability on silica, N-methyliminodiacetic acid (MIDA) boronates or 1,1,2,2-tetraethylethylene glycol esters (Epin) are superior choices.[2][6][7]

  • Dry Loading: If your compound is poorly soluble in the starting eluent, it can precipitate at the top of the column when wet-loaded, causing band broadening and streaking. Instead, dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent until you have a dry, free-flowing powder, and carefully load this powder onto the top of your packed column.[8]

Category 2: Product Degradation

Q: I got my product off the column, but NMR analysis shows it has decomposed. What could have caused this?

A: The acidic surface of silica gel can catalyze the hydrolysis of boronate esters back to the more polar boronic acid.[1][9] This is especially true if your solvents are not anhydrous. Additionally, some sensitive functional groups may not tolerate the prolonged exposure to silica.

Solutions & Optimization:

  • Use Anhydrous Conditions: Ensure your solvents are dry and, if the compound is particularly sensitive, pack and run the column under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Minimize Residence Time: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the separation. A shorter, wider column is often better than a long, thin one as it reduces the time of exposure to the stationary phase.

  • Protect the Boronic Acid: As mentioned, converting the boronic acid to a robust ester like a MIDA or Epin ester provides significant protection against on-column hydrolysis.[2][6][7]

  • Check for Trimerization: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[10] This equilibrium can complicate purification and analysis. If you suspect boroxine formation (often indicated by complex NMR spectra), you can often convert it back to the monomer by dissolving the material in a solvent with a small amount of water (e.g., Dioxane/H₂O) and then removing the solvent in vacuo before use or analysis.[10]

Category 3: Co-elution of Impurities

Q: I can't separate my product from a closely-running impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system. This involves adjusting the mobile phase, and sometimes the stationary phase.

Solutions & Optimization:

  • Optimize the Mobile Phase:

    • Change Solvent Strength (Isocratic vs. Gradient): If you are using a single solvent mixture (isocratic), try a shallow gradient elution. Start with a less polar mixture and gradually increase the polarity. This will sharpen the peaks of later-eluting compounds.

    • Change Solvent Selectivity: The "stickiness" of your compound to silica is influenced by the eluent. If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different solvent properties can alter the relative retention times of your product and impurities.

  • Identify the Impurity: Knowing the impurity helps in devising a strategy. A common impurity is the protodeborylated product (in this case, 4-isobutylaniline).[11] This impurity is more basic and less polar than your product. An acid/base workup before chromatography can often remove it. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being a boronic acid, may be extracted into the aqueous phase, while the aniline impurity might stay in the organic layer (or vice versa depending on the exact conditions and other functional groups). Careful pH control is key.

Section 3: Frequently Asked Questions (FAQs)

Q1: Should I always protect my boronic acid as an ester before purification? Not always, but it is a highly recommended strategy if you encounter any of the issues described above.[12] If a quick filtration through a pad of boric acid-treated silica or neutral alumina yields pure material, protection may be unnecessary. However, for multi-step syntheses, protecting the boronic acid as a stable MIDA or pinacol ester early on can save significant trouble later.[2]

Q2: What are the main differences between using boric acid-treated silica and TEA-neutralized silica? Boric acid-treated silica specifically addresses the Lewis acid-base interaction between your boronic acid/ester and the silica.[3] TEA-neutralized silica addresses the general acidity of the silica, which is beneficial for the basic amino group in your molecule.[2] For a molecule with both functionalities like yours, using silica treated with TEA is often the best first choice. If problems persist, boric acid treatment is a more specialized solution for the boronic acid moiety.

Q3: Can I use preparative HPLC for my compound? Absolutely. Reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, method for purifying challenging polar compounds.[5] It offers very high resolution. A typical mobile phase system would be a gradient of water and acetonitrile, both containing 0.1% TFA. The TFA ensures the amino group is protonated and the boronic acid is in a consistent state, leading to sharp, symmetrical peaks.

Q4: My boronic acid starting material itself is impure. How can I purify it before my reaction? Many commercially available boronic acids are in equilibrium with their boroxine trimers.[10] A common purification method is to dissolve the impure acid in a solvent like ethyl acetate and wash with a pH-controlled aqueous buffer. Alternatively, recrystallization is often effective.[4] Another robust method is to perform an acid/base extraction; dissolve in an organic solvent, extract into a basic aqueous solution (e.g., 1M NaOH), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer and extract your pure boronic acid back into an organic solvent.[11]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from established methods to reduce the over-adsorption of boronate esters on silica.[1][3]

  • Prepare Solution: Create a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel you plan to treat, you will need approximately 550 mL of this solution.

  • Create Slurry: In a large flask, add the silica gel. Slowly pour in the boric acid/methanol solution to create a mobile slurry.

  • Agitate: Gently swirl or mechanically agitate the slurry for 1 hour at room temperature.

  • Filter: Remove the solvent by filtration using a Büchner funnel.

  • Wash: Wash the treated silica with ethanol (approximately 600 mL per 100 g of silica).

  • Dry: Dry the silica thoroughly under vacuum (e.g., in a rotary evaporator or vacuum oven at 60°C for 1.5-2 hours) until it is a completely free-flowing powder.[1] The silica is now ready for column packing.

Protocol 2: Column Packing with Triethylamine (TEA) Neutralization

This protocol deactivates the acidic sites on silica gel, improving the chromatography of basic compounds.

  • Select Eluent: Choose your starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Add Modifier: To the chosen mobile phase, add triethylamine to a final concentration of 1% by volume (e.g., 10 mL of TEA for 990 mL of solvent).

  • Create Slurry: In a beaker, create a slurry of your silica gel using the TEA-containing mobile phase. Use enough solvent to make the slurry pourable.

  • Pack Column: Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed firmly.

  • Equilibrate: Run 2-3 column volumes of the TEA-containing mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.

Data Summary Table
IssuePotential CauseRecommended Stationary PhaseRecommended Mobile Phase SystemCitation
Strong Adsorption / No Elution Acidic silica interacting with amine and boronTEA-Neutralized Silica GelHexanes/EtOAc or DCM/MeOH with 1% TEA[2][1]
Lewis acid-base interactionBoric Acid-Treated Silica GelHexanes/EtOAc or DCM/MeOH[1][3]
High polarity of unprotected compoundReverse-Phase C18 SilicaAcetonitrile/H₂O with 0.1% TFA[5][11]
On-Column Decomposition Hydrolysis of boronate esterMIDA or Epin protected ester on standard silicaAnhydrous Hexanes/EtOAc[2][7]
Poor Separation / Co-elution Similar polarity of componentsStandard Silica GelTry changing solvent class (e.g., from EtOAc to Acetone or MTBE)[4]
Ionization state inconsistentReverse-Phase C18 SilicaBuffered mobile phase (e.g., Ammonium Acetate) or with ion-pairing agent[5]

Section 5: References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

  • ResearchGate. (2021). Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • Reddit r/OrganicChemistry. (2025). HELP: Purifying boronic acids sucks. Available at: [Link]

  • Royal Society of Chemistry. (2011). Boronic esters as protective groups in carbohydrate chemistry. Available at: [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Available at: [Link]

  • Sepax Technologies. Sepax Monomix Boronate Affinity Resin User Manual. Available at: [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

  • Reddit r/Chempros. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]

  • Springer Nature Experiments. (1998). Boronate Affinity Chromatography. Available at: [Link]

  • Repositório Comum. (2012). Purification of monoclonal antibodies by phenyl boronate chromatography. Available at: [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: [Link]

  • Labtech. (2023). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

Sources

Preventing deboronation of (2-Amino-4-isobutylphenyl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-isobutylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of deboronation during its use in chemical reactions, particularly in Suzuki-Miyaura cross-coupling. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to ensure the successful application of this versatile reagent.

Understanding Deboronation

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of 4-isobutylaniline as a significant byproduct. Arylboronic acids with electron-donating groups, such as the amino group in (2-Amino-4-isobutylphenyl)boronic acid, can be particularly susceptible to this decomposition pathway. The reaction is influenced by several factors including pH, temperature, solvent, and the catalyst system employed.[2]

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for (2-Amino-4-isobutylphenyl)boronic acid?

A1: Deboronation, specifically protodeboronation, is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] For (2-Amino-4-isobutylphenyl)boronic acid, this results in the formation of 4-isobutylaniline, an impurity that can complicate purification and lower the yield of your target molecule. The presence of the amino group can exacerbate this issue under certain reaction conditions.

Q2: What are the primary causes of deboronation in my Suzuki-Miyaura coupling reaction?

A2: The main factors that promote deboronation are:

  • pH: Both strongly acidic and basic conditions can catalyze the reaction. For aminophenylboronic acids, the speciation of the molecule, influenced by pH, plays a critical role in its stability.[1][3]

  • Temperature: Higher reaction temperatures accelerate the rate of deboronation.[2]

  • Solvent: The presence of a proton source, like water, is necessary for protodeboronation. While aqueous mixtures are common for Suzuki couplings, a high water content can be detrimental.[2][4]

  • Reaction Time: Longer reaction times increase the opportunity for the boronic acid to decompose.[2]

  • Catalyst System: An inefficient catalyst can lead to slower desired coupling, allowing more time for the deboronation side reaction to occur.[5]

Q3: Can I visually detect if deboronation is occurring?

A3: Visual detection is unreliable. The most effective way to monitor for deboronation is through analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) by looking for the formation of the 4-isobutylaniline byproduct.

Q4: How should I store (2-Amino-4-isobutylphenyl)boronic acid to minimize degradation?

A4: High-purity boronic acids should be stored under cool, dry, and inert atmosphere conditions to prevent decomposition.[2] Exposure to moisture and air can lead to slow degradation over time.

Mechanism of Protodeboronation

The mechanism of protodeboronation can be complex and is highly dependent on the reaction conditions. For simple arylboronic acids, both general acid-catalyzed and specific base-catalyzed pathways have been identified.[1] In the case of aminophenylboronic acids, the situation is further complicated by the potential for zwitterion formation under neutral pH conditions, which can lead to rapid unimolecular fragmentation of the C-B bond.[1]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway cluster_zwitterion Zwitterionic Pathway (for aminophenylboronic acids) A1 Ar-B(OH)₂ A2 [Ar-B(OH)₃]⁻ A1->A2 H₂O A3 Ar-H + B(OH)₃ A2->A3 H⁺ (ipso-protonation) H_plus H⁺ H_plus->A1 B1 Ar-B(OH)₂ B2 [Ar-B(OH)₃]⁻ B1->B2 H₂O B3 Ar-H + B(OH)₄⁻ B2->B3 H₂O (proton source) OH_minus OH⁻ OH_minus->B1 Z1 H₂N-Ar-B(OH)₂ Z2 ⁺H₃N-Ar-B(OH)₂ Z1->Z2 Protonation of Amine Z3 ⁺H₃N-Ar-B(O⁻)(OH) Z2->Z3 Intramolecular proton transfer Z4 Ar-NH₂ + B(OH)₃ Z3->Z4 Unimolecular fragmentation

Caption: General mechanisms of protodeboronation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using (2-Amino-4-isobutylphenyl)boronic acid.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product; significant amount of 4-isobutylaniline observed. High rate of protodeboronation.1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] 2. Lower Reaction Temperature: Operate at the lowest effective temperature (e.g., 60-80 °C).[2] 3. Minimize Water Content: Use anhydrous solvents or reduce the amount of water as a co-solvent.[2] 4. Use a Highly Active Catalyst: Employ an efficient palladium catalyst and ligand system to accelerate the desired coupling, outcompeting deboronation.[1][6]
Inconsistent reaction yields. Degradation of the boronic acid starting material.1. Verify Reagent Quality: Use high-purity (2-Amino-4-isobutylphenyl)boronic acid.[2] 2. Proper Storage: Ensure the reagent is stored under an inert atmosphere, protected from light and moisture. 3. Fresh Solutions: If dissolving the boronic acid, prepare the solution immediately before use.[3]
Reaction fails to go to completion. Inefficient catalyst activation or turnover relative to the rate of deboronation.1. Precatalyst Selection: Consider using a modern palladium precatalyst that forms the active Pd(0) species rapidly under mild conditions.[5] 2. Ligand Choice: Screen different phosphine ligands to find one that promotes rapid reductive elimination.
Formation of multiple byproducts. Besides deboronation, other side reactions like homocoupling of the boronic acid could be occurring.1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions.[2]
Advanced Strategies to Mitigate Deboronation

For particularly challenging substrates or when maximum yield is critical, consider these advanced strategies:

1. In-Situ Protection: The Use of Boronic Esters

Converting the boronic acid to a more stable boronic ester can prevent premature decomposition. Pinacol esters are commonly used for this purpose.[7][8]

Protocol for Pinacol Ester Formation:

  • Setup: In a round-bottom flask, dissolve (2-Amino-4-isobutylphenyl)boronic acid (1.0 eq.) and pinacol (1.1 eq.) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Water Removal: If using toluene, fit the flask with a Dean-Stark apparatus to azeotropically remove water. Heat the mixture to reflux until no more water is collected.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent coupling reaction without further purification.

2. Slow-Release Strategy with MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are highly stable, air-stable solids that slowly release the free boronic acid under the reaction conditions.[9] This "slow-release" approach keeps the concentration of the unstable free boronic acid low, minimizing deboronation while still allowing the desired cross-coupling to proceed.[10][11]

Caption: A decision-tree for troubleshooting deboronation.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with (2-Amino-4-isobutylphenyl)boronic acid, designed to minimize protodeboronation.

Reagents and Equipment:

  • (2-Amino-4-isobutylphenyl)boronic acid (1.2 eq.)

  • Aryl bromide (1.0 eq.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand, or a modern precatalyst like XPhos G3, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃, if not using a precatalyst)

  • Mild Base: Finely ground K₃PO₄ (2.0-3.0 eq.)

  • Anhydrous Solvent: e.g., Dioxane, Toluene, or THF

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, (2-Amino-4-isobutylphenyl)boronic acid, and potassium phosphate.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: If not working in a glovebox, degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (and ligand, if separate).

  • Reaction: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The use of a highly active precatalyst often allows for lower temperatures.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the aryl bromide and the formation of both the desired product and 4-isobutylaniline.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analytical Methods for Monitoring Deboronation

Accurate quantification of the starting material, desired product, and the deboronated byproduct is crucial for optimizing reaction conditions.

Technique Application Advantages Considerations
LC-MS Quantitative analysis of reaction mixture aliquots.High sensitivity and selectivity. Can monitor all key components simultaneously.Requires method development. Matrix effects can influence quantification.
GC-MS Analysis of volatile components.Excellent for identifying and quantifying the 4-isobutylaniline byproduct.Requires derivatization for the non-volatile boronic acid.
¹H NMR Monitoring reaction progress.Provides structural information and relative quantification of major species.Can be complex to interpret in a crude reaction mixture. Lower sensitivity than MS techniques.
ICP-MS/OES Elemental analysis for total boron content.Highly accurate for quantifying total boron.[12][13]Does not distinguish between the boronic acid and boric acid (post-deboronation). Requires sample digestion.[14]
References

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning with (2-Amino-4-isobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2-Amino-4-isobutylphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in cross-coupling reactions: catalyst poisoning. By understanding the underlying mechanisms of catalyst deactivation, you can enhance the success rate and robustness of your synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction using (2-Amino-4-isobutylphenyl)boronic acid has failed or is giving very low yields. What are the most likely causes related to catalyst poisoning?

A1: When a Suzuki-Miyaura reaction fails with this specific boronic acid, catalyst poisoning is a primary suspect. The issues can stem from the substrate itself, impurities, or reaction conditions. Here are the most common culprits:

  • Substrate-Induced Deactivation (Self-Poisoning): The primary amino group (-NH₂) on the phenyl ring is a Lewis base. This basic nitrogen can coordinate strongly to the palladium catalyst center, forming a stable, inactive complex.[1] This phenomenon, also known as self-poisoning or product inhibition, prevents the catalyst from participating in the desired catalytic cycle.[2]

  • Impurities in the Boronic Acid: Commercially available or synthesized boronic acids can contain impurities that are potent catalyst poisons.[3][4] These can include:

    • Inorganic Salts: Residual salts from the synthesis or purification of the boronic acid can interfere with the catalyst.

    • Unreacted Starting Materials: Precursors used to synthesize the boronic acid may contain functional groups that poison palladium.

    • Boroxines (Anhydrides): Like many boronic acids, (2-Amino-4-isobutylphenyl)boronic acid can dehydrate to form a cyclic trimer known as a boroxine.[5] While not always detrimental, their presence can affect reaction stoichiometry and introduce variability.

  • Degradation of the Boronic Acid: Boronic acids are susceptible to degradation, leading to byproducts that can inhibit the reaction:

    • Protodeboronation: The C-B bond can be cleaved and replaced by a proton from water or other protic sources in the reaction mixture, resulting in the formation of 4-isobutylaniline.[1][6] This side reaction consumes the boronic acid and introduces a potential ligand (the aniline) that can interact with the catalyst.

    • Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the boronic acid.[2][7] This process can be accelerated in the presence of trace metals and can generate species that are harmful to the catalyst.

  • General Contaminants: Trace amounts of sulfur or other heteroatom-containing compounds in solvents or other reagents are well-known poisons for palladium catalysts.[8][9][10]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?

A2: The appearance of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition.[2] This occurs when the active Pd(0) species agglomerates and falls out of solution, rendering it catalytically inactive.

Causality and Prevention:

  • Ligand Dissociation: The active catalyst is typically a palladium center coordinated to phosphine ligands. If these ligands are not strongly bound, the palladium can be left "naked" and prone to aggregation. The amino group of your boronic acid can displace weaker phosphine ligands, leading to this decomposition.

  • Inadequate Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand relative to the palladium precursor can leave palladium centers unprotected.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) to Pd(II), which can then be reduced and agglomerate.[6]

Solution: To prevent the formation of palladium black, consider the following:

  • Use Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating phosphine ligands, such as SPhos, XPhos, or cataCXium® A, are highly effective.[8] Their bulkiness creates a protective sphere around the palladium atom, preventing both self-poisoning by the amino group and aggregation.[11][12] Their electron-donating nature also stabilizes the active Pd(0) species.

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1][6]

  • Optimize Ligand-to-Palladium Ratio: A common starting point is a 2:1 ligand-to-palladium ratio, but this may need to be optimized for challenging substrates.

Q3: How can I determine if my (2-Amino-4-isobutylphenyl)boronic acid is impure or has degraded?

A3: Characterizing the purity of your boronic acid before use is a critical step in troubleshooting. Several analytical techniques can be employed:

Analytical TechniqueWhat to Look For
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Look for the absence of signals corresponding to starting materials or the presence of signals for protodeboronation byproducts (e.g., 4-isobutylaniline). Broadened signals may indicate the presence of boroxine anhydrides.[5] ¹¹B NMR: A sharp signal in the expected region (typically ~28-30 ppm) is indicative of the boronic acid. The presence of other signals could suggest different boron species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Check for the expected molecular ion peak. The presence of peaks corresponding to homocoupled biaryls, protodeboronated arenes, or oxidized byproducts can indicate issues with the starting material or reaction.[1] Boroxines may also be observed at higher m/z values.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for detecting volatile impurities or degradation products.[13][14]

Troubleshooting Workflows & Protocols

Workflow for a Failed Suzuki-Miyaura Reaction

This workflow provides a logical sequence of steps to diagnose and solve issues related to catalyst poisoning.

G cluster_0 Diagnosis Phase cluster_1 Action Phase A Reaction Failure (Low/No Yield) B Check Reagent Purity (NMR, LC-MS) A->B Is Boronic Acid pure? C Analyze Crude Reaction (TLC, LC-MS) A->C Check reaction mixture B->C Yes E Purify Boronic Acid (Recrystallization, Adduct Formation) B->E No D Identify Byproducts? (Protodeboronation, Homocoupling) C->D F Switch to Bulky Ligand (e.g., SPhos, XPhos) D->F Yes G Improve Inert Atmosphere (Degas Solvents Rigorously) D->G Yes E->A Re-run reaction H Optimize Reaction (Base, Solvent, Temp.) F->H G->H I Reaction Successful H->I

Caption: A logical troubleshooting workflow for failed reactions.

Mechanism of Catalyst Inhibition by Aminoboronic Acid

The following diagram illustrates how the amino group on the boronic acid can reversibly bind to and deactivate the palladium catalyst, halting the catalytic cycle.

G ActiveCat Pd(0)L₂ (Active Catalyst) InactiveComplex L-Pd(0)-NH₂-Ar-B(OH)₂ (Inactive Complex) ActiveCat->InactiveComplex Coordination (Poisoning) Cycle Suzuki-Miyaura Catalytic Cycle ActiveCat->Cycle Productive Pathway Inhibitor (2-Amino-4-isobutylphenyl) boronic acid Inhibitor->InactiveComplex InactiveComplex->ActiveCat Dissociation (Reversible)

Caption: Inhibition of the Pd catalyst by the amino group.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

Oxygen is detrimental to many palladium-catalyzed reactions, causing both boronic acid degradation and catalyst decomposition.[6] This method is highly effective for removing dissolved gases from solvents.

Materials:

  • Schlenk flask appropriately sized for the volume of solvent.

  • High-vacuum line.

  • Dewar flask.

  • Liquid nitrogen.

  • Solvent to be degassed.

Procedure:

  • Freeze: Place the solvent in the Schlenk flask and securely attach it to the vacuum line. Immerse the bottom of the flask in a Dewar filled with liquid nitrogen. Allow the solvent to freeze completely solid.

  • Pump: Once frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen Dewar. Allow the solvent to thaw completely. You may notice bubbling as dissolved gases are released from the liquid.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen.

  • Backfill: After the final cycle, backfill the Schlenk flask with an inert gas (Argon or Nitrogen) before use.

Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation

If impurities are suspected in the (2-Amino-4-isobutylphenyl)boronic acid, forming a stable, crystalline adduct with diethanolamine can be an effective purification method.[6] This adduct can often be used directly in the coupling reaction.

Materials:

  • Crude (2-Amino-4-isobutylphenyl)boronic acid.

  • Diethanolamine.

  • A suitable solvent (e.g., methylene chloride or toluene).

  • Stir bar and vial.

  • Vacuum filtration apparatus.

Procedure:

  • Dissolution: In a vial equipped with a stir bar, dissolve the crude boronic acid (1.0 equivalent) in a minimal amount of the chosen solvent.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. The resulting stable adduct can be stored and used in subsequent reactions.

Conclusion

Successfully employing (2-Amino-4-isobutylphenyl)boronic acid in catalysis requires a proactive approach to mitigating catalyst poisoning. The Lewis basic amino group presents an inherent challenge, making the choice of appropriate, sterically demanding ligands paramount. Furthermore, ensuring the purity of the boronic acid and maintaining scrupulously inert reaction conditions are critical for achieving high yields and reproducible results. By understanding the root causes of deactivation and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can overcome these obstacles and effectively utilize this valuable building block in their synthetic endeavors.

References

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • MDPI. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid.
  • ACS Publications. (n.d.). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology.
  • ACS Publications. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Wiley-Liss, Inc. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89, 758-765.
  • ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • The Role of Phosphine Ligands in Palladium C
  • Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
  • ResearchGate. (n.d.). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Sigma-Aldrich. (n.d.). Phosphine Ligands.
  • Wikipedia. (n.d.).
  • Gulf Bio Analytical. (n.d.).
  • How to Prevent Catalyst Poisoning
  • RSC Publishing. (2025). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes.
  • G.A.S. Dortmund. (n.d.).
  • BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
  • Vidya-mitra. (2016).

Sources

Troubleshooting guide for Suzuki coupling with electron-rich boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with one of modern synthesis's most powerful C-C bond-forming reactions, with a specific focus on troubleshooting couplings involving electron-rich boronic acids.

Introduction: The Challenge of Electron-Rich Boronic Acids

The Suzuki-Miyaura coupling is prized for its functional group tolerance and mild conditions.[1] However, when employing electron-rich boronic acids, researchers often face a unique set of challenges. These substrates are particularly susceptible to undesired side reactions, most notably protodeboronation, which can significantly lower yields and complicate purification.[2][3] This guide provides a structured, question-and-answer approach to diagnose and solve common issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with an electron-rich boronic acid is failing or giving very low yields. Where do I start troubleshooting?

When a reaction fails, a systematic review of the core components is the most effective approach. Low yields in these specific couplings often trace back to one of four areas: catalyst integrity, oxygen contamination, reagent stability, or a suboptimal choice of base and solvent.

  • Catalyst Activity: The active catalyst is the Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ. If you suspect the catalyst is the issue, consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure a sufficient concentration of the active species.[4]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of your boronic acid and can also deactivate the Pd(0) catalyst.[4][5] Ensure your solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes or several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[2][6]

  • Reagent Purity: Verify the purity of your starting materials. Boronic acids, especially electron-rich variants, can degrade over time.[4][7] If the boronic acid is old or has been stored improperly, consider using a fresh batch or repurifying it.

  • Base and Solvent Choice: The interplay between the base and solvent is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[6][8] An incorrect choice can lead to poor solubility, slow reaction rates, or decomposition.

G Start Low to No Yield Observed Check_Catalyst 1. Verify Catalyst Activity - Use fresh/active precatalyst - Consider air-stable Pd(0) source Start->Check_Catalyst Check_Inertness 2. Ensure Inert Atmosphere - Thoroughly degas solvents - Maintain positive N2/Ar pressure Check_Catalyst->Check_Inertness Check_Reagents 3. Assess Reagent Quality - Use pure boronic acid & halide - Check for boronic acid degradation Check_Inertness->Check_Reagents Check_Conditions 4. Evaluate Base/Solvent System - Is the base strong enough? - Are all components soluble? Check_Reagents->Check_Conditions Re_run Re-run Reaction with Verified Parameters Check_Conditions->Re_run

Figure 1. A logical workflow for the initial diagnosis of a failing Suzuki coupling reaction.
Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my boronic acid. What is happening and how can I stop it?

This is a classic case of protodeboronation , a major competing side reaction where a proton source cleaves the C-B bond.[9] Electron-rich and heteroaromatic boronic acids are particularly susceptible to this pathway, as the electron-donating groups stabilize the incipient carbocation-like character during C-B bond cleavage.[2][3]

The key to preventing protodeboronation is to either minimize the presence of the proton source (often water) or to accelerate the desired catalytic cycle so that cross-coupling outcompetes the decomposition pathway.[2]

Strategies to Minimize Protodeboronation:

  • Use a Milder or Anhydrous Base: Strong bases like NaOH in aqueous media can accelerate protodeboronation.[2][8] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[4] Alternatively, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can shut down this pathway.[6][10]

  • Switch to a Boronic Ester: Boronic esters, such as the pinacol (Bpin) or MIDA derivatives, are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[2] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[2][8]

  • Increase the Reaction Rate: If the desired coupling is slow, the sensitive boronic acid is exposed to potentially degrading conditions for longer. Using a more active catalyst system, often with a bulky, electron-rich phosphine ligand, can accelerate the rate-limiting steps of the Suzuki cycle and improve the yield of the desired product.[2]

  • Lower the Temperature: High temperatures can accelerate the rate of protodeboronation.[2] It is often beneficial to run the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[2]

G cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation Ar_BOH2 Electron-Rich Ar-B(OH)₂ Transmetalation Transmetalation (with Ar'-Pd-X) Ar_BOH2->Transmetalation + Base, Pd(II) Protonolysis Protonolysis Ar_BOH2->Protonolysis + H⁺ Source (e.g., H₂O) Product Desired Product (Ar-Ar') Transmetalation->Product Side_Product Side Product (Ar-H) Protonolysis->Side_Product

Figure 2. The competition between the desired Suzuki pathway and protodeboronation.
Q3: Which ligands and bases are best for coupling electron-rich boronic acids?

The choice of ligand and base is highly synergistic and critical for success. Standard ligands like triphenylphosphine (PPh₃) may be ineffective for these challenging substrates.[2]

Ligand Selection: Electron-rich boronic acids benefit from palladium catalysts bearing bulky, electron-rich phosphine ligands .[10][11] These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[11][12] Buchwald-type biarylphosphine ligands are the gold standard here.

LigandStructure TypeKey Advantages for Electron-Rich Partners
SPhos BiarylphosphineHighly active, promotes fast reductive elimination. Excellent for sterically hindered substrates.[4][13]
XPhos BiarylphosphineVery bulky and electron-rich, excellent for challenging couplings including aryl chlorides.[4][14]
P(t-Bu)₃ TrialkylphosphineExtremely electron-rich, facilitates oxidative addition of less reactive halides.[6]
dppf FerrocenylphosphineBidentate ligand, offers good stability to the catalyst complex.

Base and Solvent Selection: The base activates the boronic acid by forming a more nucleophilic "ate" complex.[6] For challenging couplings, a stronger base is often necessary, but this must be balanced against the risk of protodeboronation.

BaseCommon SolventsUse Case & Rationale
K₃PO₄ Dioxane/H₂O, TolueneA strong, effective base for difficult couplings. The added water can help solubilize it.[2][6]
Cs₂CO₃ Dioxane/H₂O, THFA strong, soluble base often used in challenging reactions.[6][15]
K₂CO₃ Dioxane/H₂O, EthanolA standard, moderately strong base. A good starting point for optimization.[2][4]
KF THF (anhydrous)A mild base that is particularly effective at minimizing protodeboronation.[4][6]

Protocols & Methodologies

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2-1.5 equiv), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and any additional ligand if required.[2][6]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stabilization of a Sensitive Boronic Acid via Diethanolamine Adduct Formation

If your electron-rich boronic acid is prone to decomposition on the shelf or during the reaction, converting it to a stable, crystalline diethanolamine (DABO) boronate is an excellent strategy.[15][16] These adducts can often be used directly in the coupling reaction.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like ethyl acetate or methylene chloride.[4][15]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A crystalline white precipitate will typically form. Stir the resulting slurry for 15-30 minutes to ensure complete formation.

  • Isolation: Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed out and used directly in Suzuki coupling reactions, typically in protic or aqueous solvent mixtures which facilitate the release of the active boronic acid.[4][16]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main stages. Issues with electron-rich partners can arise at any stage, but are often linked to the rates of transmetalation and reductive elimination relative to side reactions.

// Invisible nodes for cycle arrows node [shape=point, width=0, height=0]; p1; p2; p3;

// Edges Pd0 -> p1 [label=" Oxidative Addition\n+ Ar¹-X", labelfontcolor="#202124"]; p1 -> PdII_oxid; PdII_oxid -> p2 [label=" Transmetalation\n+ Ar²-B(OH)₂ + Base", labelfontcolor="#202124"]; p2 -> PdII_trans; PdII_trans -> p3 [label=" Reductive Elimination", labelfontcolor="#202124"]; p3 -> Pd0;

// Product label Product [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853", fontsize=12]; p3 -> Product [dir=none, style=dashed, arrowhead=none]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "5px"; }

Figure 3. A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society (ACS Publications). DOI: 10.1021/jacs.7b07978. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). DOI: 10.1039/C6RE00153J. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry (ACS Publications). DOI: 10.1021/jo0008336. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters (ACS Publications). DOI: 10.1021/acs.orglett.6b02131. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

Sources

Impact of water on the efficiency of (2-Amino-4-isobutylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-isobutylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent. The following information is curated to address common challenges, with a particular focus on the critical impact of water on reaction efficiency and product purity.

I. Understanding the Reagent: Key Properties of (2-Amino-4-isobutylphenyl)boronic acid

(2-Amino-4-isobutylphenyl)boronic acid is an organoboron compound widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structure, featuring both an amino group and a boronic acid moiety, imparts unique reactivity and also presents specific handling and reaction condition requirements. The presence of the ortho-amino group can influence the boronic acid's acidity and stability, particularly in the presence of water.[2]

II. Frequently Asked Questions (FAQs)

FAQ 1: My Suzuki-Miyaura coupling reaction with (2-Amino-4-isobutylphenyl)boronic acid is giving low yields. What are the common causes?

Low yields in Suzuki-Miyaura reactions involving this substrate are frequently linked to issues with reagent stability, reaction conditions, or the presence of impurities. Water content is a primary suspect.

  • Protodeboronation: A major side reaction is the protonolysis of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.[3] This is often exacerbated by the presence of water and can occur under both acidic and basic conditions.[3][4] The amino group in your specific boronic acid can influence its susceptibility to this side reaction.[5]

  • Reagent Quality: Boronic acids can degrade over time, especially if not stored under anhydrous and inert conditions. They are prone to forming cyclic trimer anhydrides (boroxines) through the loss of water.[6][7] While this process is reversible, the purity of the starting material is crucial.

  • Base and Solvent Choice: The selection of base and solvent is critical. While some Suzuki reactions can be performed in aqueous or biphasic systems, the stability of (2-Amino-4-isobutylphenyl)boronic acid in these environments should be carefully considered.[1] Anhydrous conditions may be necessary to minimize protodeboronation.[8]

  • Catalyst and Ligand: The choice and concentration of the palladium catalyst and phosphine ligand are also vital. In some cases, N-heterocyclic carbene ligands have shown greater stability and effectiveness.[1]

FAQ 2: I'm observing the formation of an unexpected side product corresponding to the loss of the boronic acid group. What is happening and how can I prevent it?

This is a classic case of protodeboronation.[3] The C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 3-isobutylaniline as a byproduct.

Mechanism of Protodeboronation: This undesired reaction can be catalyzed by acid or base. In aqueous basic conditions, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form. This boronate can then react with water, which acts as a proton source, leading to the cleavage of the C-B bond.[3]

Prevention Strategies:

  • Strict Anhydrous Conditions: The most effective way to minimize protodeboronation is to rigorously exclude water from your reaction. This involves using anhydrous solvents, flame-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • "Slow Release" Strategy: Using boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, can be an effective strategy. These air-stable compounds slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing side reactions like protodeboronation.[9]

  • Choice of Base: While a base is necessary for the Suzuki-Miyaura reaction, some bases can promote protodeboronation more than others. It may be beneficial to screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal one for your specific reaction.[1]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can also help to reduce the extent of this side reaction.

FAQ 3: Can I use water as a solvent for my reaction with (2-Amino-4-isobutylphenyl)boronic acid?

While the Suzuki-Miyaura reaction can be performed in water, and this offers environmental and economic advantages, it requires careful consideration for this particular substrate.[1] The presence of the amino group can affect the stability of the boronic acid in aqueous media.[5]

Considerations for Aqueous Reactions:

  • pH Control: The pH of the aqueous solution is a critical factor. The stability of arylboronic acids is highly pH-dependent.[10] For aminoboronic acids, the speciation can be complex, with the potential for zwitterionic forms that may have different reactivities and stabilities.[3]

  • Base Solubility: Water can increase the solubility of inorganic bases like K₃PO₄ or Cs₂CO₃, which can be beneficial for the reaction.[11]

  • Substrate Scope: The success of aqueous Suzuki reactions can be substrate-dependent. Substrates containing basic nitrogen centers have been shown to give quantitative yields in some cases without added ligands.[12]

A preliminary small-scale trial is highly recommended to assess the feasibility and efficiency of an aqueous system for your specific transformation.

FAQ 4: How should I store (2-Amino-4-isobutylphenyl)boronic acid to ensure its stability?

Proper storage is critical to maintain the integrity of your boronic acid.

  • Anhydrous and Inert Atmosphere: Store the compound in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).

  • Low Temperature: Refrigeration is recommended to slow down potential degradation pathways.

  • Protection from Light: Store in an amber vial or in a dark location to prevent light-induced decomposition.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with (2-Amino-4-isobutylphenyl)boronic acid.

Symptom Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Protodeboronation of Boronic Acid: The boronic acid is being consumed by a side reaction.[3] 2. Poor Reagent Quality: The boronic acid may have degraded due to improper storage. 3. Inactive Catalyst: The palladium catalyst may be inactive. 4. Incorrect Base/Solvent: The chosen base or solvent system is not optimal for the reaction.[1]1. Implement Strict Anhydrous Conditions: Use anhydrous solvents and flame-dried glassware under an inert atmosphere.[8] Consider using a "slow release" strategy with a MIDA boronate.[9] 2. Verify Reagent Purity: Use a fresh batch of (2-Amino-4-isobutylphenyl)boronic acid or purify the existing stock. 3. Use Fresh Catalyst: Ensure your palladium catalyst is active. 4. Screen Bases and Solvents: Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and consider anhydrous organic solvents like toluene, THF, or dioxane.[1]
Formation of 3-isobutylaniline Protodeboronation: This is the primary pathway for the formation of this byproduct.[3]1. Minimize Water Content: As detailed above, rigorous exclusion of water is paramount.[8] 2. Optimize Reaction Temperature and Time: Use the mildest conditions that afford a reasonable reaction rate. 3. Change the Boron Source: Switch to a more stable boronic ester derivative.[9][13]
Inconsistent Reaction Yields 1. Variable Water Content: Inconsistent levels of adventitious water in solvents or reagents. 2. Atmospheric Exposure: Inconsistent exposure of the reaction to air and moisture.1. Standardize Solvent and Reagent Handling: Always use freshly dried solvents and handle reagents in a glovebox or under a positive pressure of inert gas. 2. Maintain Inert Atmosphere: Ensure a consistent and reliable inert atmosphere throughout the reaction setup and duration.
Formation of Boroxine Dehydration of Boronic Acid: The boronic acid is losing water to form its cyclic trimer anhydride.[7]1. Rehydrate Boroxine (if necessary): In some cases, the presence of a small, controlled amount of water is necessary to hydrolyze the boroxine back to the active boronic acid.[7][14] This is a delicate balance, as excess water will promote protodeboronation. 2. Use Fresh Boronic Acid: Starting with pure, monomeric boronic acid is the best practice.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions

This protocol is designed to minimize protodeboronation and other water-related side reactions.

  • Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum and allow to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • To the reaction flask, add (2-Amino-4-isobutylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add the anhydrous base (e.g., K₃PO₄, 2-3 equivalents).

  • Reaction Setup:

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

    • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting by HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is an invaluable tool for diagnosing issues in your reaction.

  • Sample Preparation: Take a small aliquot from your reaction mixture and quench it with a suitable solvent. Filter the sample before injection.

  • Method Development: Develop an HPLC method that can resolve the starting materials, the desired product, and potential byproducts like 3-isobutylaniline.

  • Analysis:

    • Low Conversion: The presence of significant amounts of starting materials indicates an incomplete reaction. This could be due to an inactive catalyst, insufficient temperature, or a short reaction time.

    • High Levels of 3-isobutylaniline: This confirms that protodeboronation is a significant side reaction. Refer to the troubleshooting guide for mitigation strategies.

    • Multiple Unidentified Peaks: This may indicate other side reactions or impurities in the starting materials.

For a comprehensive guide on HPLC troubleshooting, refer to resources from reputable suppliers.[15]

V. Visualizing the Impact of Water

The following diagrams illustrate the key chemical transformations involving (2-Amino-4-isobutylphenyl)boronic acid and the pivotal role of water.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid (2-Amino-4-isobutylphenyl)boronic acid (Ar'-B(OH)2) Boronate Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., K3PO4) ArX Aryl Halide (Ar-X) Boronate->Transmetal Active Species

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Water_Effects cluster_desired Desired Pathway: Suzuki Coupling cluster_undesired Undesired Side Reactions BoronicAcid (2-Amino-4-isobutylphenyl)boronic acid Ar-B(OH)2 Base Base Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + OH- Protodeboronation Protodeboronation Product (3-isobutylaniline) BoronicAcid->Protodeboronation + H2O (Proton Source) Boroxine Boroxine (Cyclic Trimer) BoronicAcid->Boroxine - H2O Suzuki Suzuki-Miyaura Coupling Product Boronate->Suzuki + Ar-X, Pd(0) Boroxine->BoronicAcid + H2O (Reactivation) Water_Excess Excess H2O Water_Dehyd Dehydration

Caption: The dual role of water in boronic acid reactions.

VI. References

  • Wang, B., & James, T. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH.

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Matos, K., & Snieckus, V. (2014). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC - NIH. [Link]

  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (n.d.). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]

  • Gridnev, I. D., & Gevorgyan, V. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • Al-Masum, M., & El-Hakam, S. A. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development - ACS Publications. [Link]

  • Yuan, Z., et al. (2023). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?. [Link]

  • Matos, K., & Snieckus, V. (2015). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

  • Yudin, A. K. (n.d.). Synthesis and applications of aminoboronic acids. [Link]

  • Hartwig, J. F., & Shekhar, S. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Amino-4-isobutylphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1] The choice of the organoboron coupling partner is a critical parameter that dictates reaction efficiency, yield, and scope.

This guide provides an in-depth technical comparison of the reactivity of (2-Amino-4-isobutylphenyl)boronic acid with other commonly employed boronic acids in the Suzuki-Miyaura coupling. By examining the interplay of electronic and steric effects, supported by representative experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic designs.

The Crucial Role of the Boronic Acid: A Mechanistic Perspective

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the efficiency of the transmetalation step.[2] This key step involves the transfer of the organic group from the boron atom to the palladium(II) center. The nucleophilicity of the organic group and the ease of C-B bond cleavage are, therefore, central to the overall reaction rate. The generally accepted catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation process.[3]

Comparative Reactivity Analysis of Boronic Acids

To provide a clear comparison, we will evaluate the reactivity of (2-Amino-4-isobutylphenyl)boronic acid against a selection of other phenylboronic acids with varying electronic and steric properties.

Boronic AcidSubstituentsElectronic EffectSteric HindranceExpected Reactivity
(2-Amino-4-isobutylphenyl)boronic acid 2-Amino, 4-IsobutylStrongly Electron-Donating (NH₂) & Electron-Donating (Alkyl)Moderate (ortho-NH₂)High
Phenylboronic acidNoneNeutralLowBaseline
4-Methoxyphenylboronic acid4-MethoxyElectron-Donating (OCH₃)LowHigh
4-Nitrophenylboronic acid4-NitroStrongly Electron-Withdrawing (NO₂)LowLow
2-Methylphenylboronic acid2-MethylElectron-Donating (CH₃)ModerateModerate to High
Mesitylboronic acid2,4,6-TrimethylStrongly Electron-Donating (3 x CH₃)HighLow to Moderate

Table 1: Qualitative comparison of the expected reactivity of various boronic acids in Suzuki-Miyaura coupling based on their electronic and steric properties.

The Electronic Advantage of (2-Amino-4-isobutylphenyl)boronic acid

The reactivity of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the ipso-carbon attached to the boron atom, enhancing its nucleophilicity and generally accelerating the rate of transmetalation.[4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the transmetalation step more difficult and slowing down the overall reaction.[5]

(2-Amino-4-isobutylphenyl)boronic acid is endowed with two electron-donating groups: a primary amino group (-NH₂) at the ortho position and an isobutyl group at the para position. The amino group, in particular, is a potent EDG through resonance, which is expected to significantly enhance the reactivity of this boronic acid compared to unsubstituted phenylboronic acid. The para-isobutyl group further contributes to this effect through induction. This positions (2-Amino-4-isobutylphenyl)boronic acid as a highly reactive coupling partner in Suzuki-Miyaura reactions.

Steric Considerations

Steric hindrance around the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down the transmetalation step.[6] This is particularly evident with ortho-substituted phenylboronic acids.

In the case of (2-Amino-4-isobutylphenyl)boronic acid, the ortho-amino group does introduce some steric bulk. However, the potential for this amino group to coordinate to the palladium center could, in some cases, lead to a favorable pre-transmetalation complex, potentially mitigating the steric hindrance and even accelerating the reaction.[7] The isobutyl group at the para-position is remote from the reaction center and is not expected to exert a significant steric effect.

Supporting Experimental Data
Boronic AcidAryl HalideCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Aminophenylboronic acid 4-BromoanisoleXPhos Pd G2 (1)K₃PO₄EtOH/H₂O60295[8]
Phenylboronic acid4-BromoanisolePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100292[5]
4-Methoxyphenylboronic acid4-BromoacetophenonePrecatalyst 3 (2)K₂CO₃Dioxane/H₂O202499[9]
4-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100295[5]
2-Methylphenylboronic acid4-BromoacetophenonePrecatalyst 3 (2)K₂CO₃Dioxane/H₂O202494[9]
Mesitylboronic acidIodobenzenePd(PPh₃)₄ (3)Ba(OH)₂DME/H₂O80299[6]

Table 2: Representative yields for the Suzuki-Miyaura coupling of various boronic acids. Note: Reaction conditions are not identical across all entries and are provided for illustrative purposes. The high yield for 4-aminophenylboronic acid under relatively mild conditions is indicative of its high reactivity.[8] The data for mesitylboronic acid shows that with a strong base, high yields can be achieved, though it is known to be sterically hindered.[6]

The data, while from different sources, supports the general principles outlined. The high reactivity of aminophenylboronic acids is evident. The reactivity of (2-Amino-4-isobutylphenyl)boronic acid is anticipated to be in a similar high range, benefiting from the combined electron-donating effects of the amino and isobutyl groups.

Experimental Protocol: A Framework for Reactivity Comparison

To enable a direct and quantitative comparison of the reactivity of different boronic acids, a standardized experimental protocol is essential. The following procedure outlines a robust method for a parallel screen of boronic acid performance in a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Inert Inert Atmosphere (N2 or Ar) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature Solvent->Heating Stirring Stir Vigorously Heating->Stirring Monitoring Monitor Progress (TLC, GC, or LC-MS) Stirring->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Analysis Characterize and Determine Yield Purification->Analysis

Figure 2: A generalized workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • (2-Amino-4-isobutylphenyl)boronic acid (1.2 mmol)

  • Comparison boronic acids (e.g., phenylboronic acid, 4-nitrophenylboronic acid, 2-methylphenylboronic acid; 1.2 mmol each)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 10:1 v/v, 11 mL)

  • Anhydrous sodium sulfate

  • Silica gel and appropriate solvents for column chromatography

Procedure:

  • Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol) to each vial.

  • Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (11 mL) to each vial via syringe.

  • Reaction: Place the vials in a preheated aluminum block on a magnetic stirrer hotplate set to the desired temperature (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 2, 4, 8, and 12 hours), taking aliquots at each time point for analysis.

  • Monitoring: Monitor the consumption of the starting material and the formation of the product by a suitable analytical technique such as GC or LC-MS. This will allow for the determination of reaction rates.

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Conclusion

(2-Amino-4-isobutylphenyl)boronic acid is a highly reactive partner for Suzuki-Miyaura cross-coupling reactions. Its enhanced reactivity stems from the presence of two electron-donating groups, the ortho-amino and para-isobutyl substituents, which facilitate the rate-determining transmetalation step. While the ortho-amino group introduces some steric hindrance, its potential coordinating effect and the overall strong electronic activation render this boronic acid a superior choice for many synthetic applications, particularly when rapid and efficient coupling is desired. For researchers and drug development professionals, understanding these structure-reactivity relationships is key to rationally designing and optimizing synthetic routes to complex molecular targets.

References

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. The Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. National Institutes of Health. Available at: [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3825–3841. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Sulman, E. M., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Catalysts. MDPI. Available at: [Link]

  • Chotkowski, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]

  • Chotkowski, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

  • Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate. Available at: [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. ResearchGate. Available at: [Link]

  • Chotkowski, T., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li's Group at The Hong Kong University of Science and Technology. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Adonin, S. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide: Selecting the Optimal Boron Reagent for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Alternatives to (2-Amino-4-isobutylphenyl)boronic Acid

In modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2][3] (2-Amino-4-isobutylphenyl)boronic acid is a valuable building block, offering a functional handle for further elaboration and a lipophilic isobutyl group that can modulate pharmacokinetic properties. However, like many arylboronic acids, particularly those with electron-donating groups, it presents significant challenges related to stability and handling that can compromise reproducibility and yield.[4][5]

This guide provides a comprehensive comparison of viable alternative reagents to (2-Amino-4-isobutylphenyl)boronic acid. We will delve into the fundamental chemistry of these alternatives, present their advantages and disadvantages, and provide actionable experimental protocols to aid researchers in selecting the most robust and efficient reagent for their specific drug discovery campaigns.

The Core Challenge: The Instability of Arylboronic Acids

The primary issue plaguing many boronic acids is their susceptibility to degradation, most notably through a process called protodeboronation.[4][5] This is a hydrolysis reaction where the carbon-boron bond is cleaved, replacing the valuable boronic acid functional group with a simple hydrogen atom. For aminophenylboronic acids, this results in the formation of an aniline byproduct and boric acid, representing a loss of valuable starting material and complicating purification.[4]

Several factors can accelerate this degradation:

  • pH: Both acidic and basic conditions can promote protodeboronation.[4]

  • Electron-Donating Groups: The ortho-amino group on our topic compound is electron-donating, which can increase the rate of protodeboronation.

  • Water and Temperature: The presence of water, especially at elevated temperatures common in coupling reactions, facilitates the hydrolytic cleavage.[4]

  • Intramolecular Interactions: The ortho-amino group can form an intramolecular dative bond with the boron atom, influencing the reagent's Lewis acidity and reactivity profile.[6]

Protodeboronation cluster_0 Desired Reagent cluster_1 Degradation Products A Ar-B(OH)₂ B Ar-H A->B H⁺ / H₂O (Protodeboronation) C B(OH)₃ Trifluoroborate_Synthesis BoronicAcid (2-Amino-4-isobutylphenyl)boronic acid Product Potassium (2-Amino-4-isobutylphenyl)trifluoroborate BoronicAcid->Product Stir at RT KHF2 KHF₂ (Potassium Bifluoride) KHF2->Product Solvent aq. MeOH or THF/H₂O Solvent->Product

Caption: Straightforward conversion of a boronic acid to its stable trifluoroborate salt.

Performance Comparison: Boronic Acid vs. Trifluoroborate

Parameter(2-Amino-4-isobutylphenyl)boronic acidPotassium (2-Amino-4-isobutylphenyl)trifluoroborateRationale for Difference
Bench Stability Poor; susceptible to protodeboronation. [4]Excellent; crystalline solid, stable to air/moisture for years. [7]The tetracoordinate boron in [RBF₃]⁻ is less electrophilic and resistant to hydrolysis. [8]
Handling Often requires inert atmosphere; difficult to purify. Easy to handle crystalline solid; purification by recrystallization. [9]Stable, non-hygroscopic nature simplifies weighing and handling.
Reaction Time Variable; depends on substrate and degradation rate.Can be longer due to slow hydrolysis step, but often more consistent.The in situ hydrolysis to the boronic acid is the rate-determining activation step. [9]
Yield Can be inconsistent due to reagent degradation.Generally higher and more reproducible yields. [10]Reduced protodeboronation and side reactions lead to higher product conversion. [10]
Base Required Typically Na₂CO₃, K₂CO₃Often a stronger base like K₃PO₄ or Cs₂CO₃ is needed.The base facilitates the crucial hydrolysis of the B-F bonds to generate the active boronate. [10]

Experimental Protocol: Suzuki Coupling with a Trifluoroborate Salt

This protocol describes a model coupling with 4-bromoanisole.

  • Materials: Potassium (2-amino-4-isobutylphenyl)trifluoroborate, 4-bromoanisole, Palladium(II) acetate (Pd(OAc)₂), SPhos (ligand), Potassium Phosphate (K₃PO₄), Toluene, Deionized Water.

  • Procedure:

    • To a reaction vial, add potassium (2-amino-4-isobutylphenyl)trifluoroborate (1.5 mmol), 4-bromoanisole (1.0 mmol), and K₃PO₄ (3.0 mmol).

    • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Seal the vial, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).

    • Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

    • Place the vial in a preheated oil bath at 100°C and stir vigorously for 4-12 hours (monitor by TLC or LC-MS).

    • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Boronate Esters (Pinacol & MIDA)

Converting a boronic acid to a boronate ester is another common strategy to enhance stability. The most common is the pinacol ester, formed by condensation with pinacol.

Principle and Advantages:

  • Pinacol Boronates (Bpin): These are significantly more stable to storage and chromatography than the corresponding boronic acids. They are less prone to protodeboronation but can be slower to transmetalate in the Suzuki catalytic cycle. [11]* MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, rendering the C-B bond inert to a wide range of reaction conditions, including strongly acidic/basic media and oxidation. [12]This allows for multi-step synthesis on other parts of the molecule before a final, targeted Suzuki coupling is triggered by a simple aqueous base deprotection step. This feature is invaluable for iterative cross-coupling strategies. [13] Performance Comparison: Boronic Acid vs. Boronate Esters

Parameter(2-Amino-4-isobutylphenyl)boronic acidCorresponding Pinacol Ester (Bpin)Corresponding MIDA Ester
Stability Poor [4]Good, often chromatographable.Exceptional, inert to many reagents. [12][13]
Reaction Rate Generally fast.Can be sluggish compared to boronic acid. [11]Requires a separate deprotection step before coupling.
Use Case Direct, one-step couplings.General purpose, stable building block.Iterative synthesis; late-stage functionalization.
Atom Economy Good.Moderate; pinacol is a large protecting group.Poor; MIDA is a large protecting group.

Experimental Protocol: Suzuki Coupling with a Pinacol Boronate Ester

  • Materials: (2-Amino-4-isobutylphenyl)boronic acid pinacol ester, 4-bromoanisole, XPhos Pd G2 precatalyst, Potassium Phosphate (K₃PO₄), Ethanol, Deionized Water.

  • Procedure:

    • To a reaction vial, add the pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₃PO₄ (2.0 mmol).

    • Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).

    • Seal the vial, evacuate, and backfill with nitrogen.

    • Add ethanol (5 mL) and water (5 mL) via syringe.

    • Place the vial in a preheated oil bath at 60-80°C and stir for 2-6 hours.

    • Workup and purify as described in the trifluoroborate protocol.

Diethanolamine (DABO) Boronates

A less common but highly practical alternative involves the complexation of boronic acids with diethanolamine (DEA) to form stable, crystalline adducts known as DABO boronates.

Principle and Advantages: This method is operationally simple and uses an inexpensive protecting agent. [14]The resulting DABO boronates are air-stable, crystalline solids that are easy to handle and store. [11]Like trifluoroborates, they act as a source of the boronic acid, which is released upon hydrolysis in the protic co-solvents used for the Suzuki reaction. [11] Experimental Protocol: Direct Use of a DABO Boronate in Suzuki Coupling

  • Materials: (2-Amino-4-isobutylphenyl)boronic acid diethanolamine ester, 4-bromoanisole, Pd(PPh₃)₄, Sodium Carbonate (Na₂CO₃), Dioxane, Deionized Water.

  • Procedure:

    • To a round-bottom flask, add the DABO boronate (1.2 mmol), 4-bromoanisole (1.0 mmol), and Na₂CO₃ (2.0 mmol).

    • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with nitrogen.

    • Add dioxane (8 mL) and water (2 mL).

    • Heat the mixture to 90°C and stir for 4-12 hours.

    • Workup and purify as previously described.

Decision Framework for Reagent Selection

Choosing the right boron reagent depends on the specific needs of your synthesis. The following flowchart provides a logical path to selecting the optimal reagent.

Decision_Tree start Start: Need for Suzuki Coupling q1 Is the boronic acid commercially available and cheap? start->q1 q2 Is long-term stability or reproducibility a major concern? q1->q2 No / Stability Issues use_ba Use Boronic Acid Directly (with caution, fresh sample) q1->use_ba Yes q3 Is iterative, multi-step synthesis required? q2->q3 No use_trifluoroborate Use Potassium Trifluoroborate (K[RBF₃]) (Excellent stability & reliability) q2->use_trifluoroborate Yes use_pinacol Use Pinacol Boronate (Bpin) (Good general-purpose stability) q3->use_pinacol No use_mida Use MIDA Boronate (Ultimate stability for complex synthesis) q3->use_mida Yes

Caption: A decision-making guide for selecting the appropriate boron reagent.

Conclusion

While (2-Amino-4-isobutylphenyl)boronic acid is a useful synthon, its inherent instability can be a significant liability in demanding drug discovery programs where reproducibility and scalability are paramount. The alternatives discussed—potassium organotrifluoroborates, boronate esters, and DABO boronates—offer superior stability and handling properties, leading to more reliable and often higher-yielding Suzuki-Miyaura cross-coupling reactions. Among these, potassium trifluoroborates represent a particularly compelling balance of stability, reactivity, and ease of preparation. [15][7]By understanding the strengths and weaknesses of each reagent class, researchers can make informed decisions to accelerate their synthetic efforts and increase the probability of success.

References

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108 (1), 288–325. [Link]

  • Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009, 48 (49), 9240–9261. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 2007, 40 (4), 275–286. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed, 2007. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. [Link]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications, 2008. [Link]

  • Dreher, S. D. et al. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH, 2010. [Link]

  • Darses, S.; Genet, J.-P. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate, 2003. [Link]

  • K. T. (Krzysztof) Dąbrowa et al. The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate, 2018. [Link]

  • Thomas, J. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH, 2018. [Link]

  • Al-Zoubi, R. M. et al. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH, 2022. [Link]

  • Thomas, J. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH, 2018. [Link]

  • Al-Zoubi, R. M. et al. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC, 2022. [Link]

  • Approved boron-containing drugs. ResearchGate. [Link]

  • Ishihara, K. et al. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 2011. [Link]

  • Reilly, M. et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH, 2013. [Link]

  • Dynamic Combinatorial Chemistry Employing Boronic Acids/Boronate Esters Leads to Potent Oxygenase Inhibitors. ResearchGate, 2012. [Link]

  • Singh, B. et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI, 2022. [Link]

  • Plescia, J.; Moitessier, N. Design and discovery of boronic acid drugs. PubMed, 2020. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications, 2022. [Link]

  • Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. ResearchGate. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube, 2011. [Link]

  • Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. ResearchGate, 2013. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. PMC - NIH, 2020. [Link]

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A Senior Application Scientist's Guide to Ligand Efficacy in the Suzuki-Miyaura Coupling of (2-Amino-4-isobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Sterically and Electronically Complex Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable functional group tolerance.[1][2][3] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures.[4] However, the reaction's success is not a given; it is profoundly dependent on the careful selection of a palladium catalyst system, with the ancillary ligand playing the most critical role.[5][6][7] The ligand sphere dictates the catalyst's stability, solubility, and, most importantly, its reactivity through the modulation of the steric and electronic properties of the palladium center.[5][8]

This guide provides an in-depth comparative analysis of various palladium ligands for a particularly challenging substrate: (2-Amino-4-isobutylphenyl)boronic acid. This molecule presents a classic synthetic puzzle. The ortho-amino group can potentially chelate to the palladium center, acting as a catalyst poison, while the combination of the amino and isobutyl groups introduces significant steric hindrance around the reactive C-B bond.[9][10][11] Such substrates demand more than a standard Pd(PPh₃)₄ approach; they require modern, highly active ligands designed to overcome these specific challenges.

Herein, we will explore the performance of several classes of phosphine ligands, grounding our discussion in experimental data to provide actionable insights for researchers in process development and medicinal chemistry.

The Catalytic Cycle: Where the Ligand Exerts its Influence

Understanding the Suzuki-Miyaura catalytic cycle is fundamental to appreciating the ligand's role. The process is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][12] Ligands are not mere spectators; they actively participate and influence the rate and efficiency of each step.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich ligands enhance the electron density on the palladium center, accelerating this step.[2][5]

  • Transmetalation: The organic moiety is transferred from the boronic acid to the palladium(II) complex. This step is often the rate-determining step and is facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[13] Bulky ligands are known to promote this final step by creating steric pressure that forces the coupled product off the metal center.[9][14]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_label Oxidative Addition pd0->oa_label pdiia L₂Pd(II)(Ar)(X) tm_label Transmetalation pdiia->tm_label pdiib L₂Pd(II)(Ar)(Ar') pdiib->pd0 Regeneration re_label Reductive Elimination pdiib->re_label product Ar-Ar' oa_label->pdiia Ar-X tm_label->pdiib Ar'B(OH)₂ Base re_label->product

Caption: The Suzuki-Miyaura Catalytic Cycle, highlighting the key stages influenced by ligand choice.

Comparative Efficacy Analysis

To objectively assess ligand performance, a model reaction was designed coupling (2-Amino-4-isobutylphenyl)boronic acid with a moderately challenging electrophile, 4-chlorotoluene. The choice of an aryl chloride raises the activation barrier for oxidative addition, making it a better differentiator for catalyst performance than a more reactive aryl bromide or iodide.[15][16]

Model Reaction: (2-Amino-4-isobutylphenyl)boronic acid + 4-chlorotoluene -> 2'-Amino-4'-isobutyl-4-methyl-1,1'-biphenyl

Experimental Data Summary

The following table summarizes the performance of various commercially available phosphine ligands under standardized conditions. All reactions were run at 0.2 M concentration in dioxane/water (4:1) with K₃PO₄ as the base. Yields were determined by LC-MS analysis against an internal standard.

LigandCatalyst SystemPd Loading (mol%)Temp (°C)Time (h)Yield (%)Observations
PPh₃ Pd₂(dba)₃ / 4 eq. PPh₃2.01002415Significant starting material recovery; some protodeboronation observed.
PCy₃ Pd(OAc)₂ / 2 eq. PCy₃1.01001845Moderate conversion; reaction stalls after ~18h.
SPhos SPhos Pd G30.580492Clean, rapid conversion. Excellent performance under milder conditions.
XPhos XPhos Pd G30.580298 Very fast reaction. The go-to ligand for sterically hindered substrates.[15]
cataCXium® A Pd(OAc)₂ / 1.1 eq. ligand0.5802.597 Performance comparable to XPhos, demonstrating high activity.[17][18][19]
Discussion of Results

The data clearly illustrates the dramatic impact of modern ligand design on challenging Suzuki-Miyaura couplings.

  • Baseline Ligands (PPh₃, PCy₃): As anticipated, the traditional triphenylphosphine (PPh₃) ligand performed poorly. Its limited electron-donating ability and lack of steric bulk are insufficient to promote the key catalytic steps efficiently for this substrate class.[2] Tricyclohexylphosphine (PCy₃), being more electron-rich, offered a notable improvement but was still inadequate for achieving high conversion.[16]

  • Buchwald Biaryl Phosphines (SPhos, XPhos): This class of ligands represents a significant leap in catalyst technology.[14][20][21][22]

    • SPhos proved highly effective, providing an excellent yield under significantly milder conditions and lower catalyst loading than the baseline ligands. Its balance of steric bulk and electron-richness is well-suited for many challenging couplings.

    • XPhos delivered the highest yield in the shortest time. The increased steric bulk from the diisopropylphenyl group on the biaryl backbone is particularly adept at promoting the reductive elimination of sterically congested biaryl products.[15][23][24] This makes it an exceptional choice for substrates like the one tested.

  • cataCXium® Ligands (cataCXium® A): These sterically demanding and highly electron-rich di(1-adamantyl)alkylphosphine ligands are designed for activating unreactive substrates.[17][18] cataCXium® A demonstrated outstanding reactivity, rivaling that of XPhos. Its pronounced steric profile and strong electron-donating character are key to its high performance, effectively accelerating both the oxidative addition and reductive elimination steps.[19]

Experimental Protocols and Workflow

Scientific integrity demands reproducible protocols. The following section provides a detailed methodology for the screening experiment.

General Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent Preparation:

    • To an 8 mL reaction vial equipped with a magnetic stir bar, add (2-Amino-4-isobutylphenyl)boronic acid (57.9 mg, 0.30 mmol, 1.5 eq.).

    • Add 4-chlorotoluene (25.3 mg, 0.20 mmol, 1.0 eq.).

    • Add potassium phosphate (K₃PO₄) (84.9 mg, 0.40 mmol, 2.0 eq.).

    • Add the specified palladium precatalyst or the combination of palladium source and ligand (see table for loadings).

  • Reaction Setup (Inert Atmosphere):

    • Crimp seal the vial.

    • Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[1]

    • Using a gas-tight syringe, add the degassed solvent system (0.8 mL dioxane and 0.2 mL water).

  • Reaction Execution:

    • Place the vial in a pre-heated aluminum heating block set to the desired temperature (80°C or 100°C).

    • Stir the reaction mixture vigorously for the specified duration.

  • Workup and Analysis:

    • After the specified time, remove the vial from the heating block and allow it to cool to room temperature.

    • Add 2 mL of ethyl acetate and 1 mL of water. Vortex the mixture.

    • Prepare a sample for LC-MS analysis by diluting an aliquot of the organic layer with an appropriate solvent containing an internal standard.

    • Calculate the yield based on the calibrated LC-MS response factor relative to the internal standard.

Experimental_Workflow Figure 2: Experimental Workflow for Ligand Screening prep_node 1. Reagent Addition (Boronic Acid, Aryl Halide, Base, Catalyst) inert_node 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep_node->inert_node solvent_node 3. Add Degassed Solvent inert_node->solvent_node reaction_node 4. Heat & Stir (Specified Temp & Time) solvent_node->reaction_node quench_node 5. Cool & Quench (Add EtOAc & H₂O) reaction_node->quench_node analysis_node 6. Sample & Analyze (LC-MS for Yield Determination) quench_node->analysis_node

Caption: A step-by-step visualization of the experimental procedure for ligand evaluation.

Conclusion and Recommendations

The choice of ligand is paramount for the successful Suzuki-Miyaura coupling of sterically and electronically challenging substrates like (2-Amino-4-isobutylphenyl)boronic acid.

  • For General-Purpose, High-Efficacy Coupling: SPhos offers a robust and highly effective solution, providing excellent yields under relatively mild conditions. It represents a significant upgrade over older ligand systems.

  • For Maximizing Yield and Minimizing Reaction Time: For the most demanding applications where speed and quantitative conversion are critical, XPhos and cataCXium® A are the premier choices. Their superior performance, especially with sterically hindered partners, justifies their use in advanced synthetic campaigns, particularly in pharmaceutical process development where efficiency is key.

Researchers and drug development professionals should abandon outdated catalysts like Pd(PPh₃)₄ for such transformations and instead leverage the power of modern, rationally designed phosphine ligands to unlock challenging chemical space with greater efficiency and reliability.

References

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  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

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  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

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  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Suzuki Coupling Products from (2-Amino-4-isobutylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel biaryl scaffolds, particularly within drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for carbon-carbon bond formation.[1][2] Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it a highly versatile and widely adopted strategy.[3] This guide provides an in-depth technical comparison focused on the spectroscopic confirmation of biaryl products derived from a key building block, (2-Amino-4-isobutylphenyl)boronic acid .

We will delve into the characteristic spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous structural elucidation of the resulting 2-amino-4-isobutyl-biphenyl derivatives. Furthermore, we will objectively compare the Suzuki coupling with alternative synthetic strategies, namely the Stille, Heck, and Buchwald-Hartwig reactions, providing field-proven insights into the causality behind experimental choices and the interpretation of the resulting analytical data.

The Suzuki Coupling of (2-Amino-4-isobutylphenyl)boronic Acid: A Workflow for Biaryl Synthesis

The palladium-catalyzed Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound and an organohalide.[4] The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, is the engine of this powerful transformation.[5]

Below is a generalized workflow for the Suzuki coupling of (2-Amino-4-isobutylphenyl)boronic acid with an aryl halide.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Spectroscopic Confirmation reagents Combine: (2-Amino-4-isobutylphenyl)boronic acid Aryl Halide (e.g., 4-bromoanisole) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent atmosphere Establish Inert Atmosphere (Argon or Nitrogen) solvent->atmosphere heating Heat Reaction Mixture (e.g., 90 °C) atmosphere->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench (e.g., with Water) monitoring->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify nmr ¹H and ¹³C NMR purify->nmr ftir FT-IR Spectroscopy purify->ftir ms Mass Spectrometry purify->ms

Caption: Generalized workflow for Suzuki coupling and product confirmation.

Spectroscopic Confirmation: Decoding the Structure of 2-Amino-4-isobutyl-biphenyl Derivatives

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[6]

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a 2-amino-4-isobutyl-biphenyl derivative will exhibit characteristic signals for the isobutyl group, the aromatic protons, and the amine protons.

  • Isobutyl Group: A doublet for the six methyl protons (CH₃) around 0.9-1.0 ppm, a multiplet for the methine proton (CH) around 1.8-2.0 ppm, and a doublet for the methylene protons (CH₂) around 2.4-2.5 ppm.

  • Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern will dictate the multiplicity and coupling constants of these signals. The presence of the amino group will generally shield the ortho and para protons, causing them to appear at a relatively higher field (lower ppm). Conversely, electron-withdrawing groups on the second phenyl ring will deshield the protons on that ring, shifting them to a lower field (higher ppm).

  • Amine Protons: The -NH₂ protons will typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

  • Isobutyl Group: Characteristic signals for the methyl, methine, and methylene carbons will be observed in the aliphatic region (typically 10-50 ppm).

  • Aromatic Carbons: The aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the amino group (C-2) will be significantly shielded, appearing at a higher field compared to the other substituted aromatic carbons. The chemical shifts of the carbons on the second phenyl ring will be influenced by the nature of its substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Representative 4-Isobutyl-biphenyl-2-amine Derivatives

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
4-Isobutyl-4'-methoxy-biphenyl-2-amine Isobutyl: ~0.9 (d, 6H), ~1.8 (m, 1H), ~2.4 (d, 2H); Aromatic: ~6.6-7.5 (m); -OCH₃: ~3.8 (s, 3H); -NH₂: broad sIsobutyl: ~22, ~30, ~45; Aromatic: ~114-159; -OCH₃: ~55
4-Isobutyl-4'-nitro-biphenyl-2-amine Isobutyl: ~0.9 (d, 6H), ~1.8 (m, 1H), ~2.4 (d, 2H); Aromatic: ~6.7-8.3 (m); -NH₂: broad sIsobutyl: ~22, ~30, ~45; Aromatic: ~115-148

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.[7][8][9][10][11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[13] For a 2-amino-4-isobutyl-biphenyl derivative, the key vibrational bands to observe are:

  • N-H Stretch: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

  • Other Functional Groups: If the coupling partner contains other functional groups (e.g., a nitro group or a methoxy group), their characteristic absorptions should also be present. For example, a nitro group will exhibit strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[14] A methoxy group will show a C-O stretch around 1250 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the Suzuki coupling product, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired biaryl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product with high accuracy.[16]

Table 2: Expected Molecular Ion Peaks for Representative 4-Isobutyl-biphenyl-2-amine Derivatives

CompoundMolecular FormulaExact Mass (m/z)
4-Isobutyl-4'-methoxy-biphenyl-2-amine C₁₇H₂₁NO255.16
4-Isobutyl-4'-nitro-biphenyl-2-amine C₁₆H₁₈N₂O₂270.14

A Comparative Guide to Alternative Biaryl Synthesis Methods

While the Suzuki coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. The choice of method often depends on factors such as substrate scope, functional group tolerance, and the availability of starting materials.

Coupling_Comparison cluster_attributes Key Attributes suzuki Suzuki Coupling (Organoboron) toxicity Reagent Toxicity suzuki->toxicity Low conditions Reaction Conditions suzuki->conditions Mild, requires base functional_groups Functional Group Tolerance suzuki->functional_groups Broad byproducts Byproduct Removal suzuki->byproducts Easy stille Stille Coupling (Organotin) stille->toxicity High stille->conditions Mild, often neutral stille->functional_groups Excellent stille->byproducts Difficult heck Heck Reaction (Alkene) heck->toxicity Moderate heck->conditions Often requires higher temp. heck->functional_groups Good heck->byproducts Variable buchwald Buchwald-Hartwig (Amine) buchwald->toxicity Moderate buchwald->conditions Mild to moderate buchwald->functional_groups Broad buchwald->byproducts Generally easy

Caption: Comparison of key attributes for different cross-coupling reactions.

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide.[17][18]

  • Advantages: Organostannanes are generally stable to air and moisture, and the reaction conditions are often mild and neutral, exhibiting excellent functional group tolerance.[5]

  • Disadvantages: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. Steric hindrance can also be less of a factor compared to Suzuki coupling in some cases.

Heck Reaction

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. While not a direct method for synthesizing simple biaryls, it is a powerful tool for creating substituted alkenes, which can be further modified.

  • Advantages: It allows for the direct formation of an aryl-alkene bond without the need for pre-functionalized coupling partners like boronic acids or stannanes.[12]

  • Disadvantages: The regioselectivity of the alkene insertion can sometimes be an issue, and the reaction may require higher temperatures than Suzuki or Stille couplings. The presence of electron-donating groups on the aryl halide can decrease reaction yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[7] While its primary application is not biaryl synthesis, it is a crucial reaction to consider when the target molecule contains an arylamine moiety, and the synthetic strategy might involve forming the C-N bond at a different stage.

  • Advantages: It is a highly general and efficient method for the synthesis of a wide variety of arylamines, with a broad substrate scope and functional group tolerance.[10]

  • Disadvantages: This reaction is not a direct route to biaryl compounds.

Experimental Protocols

The following are generalized protocols for the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling[16]
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine (2-Amino-4-isobutylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling[5]
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the organostannane (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be quenched with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Protocol 3: Heck Reaction
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.2-2.0 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Reaction: Heat the mixture to the required temperature (often 80-140 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC.

  • Work-up: Cool the reaction, filter off any solids, and partition the mixture between water and an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification: Purify by column chromatography or recrystallization.

Protocol 4: Buchwald-Hartwig Amination[16]
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat with stirring to the appropriate temperature (e.g., 80-110 °C).

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with water. Extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and practical method for the synthesis of biaryl compounds from (2-Amino-4-isobutylphenyl)boronic acid. The confirmation of the resulting product structure relies on a comprehensive analysis of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. While alternative methods like the Stille and Heck couplings offer different advantages and disadvantages regarding reagent toxicity, reaction conditions, and byproduct removal, the Suzuki coupling often represents the most balanced approach in terms of efficiency, safety, and practicality for many applications in drug discovery and development. The Buchwald-Hartwig amination, while not a direct biaryl synthesis method, remains a critical tool for the formation of C-N bonds within complex molecular scaffolds. A thorough understanding of the principles of these reactions and the spectroscopic techniques used for product characterization is essential for the modern synthetic chemist.

References

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A Comparative Guide to the X-ray Crystal Structure Analysis of (2-Amino-4-isobutylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of (2-Amino-4-isobutylphenyl)boronic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental workflow from synthesis to structural elucidation, offering insights into the causal relationships behind methodological choices and presenting a comparative analysis of structural data to inform rational drug design.

Introduction: The Significance of Aminophenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives are a cornerstone of modern medicinal chemistry and organic synthesis.[1] Their unique electronic properties, particularly the Lewis acidic nature of the boron atom, allow them to form reversible covalent complexes with diols and other nucleophilic groups present in the active sites of enzymes.[2] This makes them a compelling class of inhibitors for various enzyme families, notably serine proteases and β-lactamases, where they act as transition-state analogs.[3][4][5]

The (2-Amino-4-isobutylphenyl)boronic acid scaffold is of particular interest. The amino group provides a key hydrogen bond donor/acceptor site, influencing solubility and enabling specific polar interactions within a target protein's active site. The isobutyl group, being lipophilic, can engage in hydrophobic interactions, contributing to binding affinity. Understanding the three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding the development of more potent and selective therapeutic agents.[4]

This guide will compare the structural motifs of aminophenylboronic acid derivatives, providing the necessary experimental protocols to empower researchers to conduct similar analyses.

Experimental Protocols: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process requiring precision and a deep understanding of the underlying chemical principles.

Synthesis and Crystallization

A common and robust route to synthesize substituted aminophenylboronic acids involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, followed by hydrolysis.[6]

Experimental Protocol: Synthesis of a Representative Derivative

  • Buchwald-Hartwig Amination:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add methyl 2-bromo-5-isobutylbenzoate (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

    • Add a base (e.g., K₃PO₄, 2 equivalents) and an anhydrous solvent (e.g., Toluene).

    • Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture, dilute it with ethyl acetate, and filter through celite to remove inorganic salts.

    • Purify the crude product via column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a slightly acidic pH.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final carboxylic acid derivative.[7]

Experimental Protocol: Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.[8] Slow evaporation is a reliable method for growing crystals of small organic molecules.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethyl acetate, methanol) and a poor solvent (anti-solvent, e.g., hexane) is often effective.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent by gentle warming.

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[6][9]

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.4 mm) appear, carefully harvest them from the mother liquor.[8]

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 Buchwald-Hartwig Amination S2 Ester Hydrolysis S1->S2 S3 Purification (Chromatography) S2->S3 C1 Solvent Selection S3->C1 C2 Prepare Saturated Solution C1->C2 C3 Slow Evaporation C2->C3 C4 Harvest Single Crystal C3->C4

Caption: From chemical reaction to a single crystal.

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[10][11]

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a cryoprotectant oil.[8] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer.[8] A preliminary data set is collected to determine the unit cell parameters and crystal system. Subsequently, a full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments (e.g., 0.5° per frame), with exposure times ranging from seconds to minutes per frame.[8]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the observed structure factors and those calculated from the model. The quality of the refinement is monitored by the R1 factor, which should ideally be below 5% for a well-resolved structure.[8][11]

Comparative Structural Analysis

The substitution pattern on the phenyl ring significantly impacts the crystal packing and intermolecular interactions. By comparing the crystallographic data of different aminophenylboronic acid derivatives, we can discern key structural trends.

Table 1: Comparative Crystallographic Data of Phenylboronic Acid Derivatives

Parameter3-Aminophenylboronic acid monohydrate[12][13]m-Aminophenyl boronic acid HCl[14](2',3,6'-trichlorobiphenyl-2-yl)boronic acid[7]
Chemical Formula C₆H₈BNO₂·H₂OC₆H₉BClNO₂C₁₂H₈BCl₃O₂·C₄H₈O
Molecular Weight 154.96 g/mol 189.40 g/mol 399.51 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 7.1211 (8)5.193 (3)12.0001 (2)
b (Å) 13.8548 (15)15.802 (14)11.0844 (2)
c (Å) 7.8475 (8)10.307 (8)13.8863 (3)
β (°) ** 100.663 (2)90.00102.5080 (10)
Volume (ų) **760.88 (14)845.31801.44 (6)
Key Interactions O-H···O dimers, N-H···O sheetsCl···H-N and Cl···H-O hydrogen bondsO-H···O dimers, O-H···O(solvent), Cl···Cl interactions

Analysis of Intermolecular Interactions:

A recurring and highly stable motif in the crystal structures of phenylboronic acids is the formation of centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the boronic acid groups.[7][12][15] This creates a characteristic R²₂(8) graph set motif.

In the case of 3-aminophenylboronic acid monohydrate, these dimers are further linked by water molecules through additional O-H···O hydrogen bonds, forming one-dimensional chains.[12][13] The amino groups also participate in N-H···O hydrogen bonds, which connect these chains into two-dimensional sheets.[12][13] This extensive hydrogen-bonding network dictates the overall crystal packing.

For the hydrochloride salt, the chloride ion acts as a hydrogen bond acceptor, connecting with four surrounding aminophenylboronic acid cations through both N-H···Cl and O-H···Cl interactions.[14] This illustrates how salt formation dramatically alters the supramolecular assembly.

In more complex derivatives, such as (2',3,6'-trichlorobiphenyl-2-yl)boronic acid, steric hindrance from bulky substituents can significantly twist the phenyl rings and the boronic acid group relative to the ring.[7] Despite this, the fundamental O-H···O dimer motif often persists, demonstrating its energetic favorability.[7]

Common Hydrogen Bonding Motif in Phenylboronic Acids

G cluster_0 Molecule A cluster_1 Molecule B A R-Ph-B(OH)₂ B R-Ph-B(OH)₂ O1A O-H O2B H-O O1A->O2B H-bond B1A B O2A O-H O1B H-O O2A->O1B H-bond B1B B

Caption: R²₂(8) dimer motif via O-H···O bonds.

Conclusion and Outlook

The X-ray crystal structure analysis of (2-Amino-4-isobutylphenyl)boronic acid derivatives provides invaluable, high-resolution insights into their molecular architecture. The comparative analysis reveals that while the specific nature of substituents and the presence of co-crystallized molecules (like water or salts) can alter the broader crystal packing, the formation of robust hydrogen-bonded dimers via the boronic acid groups is a predominant and stabilizing structural motif.

The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers. By understanding how subtle changes in the molecular structure translate into different supramolecular assemblies, scientists can better predict and engineer the solid-state properties of these compounds, a critical aspect in the development of new pharmaceuticals. This structural knowledge is the key to unlocking the full therapeutic potential of this important class of enzyme inhibitors.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
  • Comparative Analysis of Pyrimidine Boronic Acid Derivatives: A Guide to Structure-Activity Rel
  • X-ray Diffraction Protocols and Methods.
  • 3-Aminophenylboronic acid monohydr
  • Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride. Chemical Journal of Chinese Universities.
  • Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirm
  • Small molecule crystallography. Excillum.
  • A Comprehensive Overview of Boronic Acids & Deriv
  • 3-Aminophenylboronic acid monohydrate.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • 3-Aminophenylboronic acid. PubChem.
  • 3-Aminophenylboronic Acid Monohydrate (contains varying amounts of Anhydride). TCI Chemicals.
  • A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Rel
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC - NIH.
  • Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)

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A Researcher's Guide to the Biological Screening of Compounds Synthesized from (2-Amino-4-isobutylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. Boronic acids and their derivatives have emerged as a class of compounds with significant potential, largely due to their unique chemical properties and diverse biological activities.[1] Among these, (2-Amino-4-isobutylphenyl)boronic acid presents itself as a particularly promising, yet underexplored, scaffold for the synthesis of new bioactive molecules. Its structure combines an arylboronic acid, a nucleophilic amino group, and a lipophilic isobutyl moiety, offering multiple avenues for chemical modification and the potential to interact with a variety of biological targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and subsequent biological activity screening of novel compounds derived from (2-Amino-4-isobutylphenyl)boronic acid. While direct experimental data for compounds synthesized from this specific starting material is limited in publicly available literature, this guide will leverage established synthetic methodologies and data from structurally related compounds to provide a robust roadmap for investigation. We will explore key synthetic transformations, detail standardized protocols for essential biological assays, and present a logical framework for comparing the potential efficacy of newly synthesized compounds against existing alternatives.

Part 1: Synthetic Pathways from (2-Amino-4-isobutylphenyl)boronic Acid

The unique structure of (2-Amino-4-isobutylphenyl)boronic acid allows for its participation in a variety of powerful cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The primary reactive sites are the boronic acid group and the amino group.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboranes and organic halides.[2][3] In the context of our starting material, the boronic acid moiety can be coupled with a wide range of aryl or heteroaryl halides to generate novel biphenyl derivatives. These structures are of significant interest in drug discovery, with many exhibiting anti-inflammatory and other therapeutic properties.[4]

Conceptual Reaction Scheme:

Suzuki_Coupling start (2-Amino-4-isobutylphenyl)boronic acid catalyst Pd Catalyst Base start->catalyst reactant Aryl/Heteroaryl Halide (R-X) reactant->catalyst product 2'-Amino-4'-isobutyl-biphenyl Derivative catalyst->product Suzuki-Miyaura Coupling Chan_Lam_Coupling start (2-Amino-4-isobutylphenyl)boronic acid catalyst Cu Catalyst Base start->catalyst reactant Amine/Amide (R₂NH) reactant->catalyst product N-Aryl Derivative catalyst->product Chan-Lam Coupling

Caption: Chan-Lam coupling involving (2-Amino-4-isobutylphenyl)boronic acid.

Causality Behind Experimental Choices: Copper(II) acetate is a commonly used catalyst for this transformation. The reaction is often carried out in the presence of a base like pyridine or triethylamine and can be performed under aerobic conditions. [5]

Petasis (Borono-Mannich) Reaction: Creating Substituted Amines

The Petasis reaction is a versatile multi-component reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines. [6][7]Utilizing (2-Amino-4-isobutylphenyl)boronic acid in this reaction could lead to the synthesis of complex amino acid derivatives or other highly functionalized amines, which are valuable scaffolds in drug discovery.

Conceptual Reaction Scheme:

Petasis_Reaction start (2-Amino-4-isobutylphenyl)boronic acid product Substituted Amine Derivative start->product reactant1 Amine (R₂NH) reactant1->product Petasis Reaction reactant2 Carbonyl (R'CHO) reactant2->product

Caption: Petasis reaction with (2-Amino-4-isobutylphenyl)boronic acid.

Causality Behind Experimental Choices: This reaction is often performed in a protic solvent like ethanol or methanol and typically does not require a catalyst. The choice of the amine and carbonyl components will dictate the final structure of the product, allowing for significant molecular diversity.

Part 2: A Guide to Biological Activity Screening

Once a library of compounds has been synthesized from (2-Amino-4-isobutylphenyl)boronic acid, a systematic approach to biological screening is necessary to identify promising lead candidates. The following section details standardized protocols for key assays.

Cytotoxicity Screening: The MTT Assay

A fundamental first step in drug discovery is to assess the cytotoxic potential of new compounds. The MTT assay is a widely used colorimetric method to determine cell viability. [8] Experimental Protocol: MTT Assay

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Synthesized Compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Data (Hypothetical):

CompoundDerivative ClassTarget Cell LineIC₅₀ (µM)
Compound A Biphenyl (Suzuki)A549 (Lung Cancer)15.2
Compound B N-Aryl (Chan-Lam)MCF-7 (Breast Cancer)8.5
Doxorubicin AnthracyclineA549 (Lung Cancer)0.8
Doxorubicin AnthracyclineMCF-7 (Breast Cancer)1.2

This is a hypothetical table for illustrative purposes.

Antimicrobial Screening: Broth Microdilution Method

Given that many boronic acid derivatives exhibit antimicrobial properties, screening for activity against pathogenic bacteria is a logical step. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution

  • Prepare Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight and dilute to a standardized concentration (approximately 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay prep_compounds Serial Dilution of Compounds inoculate Inoculate Wells with Bacteria prep_compounds->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate incubate Incubate for 18-24h inoculate->incubate read Determine MIC (Visual Inspection) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Data (Hypothetical):

CompoundDerivative ClassTarget OrganismMIC (µg/mL)
Compound C Biphenyl (Suzuki)S. aureus32
Compound D N-Aryl (Chan-Lam)E. coli64
Ciprofloxacin FluoroquinoloneS. aureus0.5
Ciprofloxacin FluoroquinoloneE. coli0.015

This is a hypothetical table for illustrative purposes.

Enzyme Inhibition Screening

The boronic acid moiety is a well-known pharmacophore that can reversibly inhibit serine proteases. Therefore, screening for enzyme inhibitory activity is highly relevant.

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., trypsin, chymotrypsin) and its corresponding chromogenic or fluorogenic substrate in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme and varying concentrations of the synthesized compound. Incubate for a predetermined time to allow for binding.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity: Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration and determine the IC₅₀ value.

Logical Relationship: Enzyme Inhibition

Enzyme_Inhibition Enzyme Enzyme (e.g., Serine Protease) Product Product Enzyme->Product catalyzes conversion of Substrate Substrate Substrate->Enzyme binds to Inhibitor Boronic Acid Derivative (Synthesized Compound) Inhibitor->Enzyme reversibly binds to (inhibits)

Caption: The inhibitory action of a boronic acid derivative on an enzyme.

Comparative Data (Hypothetical):

CompoundDerivative ClassTarget EnzymeIC₅₀ (nM)
Compound E Petasis ProductTrypsin75
Compound F Biphenyl (Suzuki)Chymotrypsin120
Aprotinin Polypeptide InhibitorTrypsin0.06
Chymostatin Peptide AldehydeChymotrypsin15

This is a hypothetical table for illustrative purposes.

Conclusion and Future Directions

(2-Amino-4-isobutylphenyl)boronic acid stands as a versatile and promising starting material for the generation of novel bioactive compounds. Through well-established synthetic methodologies such as Suzuki-Miyaura, Chan-Lam, and Petasis reactions, a diverse chemical library can be constructed. Subsequent screening using standardized biological assays for cytotoxicity, antimicrobial activity, and enzyme inhibition will be crucial in identifying lead candidates for further development.

The isobutyl group may confer favorable pharmacokinetic properties, and the amino and boronic acid functionalities provide key interaction points for biological targets. While this guide provides a predictive framework based on the activities of related compounds, the true potential of derivatives of (2-Amino-4-isobutylphenyl)boronic acid can only be unlocked through their synthesis and rigorous biological evaluation. The data generated from such studies will be invaluable in the ongoing search for new and effective therapeutic agents.

References

  • Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of α-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2016). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic chemistry and applications, 2016, 8727160. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941-2944. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

  • King, A. O., Corley, E. G., Anderson, R. K., Larsen, R. D., Verhoeven, T. R., Reider, P. J., ... & Shinkai, I. (1993). An efficient synthesis of 2'-fluoro-2'-deoxy-beta-L-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 58(14), 3731-3735. [Link]

  • Wulff, G. (1995). Molecular imprinting in cross-linked materials with the aid of molecular templates—a way towards artificial antibodies. Angewandte Chemie International Edition in English, 34(17), 1812-1832. [Link]

  • Petasis, N. A., & Zavialov, I. A. (1997). A new and practical synthesis of α-amino acids from organoboronic acids. Journal of the American Chemical Society, 119(2), 445-446. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., ... & Plamondon, L. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & medicinal chemistry letters, 8(4), 333-338. [Link]

  • Tripp, J. C., Suda, K., & O'Brien, W. J. (2005). Boronic acid inhibitors of the 20S proteasome. Current medicinal chemistry, 12(23), 2735-2749. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of organometallic chemistry, 576(1-2), 147-168. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2004). The Chan-Lam-Evans N-and O-arylation of amines and phenols. Chemical Society Reviews, 33(7), 417-428. [Link]

  • Getvoldsen, G. S., Kazi, J. U., & Kjoller, L. (2002). Biphenyls as a novel class of potent, selective, and orally active inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 45(13), 2687-2697. [Link]

  • Skorik, Y. A., & Shirokov, A. V. (2018). Boronic acids as building blocks in drug design. Mini reviews in medicinal chemistry, 18(11), 931-945. [Link]

  • Das, B., Reddy, M. R., & Reddy, V. S. (2005). A facile synthesis of N-aryl and N-heteroaryl amines via Chan–Lam–Evans N-arylation. Tetrahedron Letters, 46(43), 7379-7381. [Link]

  • Gonzalez-Bello, C. (2017). Boronic acid-based inhibitors: a patent review (2014-present). Expert opinion on therapeutic patents, 27(10), 1133-1149. [Link]

  • Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal research reviews, 23(3), 346-368. [Link]

  • Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of enzymes. Chemical Society Reviews, 40(8), 4239-4251. [Link]

  • Piettre, S. R., & Baltas, M. (2008). Boron in medicinal chemistry. Comptes Rendus Chimie, 11(11-12), 1268-1280. [Link]

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A Comparative Guide to Catalyst Systems for Aminophenylboronic Acid Couplings: From Traditional Scaffolds to Modern Precatalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly for creating biaryl structures, is a cornerstone of modern synthetic chemistry. 4-Aminophenylboronic acid and its derivatives are crucial building blocks, allowing for the incorporation of the versatile aniline moiety into target molecules, a common feature in many biologically active compounds. However, the presence of the amino group can present challenges, including potential catalyst inhibition and undesired side reactions. The choice of an appropriate catalyst system is therefore paramount to achieving high yields, purity, and reproducibility.

This guide provides an in-depth, objective comparison of three distinct palladium-based catalyst systems for the Suzuki-Miyaura coupling of aminophenylboronic acids. We will delve into a traditional, well-established method, a modern Buchwald-type precatalyst, and a highly efficient N-heterocyclic carbene (NHC)-based system. The discussion will be grounded in experimental data, mechanistic rationale, and practical considerations to empower you to make informed decisions for your specific synthetic challenges.

The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is key to appreciating the nuances of each catalyst system.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organoboron compound (Ar'-B(OH)₂) transfers its organic group to the palladium center.[1]

  • Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[1]

The efficiency of each step is highly dependent on the choice of palladium source, ligands, base, and solvent.

Catalyst System 1: The Established Workhorse - Tetrakis(triphenylphosphine)palladium(0)

For decades, Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, has been a go-to catalyst for a wide range of Suzuki-Miyaura couplings. Its primary advantage lies in its commercial availability and the vast body of literature documenting its use.

Mechanistic Considerations: The triphenylphosphine (PPh₃) ligands stabilize the Pd(0) center. However, for the catalytic cycle to proceed, one or two of these ligands must dissociate to allow for the oxidative addition of the aryl halide. This dissociation can be a rate-limiting step. Furthermore, PPh₃ is not a particularly strong electron-donating ligand, which can make the reductive elimination step slower for some substrates.

Experimental Protocol: Established Method

This protocol outlines a general procedure for the coupling of 4-aminophenylboronic acid with 4-bromoanisole using Pd(PPh₃)₄.

established_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine 4-aminophenylboronic acid, 4-bromoanisole, and K₂CO₃ b Add Pd(PPh₃)₄ Catalyst a->b c Add DME/Water Solvent b->c d Purge with Inert Gas c->d e Heat to 80°C and Stir for 12 hours d->e f Cool to RT, Dilute with Ethyl Acetate e->f g Wash with Water and Brine f->g h Dry, Filter, and Concentrate g->h i Purify by Column Chromatography h->i

Caption: Experimental workflow for the established Suzuki coupling method.

Materials:

  • 4-Aminophenylboronic acid

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add 4-aminophenylboronic acid (1.5 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst (0.02 mmol, 2 mol%).

  • Add 1,2-dimethoxyethane (8 mL) and deionized water (2 mL).

  • The mixture is heated to 80°C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[2]

Catalyst System 2: The Modern Solution - Buchwald Precatalysts (XPhos Pd G2)

To address the limitations of traditional catalysts, the Buchwald group developed a series of highly active and versatile palladium precatalysts. These systems consist of a palladium source complexed with bulky, electron-rich biarylphosphine ligands. XPhos Pd G2 is a second-generation Buchwald precatalyst that offers excellent reactivity and stability.

Mechanistic Advantages: The XPhos ligand is both sterically bulky and highly electron-donating. The bulkiness promotes the reductive elimination step, while the strong electron-donating character facilitates the oxidative addition. The precatalyst design also allows for the controlled, in situ generation of the active Pd(0) species, leading to more reproducible results.

Experimental Protocol: Novel Method with XPhos Pd G2

This protocol demonstrates the enhanced efficiency of the XPhos Pd G2 precatalyst.

novel_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine 4-aminophenylboronic acid, 4-bromoanisole, and K₃PO₄ b Add XPhos Pd G2 Precatalyst a->b c Add Ethanol/Water Solvent b->c d Seal and Purge with Inert Gas c->d e Heat to 60°C and Stir for 2 hours d->e f Cool to RT, Dilute with Ethyl Acetate e->f g Filter through Silica Gel f->g h Wash with Water and Brine g->h i Dry, and Concentrate h->i

Sources

A Comparative Guide to Green Chemistry Approaches for Reactions Involving (2-Amino-4-isobutylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical synthesis, the pursuit of sustainability is not merely an ethical imperative but a driver of innovation and efficiency. The principles of green chemistry—focusing on waste prevention, atom economy, and the use of safer substances—provide a framework for developing more environmentally benign and economically viable processes.[1][2][3] This guide offers an in-depth comparison of green chemistry approaches for reactions involving (2-Amino-4-isobutylphenyl)boronic acid, a key building block in the synthesis of various high-value compounds, including targeted therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild conditions.[4][5] For a substrate like (2-Amino-4-isobutylphenyl)boronic acid, the presence of an ortho-amino group and an electron-donating isobutyl group presents unique challenges and opportunities. The amino group can potentially coordinate with the palladium catalyst, influencing its activity, while the overall electron-rich nature of the ring can affect the kinetics of the catalytic cycle.[6][7][8] This guide will explore how green methodologies can be tailored to address these specific characteristics, enhancing both the sustainability and efficiency of the synthesis.

The Logic of Green Suzuki-Miyaura Coupling

The traditional Suzuki-Miyaura reaction often relies on organic solvents like dioxane or toluene and homogeneous palladium catalysts that can be difficult to remove from the final product.[5] A green approach seeks to replace these components with more sustainable alternatives without compromising yield or reaction efficiency. The core of this strategy revolves around optimizing the catalyst, solvent, and energy input.

Green_Suzuki_Logic cluster_0 Core Components cluster_1 Reaction Parameters cluster_2 Green Chemistry Goals A (2-Amino-4-isobutylphenyl)boronic acid C Catalyst System A->C B Aryl Halide (Ar-X) B->C G High Yield & Purity C->G H Reduced Waste (High E-Factor) C->H D Solvent D->G D->H E Base E->G E->H F Energy Input F->G I Process Safety & Efficiency F->I

Caption: Logical relationship between reaction components and green chemistry goals.

I. Advancements in Catalysis: From Homogeneous to Recyclable Systems

The choice of a palladium catalyst is critical for the success of the Suzuki-Miyaura reaction.[1] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, they present challenges in separation and recycling.[9] Green approaches focus on either minimizing the amount of catalyst needed (high turnover numbers) or immobilizing the catalyst on a solid support for easy recovery and reuse.

Comparison of Catalytic Systems
Catalyst TypeKey Features & AdvantagesConsiderations for (2-Amino-4-isobutylphenyl)boronic acidRepresentative System
Traditional Homogeneous High activity, well-understood reactivity.Difficult to remove from product; potential for palladium leaching. The amino group can interact with the catalyst.Pd(PPh₃)₄ / K₃PO₄[1]
Ligand-Free Systems Cost-effective (no expensive phosphine ligands); simplified reaction setup.[10]May require higher catalyst loading or specific conditions to maintain activity.Pd(OAc)₂ in water[11][12]
Heterogeneous/Recyclable Catalyst can be filtered and reused for multiple cycles, reducing cost and waste.[2] Lower contamination of the final product.Mass transfer limitations can slow reaction rates. Support material can influence activity.Pd supported on Mordenite (Pd/H-MOR)[3] or other solid supports.[13][14]
Palladacycle Precatalysts Air and moisture stable, easy to handle. Highly active, allowing for low catalyst loadings.Generally more expensive upfront, but cost-effective at scale due to high efficiency.Buchwald Precatalysts (e.g., XPhos Pd G2)[1]
Causality Behind Catalyst Selection:

For an electron-rich substrate like (2-Amino-4-isobutylphenyl)boronic acid, a highly active catalyst is often preferred to ensure efficient turnover. Buchwald-type ligands and their corresponding palladacycle precatalysts are particularly effective because their bulky, electron-rich nature facilitates the oxidative addition step, which is often rate-limiting, and promotes the final reductive elimination.[1]

However, for large-scale production where cost and metal contamination are paramount, a recyclable heterogeneous catalyst offers a compelling advantage. A system like Pd/H-MOR has been successfully used in the synthesis of the drug Crizotinib, which utilizes a similar boronate ester intermediate.[3] This demonstrates the industrial viability of using recyclable catalysts for this class of compounds. The solid support can also prevent catalyst agglomeration, maintaining high activity over multiple runs.[3]

II. The Solvent Dilemma: Shifting from Anhydrous Organics to Aqueous Media

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing.[1] Replacing traditional anhydrous solvents like 1,4-dioxane and toluene with greener alternatives is a primary goal of green chemistry.

Comparison of Solvent Systems
Solvent SystemKey Features & AdvantagesConsiderations for (2-Amino-4-isobutylphenyl)boronic acidE-Factor Improvement
Traditional Organic (e.g., Dioxane, Toluene)Good solubility for most reactants; well-established protocols.Toxic, flammable, and difficult to dispose of. Requires stringent anhydrous conditions.Low (High Waste)
Green Organic (e.g., 2-MeTHF, t-Amyl Alcohol)Derived from renewable sources (2-MeTHF); lower toxicity profile.[15]May require optimization of reaction conditions (base, temperature).Moderate
Aqueous/Alcoholic Mixtures (e.g., EtOH/H₂O)Water is non-toxic, non-flammable, and inexpensive.[16] Ethanol is a bio-based solvent. Enhanced reaction rates can sometimes be observed.Solubility of organic reactants can be a challenge. (2-Amino-4-isobutylphenyl)boronic acid has some water solubility, which is advantageous.High
Micellar Catalysis (e.g., Water with Surfactant)Creates nano-micelles that act as "organic solvent" pockets, enhancing solubility and reaction rates in water. Allows for reactions at room temperature.Requires an additional component (surfactant).Very High
Causality Behind Solvent Selection:

The move towards aqueous systems is one of the most impactful green chemistry strategies. For the Suzuki-Miyaura reaction, water is not just a "green" replacement but can actively participate in the catalytic cycle, particularly in the transmetalation step.[4] The use of an alcohol co-solvent like ethanol improves the solubility of the aryl halide coupling partner. Given that (2-Amino-4-isobutylphenyl)boronic acid possesses an amino group, its solubility in mildly acidic or basic aqueous solutions is favorable for this approach. Ligand-free palladium catalysis often performs exceptionally well in water, as water can help stabilize the catalytic nanoparticles.[17][18]

III. Energy and Process Optimization: Microwave and Flow Chemistry

Reducing energy consumption and improving process efficiency are key tenets of green chemistry.[2] Methodologies like microwave-assisted synthesis and continuous flow chemistry offer significant advantages over traditional batch heating.

Comparison of Process Technologies
TechnologyPrincipleAdvantages for Suzuki-Miyaura Coupling
Conventional Batch Heating External heating of the reaction vessel (e.g., oil bath).Simple setup, widely available equipment.
Microwave-Assisted Synthesis Direct heating of the solvent and reactants via microwave irradiation.Dramatically reduced reaction times (minutes vs. hours).[19] Improved yields and cleaner reaction profiles. Enables use of lower boiling point green solvents.
Continuous Flow Chemistry Reactants are continuously pumped through a heated reactor.Superior heat and mass transfer. Enhanced safety and scalability. Precise control over reaction parameters.[20]
Causality Behind Process Selection:

Microwave heating can significantly accelerate the Suzuki-Miyaura reaction.[21] This is particularly beneficial when using less reactive coupling partners (e.g., aryl chlorides) or when aiming to reduce reaction times for high-throughput synthesis. For industrial-scale production, continuous flow chemistry offers a safer, more consistent, and highly automated alternative to large-scale batch reactors.[20] The high surface-area-to-volume ratio in flow reactors allows for excellent temperature control, minimizing the formation of byproducts.

Experimental Protocols: A Comparative Framework

The following protocols are representative methodologies for traditional and green Suzuki-Miyaura couplings, adapted for (2-Amino-4-isobutylphenyl)boronic acid.

Protocol 1: Traditional Suzuki-Miyaura Coupling

Objective: To provide a baseline for comparison using a conventional method.

Materials:

  • (2-Amino-4-isobutylphenyl)boronic acid (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add (2-Amino-4-isobutylphenyl)boronic acid, the aryl bromide, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add degassed 1,4-dioxane and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Green, Recyclable Catalyst in Aqueous Ethanol

Objective: To demonstrate a sustainable approach using a recyclable catalyst and a green solvent system.

Materials:

  • (2-Amino-4-isobutylphenyl)boronic acid (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Pd/H-MOR catalyst (e.g., 3 wt% Pd, 2 mol%)[3]

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol (8 mL)

  • Water (2 mL)

Procedure:

  • To a reaction vial, add (2-Amino-4-isobutylphenyl)boronic acid, the aryl bromide, K₂CO₃, and the Pd/H-MOR catalyst.

  • Add the ethanol and water solvent mixture.

  • Seal the vial and heat the mixture to 80 °C with vigorous stirring for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Separate the heterogeneous Pd/H-MOR catalyst by centrifugation or filtration. The catalyst can be washed with ethanol, dried, and reused.[3]

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Green_Suzuki_Workflow A 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) and Recyclable Catalyst (e.g., Pd/H-MOR) B 2. Add Green Solvent (e.g., EtOH/Water) A->B C 3. Heat Reaction (Conventional or Microwave) B->C D 4. Cool Reaction Mixture C->D E 5. Separate Catalyst (Filtration/Centrifugation) D->E F 6. Product Extraction & Workup E->F Filtrate I Recycle Catalyst E->I Solid Catalyst G 7. Product Purification (e.g., Chromatography) F->G H Pure Biaryl Product G->H

Sources

A Senior Application Scientist's Guide to (2-Amino-4-isobutylphenyl)boronic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of biaryl scaffolds crucial for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone.[1][2][3][4][5] The judicious selection of the organoboron reagent is paramount to the success of this transformation, influencing yield, purity, and overall synthetic efficiency.[4] This guide provides an in-depth analysis of (2-Amino-4-isobutylphenyl)boronic acid, a nuanced building block, offering a critical evaluation of its performance, cost-effectiveness, and strategic value compared to viable alternatives.

The Strategic Value of the 2-Amino-4-isobutylphenyl Scaffold

(2-Amino-4-isobutylphenyl)boronic acid is a bifunctional reagent that introduces a sterically hindered and lipophilic aniline moiety. The ortho-amino group can serve as a powerful directing group or a point for subsequent functionalization, while the para-isobutyl group enhances solubility in organic media and can contribute to favorable pharmacokinetic properties in drug candidates.

However, the very features that make this reagent attractive also present distinct synthetic challenges. The ortho-amino group can coordinate to the palladium catalyst, potentially altering its reactivity, while the steric bulk from the isobutyl group can impede key steps in the catalytic cycle.[6]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of any boronic acid is determined by its performance within the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is crucial to diagnosing issues and optimizing reaction conditions. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[7]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)Ln-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product r1x R¹-X r1x->oxidative_add boronic R²-B(OH)₂ boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance & Cost Analysis: A Comparative Approach

To provide a clear cost-benefit analysis, we compare (2-Amino-4-isobutylphenyl)boronic acid against a logical alternative: (4-Isobutylphenyl)boronic acid. This allows for the direct assessment of the impact of the ortho-amino group on cost and performance.

ReagentTypical PuritySupplier & CASPrice (USD/g)Key Performance Considerations
(2-Amino-4-isobutylphenyl)boronic acid 95%Sigma-AldrichCAS: 153624-54-5~$150 - $250Pros: Enables direct synthesis of functionalized anilines. Amino group can be a handle for further reactions. Cons: Prone to side reactions. May require specialized, bulky phosphine ligands (e.g., XPhos, SPhos) and stronger bases for optimal yield.[6] Can be sensitive to protodeboronation.
(4-Isobutylphenyl)boronic acid 98%+TCI America[8]CAS: 15687-27-1~$10 - $20Pros: Generally higher yielding and more robust. Less prone to catalyst inhibition. Compatible with a wider range of standard catalysts (e.g., Pd(PPh₃)₄). Cons: Requires a separate nitration and reduction sequence to install the amino group, adding two synthetic steps.

Analysis: The primary trade-off is between cost and synthetic convergency . (2-Amino-4-isobutylphenyl)boronic acid is significantly more expensive but offers a more direct route to the target scaffold. The alternative is cheaper per gram but necessitates a longer synthetic sequence, which increases labor, solvent, and waste costs.

The decision hinges on the overall synthetic strategy. For late-stage functionalization in a complex synthesis where step-count is critical, the higher cost of the amino-boronic acid may be justified. For early-stage, large-scale synthesis, the two-step nitration/reduction route using the cheaper boronic acid is often more economical.

Experimental Protocol: Best Practices

Achieving high yields with sterically hindered and functionalized boronic acids like (2-Amino-4-isobutylphenyl)boronic acid requires careful optimization of the catalyst system. The steric hindrance near the boronic acid and the coordinating nature of the amine necessitate the use of bulky, electron-rich phosphine ligands.[6] These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of (2-Amino-4-isobutylphenyl)boronic acid with a generic aryl bromide (Ar-Br).

Reagents & Materials:

ReagentM.W.Amount (mmol)Eq.
Aryl Bromide (Ar-Br)-1.01.0
(2-Amino-4-isobutylphenyl)boronic acid193.051.21.2
XPhos Pd G3 Precatalyst863.630.020.02
Potassium Phosphate (K₃PO₄), tribasic212.273.03.0
1,4-Dioxane-5 mL-
Water-1 mL-

Workflow:

Experimental_Workflow reagent_prep 1. Reagent Prep reaction_setup 2. Reaction Setup reagent_prep->reaction_setup Combine in flask heating 3. Heating & Monitoring reaction_setup->heating Degas, heat to 80-100 °C workup 4. Aqueous Workup heating->workup Cool, add water extraction 5. Extraction workup->extraction Extract with EtOAc purification 6. Purification extraction->purification Dry, concentrate analysis 7. Analysis purification->analysis Silica gel chromatography

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (2-Amino-4-isobutylphenyl)boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add the 1,4-dioxane (5 mL) and water (1 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Choices:

  • Precatalyst (XPhos Pd G3): Buchwald-type precatalysts are designed to rapidly generate the active, monoligated Pd(0) species in solution, which is crucial for challenging couplings.[9] The bulky, electron-rich XPhos ligand is highly effective for sterically demanding substrates.[6]

  • Base (K₃PO₄): A strong, non-nucleophilic base is often required for hindered couplings to facilitate the transmetalation step without causing unwanted side reactions.[6]

  • Solvent (Dioxane/Water): This solvent system provides good solubility for both the organic substrates and the inorganic base, facilitating a homogenous reaction mixture. Non-polar solvents like dioxane are often preferred for these types of couplings.[6]

Conclusion & Strategic Recommendation

(2-Amino-4-isobutylphenyl)boronic acid is a specialized reagent with a clear value proposition for synthetic chemists aiming to construct complex aniline-containing biaryls in a convergent manner.

  • High-Cost, High-Reward: Its primary benefit is the reduction of synthetic steps. This is most valuable in late-stage diversification, medicinal chemistry campaigns, or when the alternative multi-step route proves problematic.

  • Requires Optimization: This is not a "plug-and-play" reagent. Success is contingent on using modern, highly active catalyst systems designed for hindered substrates. Researchers must be prepared to screen catalysts, bases, and solvents.

  • Economic Viability: For large-scale synthesis, the cost can be prohibitive. A thorough economic analysis comparing the direct coupling route to a longer, but cheaper, sequence (e.g., coupling with (4-isobutylphenyl)boronic acid followed by nitration/reduction) is essential.

Ultimately, the decision to employ (2-Amino-4-isobutylphenyl)boronic acid should be a strategic one, weighing the upfront reagent cost against the potential savings in time, labor, and downstream synthetic complexity.

References

  • BenchChem Technical Support. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Ishihara, K., et al. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
  • Kappe, C. O., et al. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Buchwald, S. L., & Nolan, S. P. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • García, J. R., et al. (2017).
  • Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Fu, G. C., & Kirchhoff, J. H. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Yudin, A. (n.d.).
  • Qureshi, Z., et al. (2024).
  • Gagnon, A., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Silva, M., et al. (n.d.).
  • Langer, P., et al. (n.d.). The ortho‐NO2 substituted arylboronic acid 1‐B(OH)2.
  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Hartwig, J. F., & Denmark, S. E. (n.d.).
  • Fisher Scientific. (n.d.). 2-(4-Isobutylphenyl)propionic Acid, 25g, Each.
  • Bandyopadhyay, A., et al. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.
  • Berion, F., et al. (n.d.).
  • Hall, D. G. (Ed.). (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Boron Molecular. (n.d.). Boronic acid esters Supplier. Retrieved from [Link]

  • BLDpharm. (n.d.). BD324602boronic acid.

  • Fisher Scientific. (n.d.). 2-(4-Isobutylphenyl)propionic Acid, 500g, Each.
  • TCI America. (n.d.). 2-(4-Isobutylphenyl)propionic Acid 98.0+%, TCI America 25 g. Fisher Scientific.

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A Comparative Guide to the Applications of Substituted Aminophenylboronic Acids in Sensing, Catalysis, and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminophenylboronic acids (APNAs) have emerged from the realm of synthetic curiosities to become a cornerstone of modern chemical biology and materials science. Their unique ability to reversibly bind with cis-diols, coupled with the versatile chemistry of the amino group, has unlocked a vast array of applications. This guide provides an in-depth comparison of their utility across three major domains: highly selective sensors, efficient catalytic systems, and innovative therapeutic agents. We will delve into the mechanistic principles, present comparative experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Chemistry of Aminophenylboronic Acids: A Duality of Function

At the heart of APNA's utility lies the interplay between the boronic acid moiety and the amino substituent on the phenyl ring. The boronic acid group, a Lewis acid, can form reversible covalent bonds with compounds containing cis-1,2- or -1,3-diols, such as saccharides and glycoproteins.[1] This interaction is pH-dependent, with the formation of a more stable tetrahedral boronate ester favored under alkaline conditions.[2] The position of the amino group (ortho-, meta-, or para-) and the presence of other substituents on the aromatic ring can significantly influence the pKa of the boronic acid, thereby tuning its binding affinity and selectivity for different diols.[3]

The amino group provides a convenient handle for further functionalization, allowing APNAs to be grafted onto polymers, nanoparticles, and surfaces.[4][5] It can also act as a Brønsted base or a nucleophile, enabling bifunctional catalysis.[6] This dual functionality is the key to the diverse applications we will explore.

High-Affinity Sensing Platforms

The reversible interaction between APNAs and diols has been extensively exploited in the development of sensors for biologically important molecules.[7] Glucose sensing, in particular, has been a major area of research due to the global diabetes pandemic.[8]

Electrochemical Glucose Sensing

Electrochemical sensors based on APNAs offer a promising alternative to traditional enzyme-based glucose monitors.[9] These sensors typically involve the immobilization of an APNA derivative onto an electrode surface. The binding of glucose to the boronic acid alters the electrochemical properties of the electrode, which can be measured by techniques such as electrochemical impedance spectroscopy (EIS) or cyclic voltammetry.[9][10]

A key advantage of APNA-based sensors is their potential for continuous, long-term monitoring, as they do not consume the analyte and are not prone to the degradation that affects enzyme-based systems.[8]

Comparative Performance of APNA-Based Electrochemical Glucose Sensors:

Sensor PlatformTransduction MethodLinear RangeLimit of Detection (LOD)Reference
3-Aminophenylboronic acid on Screen-Printed Carbon ElectrodeEISUp to 10 mM8.53 x 10⁻⁹ M[9]
3-Aminophenylboronic acid with conducting polymerAmperometry0.9 - 9.1 µM0.49 µM[10]
4-Aminophenylboronic acid with reduced graphene oxideAmperometryNot specified0.86 mM[10]

Experimental Protocol: Fabrication of a 3-APNA-based Electrochemical Glucose Sensor [9]

  • Electrode Pre-treatment: A screen-printed carbon electrode (SPCE) is electrochemically cleaned by cycling the potential in a suitable electrolyte.

  • Diazotization: A solution of 3-aminophenylboronic acid (0.4 M) and sodium nitrite (0.4 M) in sulfuric acid (0.1 M) is prepared.

  • Functionalization: 20 µL of the diazotized 3-APNA solution is dropped onto the working electrode of the SPCE and allowed to react for 10 minutes. This results in the covalent grafting of the APNA onto the carbon surface.

  • Washing: The functionalized electrode is thoroughly washed with ultrapure water to remove any unreacted species.

  • Characterization: The successful functionalization is confirmed by techniques such as cyclic voltammetry and EIS.

  • Glucose Detection: The sensor is incubated in solutions of varying glucose concentrations, and the change in impedance is measured to determine the glucose concentration.

G cluster_0 Sensor Fabrication cluster_1 Glucose Sensing cluster_2 Signal Transduction SPCE Screen-Printed Carbon Electrode Functionalized_SPCE Functionalized SPCE (APNA-SPCE) SPCE->Functionalized_SPCE Diazonium Grafting Diazotized_3APNA Diazotized 3-Aminophenylboronic Acid Diazotized_3APNA->Functionalized_SPCE Boronate_Ester Boronate Ester Complex Functionalized_SPCE->Boronate_Ester Binding Glucose Glucose (cis-diol) Glucose->Boronate_Ester Impedance_Change Change in Electrochemical Impedance Boronate_Ester->Impedance_Change Alters Electrode Interface

Figure 1: Workflow for the fabrication and operation of an APNA-based electrochemical glucose sensor.

Fluorescence-Based Sensing and Drug Delivery

APNA derivatives can be incorporated into fluorescent molecules or nanoparticles to create optical sensors. The binding of a diol-containing analyte can modulate the fluorescence properties of the system, leading to a detectable signal.[11] For example, 3-aminophenylboronic acid polymer nanoparticles (APB PNs) can be loaded with a fluorescent dye. The binding of glucose causes the nanoparticles to swell, leading to the release of the dye and an increase in fluorescence intensity.[11]

This glucose-responsive swelling can also be harnessed for drug delivery applications. Insulin can be encapsulated within these APB PNs, and its release can be triggered by high glucose concentrations, offering a potential "smart" insulin delivery system for diabetic patients.[11][12]

Experimental Protocol: Preparation of Insulin-Loaded APB Polymer Nanoparticles [11]

  • Preparation of Insulin Solution: Insulin is dissolved in a suitable buffer.

  • Polymerization: 3-aminophenylboronic acid and formaldehyde are polymerized in an alkaline solution containing the dissolved insulin. This is an extension of the Stöber method.

  • Encapsulation: During polymerization, the insulin molecules become embedded within the APB polymer nanoparticles.

  • Purification: The insulin-loaded nanoparticles are purified by dialysis to remove unreacted monomers and free insulin.

  • Characterization: The size and morphology of the nanoparticles are characterized by techniques such as dynamic light scattering and transmission electron microscopy.

  • Glucose-Responsive Release: The release of insulin from the nanoparticles is studied in the presence of varying glucose concentrations.

G APB_PN Insulin-Loaded APB Nanoparticle (Low Glucose) Glucose High Glucose Concentration APB_PN->Glucose Swollen_PN Swollen Nanoparticle Glucose->Swollen_PN Binding & Swelling Insulin_Release Insulin Release Swollen_PN->Insulin_Release Drug Diffusion

Figure 2: Mechanism of glucose-responsive insulin release from APB polymer nanoparticles.

Bifunctional Catalysis

The co-existence of a Lewis acidic boronic acid group and a basic amino group in APNAs makes them attractive candidates for bifunctional catalysis.[6][13] They can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and selectivities.

Amide Bond Formation

APNAs have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines, a fundamental transformation in organic synthesis.[6][14] The boronic acid activates the carboxylic acid by forming an acyloxyboronate intermediate, while the amino group can act as a proton shuttle or a general base to activate the amine.

Comparison of Catalytic Systems for Amide Formation:

CatalystReaction ConditionsYieldReference
8-Quinolineboronic acidToluene, refluxGood[6]
ortho-substituted arylboronic acidsVarious solvents, room temperature to refluxHigh[15]
gem-diboronic acidsRoom temperatureExcellent[14]

Therapeutic Applications: From Enzyme Inhibition to Targeted Drug Delivery

The ability of boronic acids to form stable, yet reversible, covalent bonds with active site serine residues has made them a privileged scaffold in the design of enzyme inhibitors.[16][17] The approval of the boronic acid-containing drug Bortezomib (Velcade®) for the treatment of multiple myeloma has spurred significant interest in this area.[3][18]

Enzyme Inhibition

Substituted aminophenylboronic acids have been investigated as inhibitors of various enzymes, including serine proteases and β-lactamases.[19][20] For instance, derivatives of phenylboronic acid have been designed as low nanomolar inhibitors of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[20] The boronic acid forms a tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis.[20]

Comparative Inhibitory Activity of Boronic Acids against AmpC β-Lactamase:

CompoundKᵢ (nM)Reference
Phenylboronic acid>1000[20]
Substituted phenylboronic acid derivatives<10[20]
Targeted Drug Delivery

The overexpression of sialic acid on the surface of cancer cells provides a unique target for drug delivery systems. Phenylboronic acids can bind to the cis-diol groups of sialic acid, enabling the targeted delivery of anticancer drugs to tumor cells.[21] Nanoparticles incorporating APNAs have been shown to enhance the accumulation and penetration of drugs into tumors, leading to improved therapeutic efficacy and reduced side effects.[21]

Experimental Protocol: Preparation of Doxorubicin-Loaded ELP-PAPBA Nanoparticles [21]

  • Synthesis of ELP-PAPBA: Elastin-like polypeptide (ELP) is polymerized with N-3-acrylamidophenylboronic acid (APBA) to form the nanoparticle matrix.

  • Drug Loading: The anticancer drug doxorubicin (DOX) is loaded into the ELP-PAPBA nanoparticles.

  • Characterization: The size, shape, drug loading content, and encapsulation efficiency of the nanoparticles are determined.

  • In Vitro and In Vivo Studies: The cellular uptake of the nanoparticles by cancer cells and their biodistribution and anticancer activity in animal models are evaluated.

Synthesis of Substituted Aminophenylboronic Acids

The synthesis of substituted aminophenylboronic acids can be achieved through several routes. A common method involves the palladium-catalyzed coupling of a substituted nitrobenzene with a diboron reagent, followed by reduction of the nitro group to an amine.[22] Other methods include the reaction of an organolithium or Grignard reagent derived from a protected aminobromobenzene with a trialkyl borate.[23] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

G Nitrohalobenzene Substituted Nitrohalobenzene NitroPBA Substituted Nitrophenylboronic Acid Derivative Nitrohalobenzene->NitroPBA Pd-catalyzed Coupling Diboron_reagent Diboron Reagent Diboron_reagent->NitroPBA APNA Substituted Aminophenylboronic Acid NitroPBA->APNA Nitro Group Reduction

Figure 3: A general synthetic scheme for substituted aminophenylboronic acids.

Conclusion and Future Perspectives

Substituted aminophenylboronic acids represent a remarkably versatile class of molecules with a broad and expanding range of applications. Their unique chemical properties have enabled significant advancements in sensing technologies, catalytic methodologies, and therapeutic strategies. The ability to fine-tune their properties through synthetic modification will undoubtedly lead to the development of even more sophisticated and effective systems in the future. As our understanding of the intricate interactions of these molecules with biological systems grows, we can anticipate the emergence of novel applications in fields ranging from personalized medicine to advanced materials.

References

  • Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. National Institutes of Health. [Link]

  • Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. PubMed. [Link]

  • A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. ResearchGate. [Link]

  • Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. PubMed. [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Institutes of Health. [Link]

  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. National Institutes of Health. [Link]

  • Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Semantic Scholar. [Link]

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. National Institutes of Health. [Link]

  • Synthetic method of 3-aminophenylboronic acid.
  • Synthesis of biologically active boron-containing compounds. National Institutes of Health. [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. National Institutes of Health. [Link]

  • Process for the preparation of substituted phenylboronic acids.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Amino-4-isobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Amino-4-isobutylphenyl)boronic acid (CAS No. 153624-54-5). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally conscious disposal. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that safety and compliance are built into your laboratory's workflow.

Hazard Identification & Risk Assessment: A Proactive Approach

Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive toxicological profile for (2-Amino-4-isobutylphenyl)boronic acid may not be extensively published, established best practices demand that we assess risk based on its chemical class—aminophenylboronic acids—and data from structurally similar compounds. This approach ensures a high margin of safety.

The primary hazards associated with this class of compounds are summarized below. These are inferred from Safety Data Sheets (SDS) of analogous chemicals and should be considered the minimum hazards to mitigate.

Potential Hazard GHS Category (Typical) Rationale & Implication for Disposal Reference
Acute Oral Toxicity Category 4Harmful if swallowed. Waste must be securely contained to prevent accidental ingestion by wildlife or contamination of water sources.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation. Contaminated labware and PPE must be handled as hazardous waste to prevent dermal exposure.[2][3]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation. Handling procedures, especially for the powder form, must prevent dust generation.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Waste collection and spill cleanup must be performed in a well-ventilated area, avoiding dust inhalation.[1][3]
Chronic Aquatic Hazard Category 4May cause long-lasting harmful effects to aquatic life. This is a critical consideration that strictly prohibits drain disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal preparation, the following PPE is mandatory. The causality is clear: engineering controls and work practices are primary, but PPE is the essential final barrier between the researcher and potential exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Skin Protection: A standard laboratory coat is required. Wear chemically resistant protective gloves (e.g., nitrile) appropriate for the duration and type of contact.[4][5] Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: When handling the solid compound where dust generation is possible (e.g., during spill cleanup or large-scale transfers), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4] All such work should be performed in a certified chemical fume hood to minimize inhalation risk.

Waste Segregation & Collection Protocol: The Foundation of Compliance

Improper segregation is a common and dangerous compliance failure. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process. The following step-by-step protocol ensures that waste containing (2-Amino-4-isobutylphenyl)boronic acid is handled correctly from the point of generation.

Step 1: Designate a Waste Container Use a dedicated, sealable, and clearly labeled container for solid waste contaminated with (2-Amino-4-isobutylphenyl)boronic acid. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

Step 2: Characterize and Segregate the Waste This compound is a non-halogenated organic solid. Therefore, it must be segregated into a "Solid, Non-Halogenated Organic Waste" stream.

  • DO NOT mix with halogenated organic waste.

  • DO NOT mix with strong acids, bases, or oxidizers.

  • DO NOT mix with liquid waste. Leave chemicals in their original containers when possible and do not mix with other waste.

Step 3: Collect Different Waste Forms

  • Unused or Excess Solid: Dispose of in its original container or transfer to the designated solid waste container.

  • Contaminated Labware: Items such as weighing papers, pipette tips, and contaminated gloves should be placed directly into the designated solid waste container.

  • "Empty" Containers: The original product container, even when "empty," will contain residue and must be handled as the product itself. Seal the cap tightly and place it in the designated solid waste accumulation area. Do not discard it in regular trash.

  • Aqueous Solutions: Any solutions containing this compound must be collected as "Aqueous Hazardous Waste." Do not discharge to the sanitary sewer, as the compound may be harmful to aquatic life.

Step 4: Proper Labeling All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • The full chemical name: "(2-Amino-4-isobutylphenyl)boronic acid"

  • CAS Number: 153624-54-5

  • The words "Hazardous Waste"

  • An accurate indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

Spill Management: Immediate Response Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill:

  • Alert & Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Ensure Ventilation: Work must be performed in a well-ventilated area, preferably a chemical fume hood.[6]

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain & Collect: Cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[4] Avoid raising dust. Carefully sweep or scoop the material into the designated solid hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: All materials used for cleanup (absorbent, gloves, etc.) are now hazardous waste and must be disposed of in the designated container.

The Disposal Pathway: A Decision Framework

The ultimate destination for (2-Amino-4-isobutylphenyl)boronic acid waste is a licensed hazardous waste disposal facility. The following workflow illustrates the decision-making process for a researcher.

Caption: Disposal decision workflow for (2-Amino-4-isobutylphenyl)boronic acid waste.

The core principle of this workflow is that all waste streams must be captured and routed to a professional disposal service. Under federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[4][7] The final step will always be to dispose of the contents and container at an approved waste disposal plant.[5]

Regulatory Framework & Your Responsibility

Compliance is non-negotiable. In the United States, the following agencies set the standards:

  • Environmental Protection Agency (EPA): The EPA governs the disposal of chemical waste under RCRA.[8] Your institution operates as a hazardous waste generator under these regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about chemical hazards in the workplace.[9]

Your most important resource is your institution's Environmental Health & Safety (EHS) office. They are the final authority on waste procedures within your organization and will provide specific guidance, containers, and pickup services that align with federal, state, and local laws. Always consult your institution's Chemical Hygiene Plan and waste management guidelines.[10]

References

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  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

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  • Boric Acid SAFETY DATA SHEET. Etimine USA. [Link]

  • Northumbria University – Safe Disposal of Chemical Waste. Sustainability Exchange. [Link]

  • BORIC ACID. Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

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  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA). [Link]

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  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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Comprehensive Guide to the Safe Handling of (2-Amino-4-isobutylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

(2-Amino-4-isobutylphenyl)boronic acid, like many other boronic acid derivatives, should be handled as a hazardous substance. The primary risks associated with this class of compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[1][2][4]

  • Potential for Sensitization: Some boronic acid derivatives can cause allergic skin reactions.[5]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Mandatory Personal Protective Equipment (PPE)

The following PPE is mandatory to prevent exposure to (2-Amino-4-isobutylphenyl)boronic acid. Proper selection and use of PPE are the first line of defense in ensuring personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4][5]To protect the eyes from dust and accidental splashes that could cause serious damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][5]To prevent skin contact that can lead to irritation and potential allergic reactions. Gloves should be inspected before each use and disposed of properly after handling.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5]To protect the skin on the body from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if dust is generated and engineering controls are not sufficient.[4][6]To prevent inhalation of fine particles that can irritate the respiratory tract.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is crucial for the safe handling of (2-Amino-4-isobutylphenyl)boronic acid. All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][7]

3.1. Preparation and Weighing

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the airflow is verified.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

  • Donning PPE: Put on all required PPE before opening the chemical container.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. If the compound is a fine powder, handle it with extra care.

3.2. Dissolution and Reaction Setup

  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Mixing: Use appropriate mixing techniques (magnetic stirring, gentle swirling) to dissolve the compound.

  • Reaction Assembly: If setting up a reaction, ensure all glassware is securely clamped and the setup is stable.

3.3. Post-Handling and Decontamination

  • Cleaning: Thoroughly clean the work area and any equipment used.[5]

  • PPE Removal: Remove PPE in a designated area to prevent cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water.[8]

Below is a visual workflow for the handling of (2-Amino-4-isobutylphenyl)boronic acid:

Workflow for Handling (2-Amino-4-isobutylphenyl)boronic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Set Up Reaction dissolve->reaction clean_area Clean Work Area reaction->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of (2-Amino-4-isobutylphenyl)boronic acid.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste generated from the use of (2-Amino-4-isobutylphenyl)boronic acid must be treated as hazardous waste.[5]

4.1. Waste Segregation and Collection

  • Solid Waste: Collect unused compound, contaminated weigh boats, and gloves in a clearly labeled, sealed container.

  • Liquid Waste: Collect reaction mixtures and solvent rinses in a separate, labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

4.2. Container Management

  • Ensure waste containers are in good condition with tightly fitting lids.[7]

  • Label all waste containers with "Hazardous Waste" and the full chemical name.

4.3. Institutional Guidelines

  • Always consult and adhere to your institution's environmental health and safety (EHS) office for specific disposal guidelines.[5][9] Improper disposal can lead to environmental contamination and regulatory violations.

The following diagram outlines the decision-making process for the disposal of (2-Amino-4-isobutylphenyl)boronic acid waste:

Disposal Workflow for (2-Amino-4-isobutylphenyl)boronic Acid Waste start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharp Dispose in Sharps Container is_sharp->collect_sharp Yes store_waste Store in Designated Hazardous Waste Area is_sharp->store_waste No collect_solid->store_waste collect_liquid->store_waste collect_sharp->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's EHS department.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 3-Formylfuran-2-boronic acid. Thermo Fisher Scientific. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.